Glycyl-L-proline
説明
Gly-L-Pro has been reported in Homo sapiens and Euglena gracilis with data available.
Structure
3D Structure
特性
IUPAC Name |
(2S)-1-(2-aminoacetyl)pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O3/c8-4-6(10)9-3-1-2-5(9)7(11)12/h5H,1-4,8H2,(H,11,12)/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZNQNBZMBZJQJO-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)CN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701016976 | |
| Record name | Glycyl-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701016976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Glycylproline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000721 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
704-15-4 | |
| Record name | Glycyl-L-proline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=704-15-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glycylproline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000704154 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glycyl-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701016976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-glycyl-L-proline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.802 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-GLYCYLPROLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BJZ69WB3VD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Glycylproline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000721 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
155 - 158 °C | |
| Record name | Glycylproline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000721 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Role of Glycyl-L-proline in Collagen Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glycyl-L-proline (Gly-Pro) is a dipeptide that represents a significant component of collagen's primary structure and a key product of its catabolism. While the roles of its constituent amino acids, glycine and proline, in collagen synthesis are well-established, the specific functions of the Gly-Pro dipeptide are multifaceted, extending beyond serving as a simple building block. This technical guide provides an in-depth analysis of the current understanding of this compound's role in collagen metabolism. It consolidates quantitative data on the effects of proline, a direct derivative of Gly-Pro, on collagen production, details relevant experimental protocols, and visualizes the key signaling pathways implicated in these processes. This document serves as a comprehensive resource for researchers and professionals in drug development investigating the modulation of collagen metabolism for therapeutic and research purposes.
Introduction: The Significance of this compound in the Collagen Lifecycle
Collagen, the most abundant protein in mammals, is characterized by its unique triple-helix structure, which is rich in glycine and proline residues. The lifecycle of collagen involves a tightly regulated balance of synthesis and degradation. This compound emerges as a critical molecule in this cycle. It is a major repeating dipeptide in the collagen sequence and a primary product of collagen breakdown by matrix metalloproteinases (MMPs). Once liberated, Gly-Pro is a substrate for the cytosolic enzyme prolidase, which cleaves it into glycine and proline, thereby making these amino acids available for re-incorporation into newly synthesized procollagen.[1][2] Thus, prolidase activity and the availability of Gly-Pro are intrinsically linked to the efficiency of collagen recycling and overall turnover.[1][3]
Beyond its role as a source of proline for collagen synthesis, emerging evidence suggests that Gly-Pro may have direct and indirect signaling functions that influence cellular behavior, particularly in the context of skin health and disease. For instance, urinary levels of Gly-Pro have been identified as a potential biomarker for increased collagen degradation, such as in the case of skin pressure sores.[4] Furthermore, studies have begun to elucidate the protective effects of Gly-Pro against environmental stressors like UVA radiation in dermal fibroblasts.[5]
This guide will delve into the known mechanisms of Gly-Pro action, present quantitative data from relevant studies, provide detailed experimental methodologies for investigating its effects, and illustrate the associated signaling pathways.
Data Presentation: Quantitative Effects on Collagen Metabolism
While direct quantitative data on the stimulatory effects of this compound on collagen synthesis is still emerging, studies on its constituent amino acid, proline, provide valuable insights into its potential impact.
Table 1: Effect of Proline Supplementation on Type I Collagen Expression in Human Skin Fibroblasts [6][7]
| Cell Type | Culture Condition | Proline Concentration | Duration | Change in COL1A1 Expression (vs. Control) |
| Human Skin Fibroblasts | Glutamine-free medium | 5 mM | 24h | ~2-fold increase |
| Human Skin Fibroblasts | Glutamine-free medium | 10 mM | 24h | ~2-fold increase |
| Human Skin Fibroblasts | Glutamine-supplemented medium | 5 mM | 24h | ~30% increase |
| Human Skin Fibroblasts | Glutamine-supplemented medium | 10 mM | 24h | ~30% increase |
Note: The stimulatory effect of exogenous proline is more pronounced in the absence of glutamine, which is a precursor for endogenous proline synthesis.[6][7]
Signaling Pathways in Collagen Metabolism
This compound and its metabolic products are implicated in several signaling pathways that regulate collagen homeostasis.
Prolidase-Mediated Signaling
Prolidase, the enzyme that hydrolyzes Gly-Pro, plays a crucial role in regulating collagen biosynthesis. Its activity is influenced by cell-matrix interactions and downstream signaling cascades.
-
β1-Integrin and MAPK Signaling: The binding of extracellular matrix (ECM) components to β1-integrin receptors can activate prolidase. This activation is thought to be mediated through the MAP kinase (MAPK) signaling pathway, including ERK1/2.[8] The subsequent release of proline from Gly-Pro provides the necessary substrate for new collagen synthesis, creating a feedback loop between the ECM and collagen production.[3][9]
Caption: Prolidase activation via β1-integrin and MAPK signaling.
Protective Role of Gly-Pro via MAPK/NF-κB Pathway
Recent studies have highlighted a protective role for Gly-Pro in human dermal fibroblasts against UVA-induced damage.
-
Inhibition of UVA-Induced ROS and Inflammatory Signaling: Pretreatment of normal human dermal fibroblasts with Gly-Pro has been shown to inhibit the generation of reactive oxygen species (ROS) induced by UVA radiation. This protective effect is associated with the attenuation of the MAPK/NF-κB signaling pathway, which is a key regulator of inflammatory responses and matrix metalloproteinase (MMP) expression.[5]
Caption: Protective mechanism of Gly-Pro against UVA-induced damage.
The TGF-β/Smad Pathway: A Central Regulator of Collagen Synthesis
While a direct link between Gly-Pro and the Transforming Growth Factor-β (TGF-β) pathway has not been established, this pathway is a primary driver of collagen production and is relevant to the broader context of proline metabolism.
-
Canonical TGF-β Signaling: TGF-β ligands bind to their receptors on the cell surface, leading to the phosphorylation and activation of Smad2 and Smad3. These activated Smads then form a complex with Smad4, which translocates to the nucleus and acts as a transcription factor to upregulate the expression of collagen genes, such as COL1A1 and COL1A2.[10] Proline biosynthesis from glutamine is also stimulated by TGF-β in a Smad4-dependent manner to support the increased demand for collagen production.[11]
Caption: Canonical TGF-β/Smad signaling pathway for collagen synthesis.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound and collagen metabolism.
Cell Culture
-
Cell Line: Primary human dermal fibroblasts (HDFs) are a commonly used and relevant cell line for studying collagen metabolism in the skin.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Incubation Conditions: 37°C in a humidified atmosphere with 5% CO₂.
Quantification of Collagen Synthesis by Western Blot
This protocol allows for the semi-quantitative analysis of intracellular and secreted type I collagen.
-
Sample Preparation:
-
Culture HDFs to near confluence in 6-well plates.
-
Treat cells with varying concentrations of this compound for 24-48 hours.
-
Collect the culture medium and centrifuge to remove debris. This contains the secreted collagen.
-
Wash the cell monolayer with ice-cold PBS and lyse the cells in RIPA buffer containing protease inhibitors. This contains the intracellular collagen.
-
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE:
-
Load equal amounts of protein (for cell lysates) or equal volumes (for conditioned media) onto a 6% SDS-polyacrylamide gel.
-
Run the gel at 100V until the dye front reaches the bottom.
-
-
Electrotransfer: Transfer the separated proteins to a PVDF membrane at 100V for 90 minutes.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the α1 chain of type I collagen (COL1A1) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control such as β-actin for cell lysates.
Prolidase Activity Assay
This colorimetric assay measures the activity of prolidase by quantifying the amount of proline released from its substrate, Gly-Pro.
-
Sample Preparation:
-
Prepare cell homogenates from HDFs treated with or without the experimental compound.
-
Determine the protein concentration of the homogenates.
-
-
Reaction Mixture:
-
In a microcentrifuge tube, combine the cell homogenate with a reaction buffer containing Tris-HCl (pH 7.8), MnCl₂, and this compound.
-
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding acetic acid.
-
Colorimetric Reaction:
-
Add ninhydrin solution to the reaction mixture.
-
Boil the samples for 10 minutes to allow for color development.
-
Cool the samples on ice.
-
-
Measurement: Measure the absorbance of the samples at 515 nm using a spectrophotometer.
-
Quantification: Calculate the amount of proline released using a standard curve generated with known concentrations of L-proline. Express prolidase activity as nmol of proline released per minute per mg of protein.
Experimental Workflow for Investigating Gly-Pro Effects
The following diagram outlines a comprehensive workflow for characterizing the effects of this compound on collagen metabolism in dermal fibroblasts.
Caption: A comprehensive workflow for studying Gly-Pro's effects.
Conclusion and Future Directions
This compound stands at a critical juncture in collagen metabolism, serving as both a degradation product and a precursor for synthesis. While its role in providing proline for collagen production via prolidase is established, its direct signaling functions are an active area of research. The protective effects of Gly-Pro against UVA-induced damage in dermal fibroblasts, mediated through the MAPK/NF-κB pathway, suggest a broader role in maintaining skin homeostasis.
Future research should focus on elucidating the direct effects of Gly-Pro on collagen gene expression and protein synthesis to quantify its potential as a stimulator of collagen production. Investigating its interaction with cell surface receptors and its influence on key signaling pathways, such as the TGF-β/Smad pathway, will be crucial in fully understanding its mechanism of action. The development of more specific and sensitive assays to track the uptake and intracellular fate of Gly-Pro will further enhance our understanding of its metabolic and signaling roles. A deeper knowledge of this compound's functions will undoubtedly open new avenues for the development of novel therapeutics for skin aging, wound healing, and fibrotic disorders.
References
- 1. Exogenous proline stimulates type I collagen and HIF-1α expression and the process is attenuated by glutamine in human skin fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Downregulation of decorin expression in dermal fibroblasts by interleukin-4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 4. Sustained β-catenin activity in dermal fibroblasts promotes fibrosis by up-regulating expression of extracellular matrix protein-coding genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activation of mTORC1 in fibroblasts accelerates wound healing and induces fibrosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dpu.ac.th [dpu.ac.th]
- 7. medium.com [medium.com]
- 8. researchgate.net [researchgate.net]
- 9. Enzymatic Hydroxyproline Assay Protocol [sigmaaldrich.com]
- 10. Frontiers | Wnt/β-catenin Signaling Pathway Regulates Specific lncRNAs That Impact Dermal Fibroblasts and Skin Fibrosis [frontiersin.org]
- 11. Inhibition of β-catenin signalling in dermal fibroblasts enhances hair follicle regeneration during wound healing - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Neuroprotective Mechanism of Action of Glycyl-L-proline
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glycyl-L-proline (Gly-Pro), an endogenous dipeptide, has emerged as a promising neuroprotective agent. This technical guide provides a comprehensive overview of its mechanism of action, focusing on its role in modulating neuroactive amino acid metabolism, mitigating oxidative stress, and influencing key signaling pathways involved in neuronal survival and inflammation. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes the proposed molecular interactions to facilitate further research and drug development in the field of neuroprotection.
Introduction
Neurodegenerative diseases and acute brain injuries, such as ischemic stroke and traumatic brain injury, represent a significant and growing global health burden. A common thread in the pathophysiology of these conditions is a cascade of detrimental events including excitotoxicity, oxidative stress, inflammation, and apoptosis, ultimately leading to neuronal death. This compound, a simple dipeptide composed of glycine and L-proline, has demonstrated significant neuroprotective potential in various preclinical models. Its ability to influence fundamental metabolic and signaling pathways in the brain positions it as a compelling candidate for therapeutic development. This guide aims to consolidate the current understanding of Gly-Pro's neuroprotective mechanisms to support ongoing research and development efforts.
Modulation of Neurotransmitter and Energy Metabolism
This compound has been shown to exert a significant influence on the metabolism of key neuroactive amino acids, particularly glutamate and GABA, and to affect energy turnover within the neocortex, especially under ischemic conditions[1].
Data Presentation: Effect on Enzyme Activities
The following table summarizes the quantitative effects of this compound on the activity of enzymes involved in glutamate metabolism, the GABA shunt, and the Krebs cycle in a rat model of 6-hour brain ischemia.
| Enzyme | Brain Region | Experimental Condition | Treatment | Change in Activity | Reference |
| Glutamate Dehydrogenase (GDH) | Neocortex | 6-h brain ischemia | Intranasal Gly-Pro (3 mg/kg) | Attenuated ischemia-induced decrease | [1] |
| GABA-Transaminase (GABA-T) | Neocortex | 6-h brain ischemia | Intranasal Gly-Pro (3 mg/kg) | Normalized to control levels | [1] |
| Succinate Dehydrogenase (SDH) | Neocortex | 6-h brain ischemia | Intranasal Gly-Pro (3 mg/kg) | No significant effect on ischemia-induced increase | [1] |
| α-ketoglutarate dehydrogenase (α-KGDH) | Neocortex | 6-h brain ischemia | Intranasal Gly-Pro (3 mg/kg) | Attenuated ischemia-induced decrease | [1] |
Attenuation of Oxidative Stress and Apoptosis
While direct quantitative data on this compound's impact on specific apoptotic markers like caspase-3 are still emerging, studies on related glyproline peptides and its constituent amino acids provide strong evidence for its anti-apoptotic and antioxidant properties.
Data Presentation: Effects on Cell Viability and Infarct Volume
The following table presents data from studies on Gly-Pro and its analogs, demonstrating their protective effects in models of oxidative stress and ischemia.
| Compound | Model | Parameter Measured | Treatment Concentration/Dose | Outcome | Reference |
| This compound | Oxidative stress in PC12 cells (H₂O₂) | Number of damaged cells | 100 µM | 49% decrease in damaged cells | [2] |
| GZK-111 (Gly-Pro analog) | Parkinson's disease cell model | Cell survival | 10⁻⁷–10⁻⁶ M | 28% increase in cell survival | [3] |
| GZK-111 (Gly-Pro analog) | Cerebral ischemia (rat) | Cerebral infarct volume | 0.5 mg/kg, i.p. | 1.6-fold reduction in infarct volume | [3] |
Proposed Signaling Pathways in Neuroprotection
Based on studies of related glyproline peptides and the individual actions of glycine and proline, several key signaling pathways are likely modulated by this compound to exert its neuroprotective effects. These include the BDNF, PI3K/Akt, and MAPK/ERK pathways.
Brain-Derived Neurotrophic Factor (BDNF) Pathway
Glyproline compounds have been associated with the modulation of Brain-Derived Neurotrophic Factor (BDNF), a critical neurotrophin for neuronal survival, growth, and synaptic plasticity.
References
- 1. Insight into Glyproline Peptides’ Activity through the Modulation of the Inflammatory and Neurosignaling Genetic Response Following Cerebral Ischemia–Reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of glycolic acid on the induction of apoptosis via caspase-3 activation in human leukemia cell line (HL-60) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interactions Involving Glycine and Other Amino Acid Neurotransmitters: Focus on Transporter-Mediated Regulation of Release and Glycine–Glutamate Crosstalk | MDPI [mdpi.com]
Glycyl-L-proline as a Metabolite in Cellular Processes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycyl-L-proline (Gly-Pro) is a dipeptide that plays a significant, though often overlooked, role in a variety of cellular processes. Arising primarily from the degradation of collagen, the most abundant protein in mammals, Gly-Pro is not merely a metabolic byproduct but an active participant in cellular signaling and homeostasis. Its metabolism is intrinsically linked to the enzyme prolidase (EC 3.4.13.9), which catalyzes its hydrolysis into glycine and proline. Dysregulation of this metabolic axis has been implicated in a range of pathological conditions, from rare genetic disorders to common diseases such as cancer and fibrosis. This technical guide provides a comprehensive overview of the core aspects of this compound metabolism, its role in cellular signaling, and detailed methodologies for its study, aimed at researchers, scientists, and professionals in drug development.
Metabolism of this compound
The cellular concentration and activity of this compound are tightly regulated through a balance of its formation from collagen breakdown and its degradation by prolidase.
Synthesis and Degradation
This compound is a primary product of the final stages of collagen catabolism.[1] During tissue remodeling and degradation of the extracellular matrix (ECM), collagen is broken down by matrix metalloproteinases (MMPs) and other proteases into smaller peptides. These peptides are further processed, ultimately yielding dipeptides, with Gly-Pro being a major constituent due to the repetitive Gly-Pro-Xaa sequence in collagen.
The sole enzyme responsible for the cleavage of the peptide bond in Xaa-Pro and Xaa-Hydroxyproline dipeptides, including this compound, is prolidase . This cytosolic enzyme requires manganese (Mn²⁺) for its activity and plays a crucial role in recycling proline for the re-synthesis of collagen and other proteins. The enzymatic reaction is as follows:
This compound + H₂O --(Prolidase)--> Glycine + L-proline
A deficiency in prolidase leads to a rare autosomal recessive disorder known as prolidase deficiency, characterized by the accumulation and massive urinary excretion of imidodipeptides, predominantly this compound.[2][3]
Quantitative Data
The concentration of this compound and the kinetic parameters of its metabolizing enzyme, prolidase, are critical for understanding its physiological and pathological roles.
Table 1: Concentration of this compound in Biological Samples
| Biological Sample | Condition | Concentration | Reference |
| Human Urine | Healthy elderly | < 7 µmol/mmol creatinine | [4] |
| Human Urine | Elderly with pressure sores | > 7 µmol/mmol creatinine | [4] |
| Human Urine | Prolidase Deficiency | Markedly elevated | [3] |
| Human Plasma | Prolidase Deficiency | Markedly elevated | [3] |
| Human Plasma | Healthy | Not consistently detected | [2] |
| Human Plasma | COPD | Detectable (LOQ: 0.05 ng/mL) | [2] |
| Mouse Organs | Healthy | Varied (higher in muscle) | [5] |
| Cerebrospinal Fluid | Parkinson's Disease (post-anthocyanin) | Increased | [6] |
Table 2: Kinetic Parameters of Human Prolidase for this compound
| Enzyme Source | Km (mM) | Vmax (µmol/min/mg) | kcat (s⁻¹) | Ki (Inhibitor) | Reference |
| Recombinant Human Prolidase (wild-type) | Increased in mutants | Diminished in mutants | - | - | [7] |
| Human Erythrocyte Prolidase | - | - | - | - | [4] |
| HPLC-DAD Assay | - | - | - | 90.4 µM (Cbz-Pro) | [8] |
| Mutant Human Prolidase (in vitro) | Increased vs. wild-type | Diminished vs. wild-type | - | - | [1] |
Signaling Pathways Involving this compound Metabolism
The metabolic products of this compound, namely proline and glycine, are not just building blocks for protein synthesis but also act as signaling molecules that can influence key cellular pathways.
Hypoxia-Inducible Factor-1α (HIF-1α) Pathway
Under normoxic conditions, the alpha subunit of the transcription factor HIF-1 is targeted for proteasomal degradation. This process is initiated by the hydroxylation of specific proline residues within its oxygen-dependent degradation domain (ODDD) by prolyl hydroxylases (PHDs). The hydroxylated HIF-1α is then recognized by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to its ubiquitination and subsequent degradation.
The products of prolidase activity, proline and hydroxyproline, can inhibit the degradation of HIF-1α, leading to its stabilization and the activation of downstream target genes even under normoxic conditions. This is thought to occur through the inhibition of prolyl hydroxylases.
mTOR Signaling Pathway
The mammalian target of rapamycin (mTOR) is a central regulator of cell growth, proliferation, and metabolism. The mTOR complex 1 (mTORC1) is activated by various stimuli, including amino acids. Proline, the product of this compound cleavage, has been shown to activate the mTORC1 signaling pathway. This activation leads to the phosphorylation of downstream targets such as S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1), promoting protein synthesis and cell proliferation.
β1-Integrin Signaling
Prolidase activity itself is subject to regulation. Signaling through β1-integrin receptors, which mediate cell-matrix interactions, has been shown to regulate prolidase activity. The binding of the extracellular matrix to β1-integrins can initiate a signaling cascade that leads to the phosphorylation and activation of prolidase, thereby linking ECM remodeling to the intracellular metabolism of collagen-derived dipeptides.
Experimental Protocols
Accurate and reproducible methods are essential for studying the role of this compound in cellular processes.
Quantification of this compound by LC-MS/MS
This protocol provides a general framework for the sensitive and specific quantification of this compound in biological matrices such as plasma or cell lysates.
1. Sample Preparation:
-
To 100 µL of plasma or cell lysate, add an internal standard (e.g., isotopically labeled Gly-Pro).
-
Precipitate proteins by adding 400 µL of ice-cold methanol.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
2. LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Column: A suitable reversed-phase column (e.g., C18, 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 2% to 98% B over 5-10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for Gly-Pro and the internal standard. For Gly-Pro (C₇H₁₂N₂O₃, MW: 172.18 g/mol ), a potential transition is m/z 173.1 -> 70.1.
-
Instrument parameters (e.g., collision energy, declustering potential) should be optimized for maximum sensitivity.
-
3. Data Analysis:
-
Quantify the concentration of Gly-Pro by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared in a similar matrix.
Colorimetric Assay for Prolidase Activity
This assay measures the amount of proline released from the hydrolysis of this compound.
1. Reagents:
-
Pre-incubation buffer: 50 mM Tris-HCl (pH 7.8), 1 mM MnCl₂.
-
Substrate solution: 94 mM this compound in water.
-
Reaction termination solution: 0.45 M Trichloroacetic acid (TCA).
-
Colorimetric reagent: A mixture of glacial acetic acid and Chinard's reagent (1 g ninhydrin in 40 mL glacial acetic acid and 60 mL 6 M phosphoric acid).
2. Procedure:
-
Pre-incubate 50 µL of cell or tissue homogenate with 50 µL of pre-incubation buffer for 30 minutes at 37°C to activate the enzyme.
-
Initiate the reaction by adding 100 µL of the substrate solution.
-
Incubate for 30-60 minutes at 37°C.
-
Stop the reaction by adding 1 mL of 0.45 M TCA.
-
Centrifuge at 10,000 x g for 10 minutes to pellet precipitated proteins.
-
To 500 µL of the supernatant, add 500 µL of glacial acetic acid and 500 µL of the colorimetric reagent.
-
Boil the mixture for 10 minutes.
-
Cool on ice and add 1.5 mL of toluene. Vortex vigorously for 30 seconds.
-
Measure the absorbance of the upper toluene layer at 515 nm.
3. Calculation:
-
Determine the amount of proline released by comparing the absorbance to a standard curve of known L-proline concentrations.
-
Express prolidase activity as nmol of proline released per minute per mg of protein.
Cell Proliferation (MTT) Assay
This assay assesses the effect of this compound on cell viability and proliferation.
1. Cell Seeding:
-
Seed cells (e.g., fibroblasts, cancer cell lines) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours to allow for cell attachment.
2. Treatment:
-
Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 0.1, 1, 10, 100 µM).
-
Incubate for the desired treatment period (e.g., 24, 48, 72 hours).
3. MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
4. Solubilization and Measurement:
-
Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
5. Data Analysis:
-
Express the results as a percentage of the control (untreated) cells.
Apoptosis (Annexin V) Assay
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine.
1. Cell Treatment:
-
Treat cells with this compound at various concentrations and for different time points as described for the MTT assay.
2. Cell Harvesting and Staining:
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
3. Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour.
-
Live cells will be negative for both Annexin V and PI.
-
Early apoptotic cells will be Annexin V positive and PI negative.
-
Late apoptotic or necrotic cells will be positive for both Annexin V and PI.
Conclusion
This compound is a key metabolite at the intersection of extracellular matrix dynamics and intracellular signaling. Its degradation by prolidase not only serves a housekeeping role in amino acid recycling but also generates signaling molecules that can modulate critical cellular pathways such as HIF-1α, mTOR, and β1-integrin signaling. The dysregulation of Gly-Pro metabolism has profound implications for a variety of diseases, making it a potential target for therapeutic intervention. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the multifaceted roles of this important dipeptide and its metabolic pathways. A deeper understanding of this compound's function will undoubtedly open new avenues for the diagnosis and treatment of a range of human diseases.
References
- 1. Kinetic and Structural Evidences on Human Prolidase Pathological Mutants Suggest Strategies for Enzyme Functional Rescue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LC-MS/MS method for Proline-Glycine-Proline and acetylated Proline-Glycine-Proline in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Human erythrocyte prolidase and prolidase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 6. mdsabstracts.org [mdsabstracts.org]
- 7. Clinical Genetics of Prolidase Deficiency: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Endogenous Formation and Catabolism of Glycyl-L-proline
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glycyl-L-proline (Gly-Pro) is a dipeptide of significant biological interest, primarily arising from the degradation of collagen, the most abundant protein in mammals. Its metabolism is intrinsically linked to collagen turnover, cellular signaling, and certain pathological conditions. This technical guide provides a comprehensive overview of the endogenous formation and catabolism of this compound, detailing the enzymatic processes, quantitative data, and key experimental methodologies. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development who are investigating pathways related to collagen metabolism, fibrosis, and other related diseases.
Endogenous Formation of this compound
The primary source of endogenous this compound is the enzymatic degradation of collagen. Collagens are characterized by a unique triple helix structure, a significant portion of which is composed of repeating Gly-X-Y triplets, where X is often proline and Y is often hydroxyproline. The breakdown of this resilient structure is initiated by a specific class of enzymes.
The Role of Matrix Metalloproteinases (MMPs)
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that are crucial for the remodeling of the extracellular matrix (ECM). Several MMPs, often referred to as collagenases (e.g., MMP-1, MMP-8, MMP-13), are capable of cleaving the triple-helical region of fibrillar collagens. This initial cleavage is a critical rate-limiting step in collagen degradation.
MMPs recognize and cleave specific sites within the collagen triple helix. For instance, the catalytic domain of MMP-12 has been shown to cleave type I collagen at the characteristic -Gly(775)-Ile(776)- bond in the α1 chain and the -Gly(775)-Leu(776)- bond in the α2 chain, as well as at multiple other sites.[1] The substrate specificity of these enzymes, which show a preference for sequences containing Gly-Pro, leads to the generation of various collagen fragments, including the dipeptide this compound.[1]
The initial cleavage of the collagen triple helix by collagenolytic MMPs generates characteristic ¾ and ¼ fragments. These denatured fragments, known as gelatin, are then further degraded by other MMPs, called gelatinases (e.g., MMP-2 and MMP-9), and other non-specific proteases, which can lead to the release of smaller peptides, including Gly-Pro.
Catabolism of this compound
The breakdown of this compound is primarily carried out by a specific dipeptidase known as prolidase.
Prolidase: The Key Enzyme in Gly-Pro Catabolism
Prolidase (EC 3.4.13.9), also known as X-prolyl-dipeptidase, is a cytosolic manganese-dependent metalloenzyme. It specifically catalyzes the hydrolysis of dipeptides with a C-terminal proline or hydroxyproline residue, liberating proline and the N-terminal amino acid. This compound is the preferred substrate for prolidase.[2]
The reaction catalyzed by prolidase is as follows:
This compound + H₂O → Glycine + L-proline
The released proline can then be reutilized for the synthesis of new collagen or other proteins, or it can be catabolized further. Prolidase plays a crucial role in the recycling of proline from collagen degradation products, thus maintaining the cellular pool of this amino acid, which is vital for collagen synthesis and overall protein metabolism.[3]
Quantitative Data
Understanding the kinetics of the enzymes involved in the formation and catabolism of this compound is essential for comprehending its metabolic flux.
Enzyme Kinetics
The following tables summarize the available kinetic parameters for MMPs acting on collagenous substrates and for human prolidase with this compound as the substrate.
Table 1: Kinetic Parameters of Matrix Metalloproteinases on Collagenous Substrates
| Enzyme | Substrate | Km (μM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| MMP-1 | Fluorogenic Triple-Helical Peptide (fTHP-3) | 61.2 | 0.080 | 1.3 x 10³ | [4] |
| MMP-13 | Fluorogenic Triple-Helical Peptide (fTHP-3) | - | - | > MMP-1 | [4] |
| MMP-2 | Fluorogenic Triple-Helical Peptide (fTHP-3) | - | - | ~ MMP-1 | [4] |
Table 2: Kinetic Parameters of Human Prolidase with this compound
| Prolidase Source/Variant | Km (mM) | Vmax (μmol/min/mg) | Reference |
| Human Erythrocytes (Wild-Type) | 1.4 - 5.0 | - | [2] |
| Recombinant Human Prolidase | ~1.8 | ~1.5 | [5] |
Note: Vmax values can vary depending on the purity of the enzyme preparation and assay conditions.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound formation and catabolism.
In Vitro Collagen Degradation Assay
This assay is used to assess the ability of MMPs to degrade collagen, a process that leads to the formation of this compound.
Objective: To measure the degradation of type I collagen by a specific MMP in vitro.
Materials:
-
Human Type I Collagen
-
Recombinant active MMP (e.g., MMP-1, MMP-9)
-
MMP Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 1 µM ZnCl₂)
-
SDS-PAGE apparatus and reagents
-
Coomassie Brilliant Blue stain
-
Incubator at 37°C
Procedure:
-
Prepare a solution of type I collagen in the MMP assay buffer at a final concentration of 1 mg/mL.
-
Activate the recombinant pro-MMP according to the manufacturer's instructions (e.g., by incubation with APMA).
-
In a microcentrifuge tube, combine the collagen solution with the activated MMP. A typical enzyme-to-substrate ratio is 1:100 (w/w).
-
As a negative control, prepare a sample with collagen and assay buffer but without the MMP.
-
Incubate the reaction mixtures at 37°C for a specified time course (e.g., 0, 1, 4, 8, and 24 hours).
-
At each time point, stop the reaction by adding SDS-PAGE loading buffer containing a reducing agent (e.g., β-mercaptoethanol) and boiling for 5 minutes.
-
Analyze the samples by SDS-PAGE on a 10% polyacrylamide gel.
-
Stain the gel with Coomassie Brilliant Blue to visualize the collagen fragments. Degradation is observed by the disappearance of the intact collagen α-chains and the appearance of smaller fragments.
Prolidase Activity Assay (Colorimetric - Chinard Method)
This is a classic and widely used method to determine prolidase activity by measuring the amount of proline released from the hydrolysis of this compound.[6]
Objective: To quantify prolidase activity in a biological sample.
Materials:
-
This compound substrate solution (e.g., 90 mM in water)
-
Manganese Chloride (MnCl₂) solution (e.g., 50 mM)
-
Tris-HCl buffer (e.g., 50 mM, pH 7.8)
-
Trichloroacetic acid (TCA) solution (e.g., 4.5 M)
-
Glacial acetic acid
-
Chinard's reagent (Ninhydrin in a mixture of glacial acetic acid and phosphoric acid)
-
L-proline standard solutions (for calibration curve)
-
Water bath at 37°C and 90°C
-
Spectrophotometer
Procedure:
-
Enzyme Activation: Pre-incubate the biological sample (e.g., cell lysate, tissue homogenate) with MnCl₂ in Tris-HCl buffer at 37°C for at least 1 hour to ensure full activation of the prolidase.
-
Enzymatic Reaction: To the activated enzyme solution, add the this compound substrate solution to initiate the reaction.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding an equal volume of TCA solution.
-
Centrifuge the mixture to pellet the precipitated proteins.
-
Colorimetric Detection: Take an aliquot of the supernatant and add glacial acetic acid and Chinard's reagent.
-
Incubate the mixture in a boiling water bath (or at 90°C) for 10 minutes to allow for color development.[6]
-
Cool the samples on ice and measure the absorbance at 515 nm using a spectrophotometer.
-
Quantification: Prepare a standard curve using known concentrations of L-proline. Determine the concentration of proline in the samples by comparing their absorbance to the standard curve. Prolidase activity is typically expressed as nanomoles of proline released per minute per milligram of protein.
HPLC Method for this compound Quantification
This method allows for the direct and sensitive quantification of this compound in biological samples.
Objective: To measure the concentration of this compound in a sample using High-Performance Liquid Chromatography (HPLC).
Materials:
-
HPLC system with a UV or mass spectrometry (MS) detector
-
Reversed-phase C18 column
-
Mobile phase A: e.g., 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile phase B: e.g., 0.1% TFA in acetonitrile
-
This compound standard solutions
-
Sample preparation reagents (e.g., perchloric acid for deproteinization, filters)
Procedure:
-
Sample Preparation:
-
Homogenize tissue samples in an appropriate buffer.
-
Deproteinize the sample by adding perchloric acid, followed by centrifugation to remove the precipitated proteins.
-
Neutralize the supernatant with a suitable base (e.g., potassium carbonate).
-
Filter the sample through a 0.22 µm filter before injection into the HPLC system.
-
-
Chromatographic Conditions:
-
Set up a gradient elution program, for example, starting with a low percentage of mobile phase B and gradually increasing it to elute the Gly-Pro.
-
Set the flow rate (e.g., 1 mL/min).
-
Set the column temperature (e.g., 30°C).
-
Set the detector wavelength (e.g., 214 nm for UV detection) or configure the MS detector for selective ion monitoring of Gly-Pro.
-
-
Analysis:
-
Inject a known volume of the prepared sample onto the HPLC column.
-
Run the gradient program and record the chromatogram.
-
Identify the this compound peak by comparing its retention time with that of a pure standard.
-
-
Quantification:
-
Prepare a calibration curve by injecting known concentrations of this compound standards.
-
Quantify the amount of this compound in the sample by integrating the peak area and comparing it to the calibration curve.
-
Signaling Pathways and Experimental Workflows
Visual representations of the metabolic pathways and experimental procedures can aid in understanding the complex processes involved in this compound metabolism.
References
- 1. MMP-12 catalytic domain recognizes and cleaves at multiple sites in human skin collagen type I and type III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical Genetics of Prolidase Deficiency: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PROLIDASE: A Review from Discovery to its Role in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetic analysis of matrix metalloproteinase activity using fluorogenic triple-helical substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Optimal conditions for prolidase assay by proline colorimetric determination: application to iminodipeptiduria - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Biochemical Properties of Glycyl-L-proline Dipeptide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glycyl-L-proline is a dipeptide composed of glycine and L-proline, playing a crucial role in collagen metabolism and exhibiting a range of other biochemical activities. As a primary substrate for the enzyme prolidase, its hydrolysis is integral to the recycling of proline for collagen biosynthesis. This dipeptide is also a substrate for dipeptidyl peptidase IV (DPP-IV) and is transported across cellular membranes by specific peptide transporters. Dysregulation of this compound metabolism is associated with various pathological conditions, highlighting its importance in cellular homeostasis and its potential as a therapeutic target and biomarker. This technical guide provides a comprehensive overview of the biochemical properties of this compound, including its synthesis, degradation, transport, and its role in cellular signaling, with a focus on quantitative data and detailed experimental methodologies.
Physicochemical Properties
This compound is a white to off-white crystalline powder with good solubility in water.[1] Its rigid pyrrolidine ring, contributed by the proline residue, influences its conformation and biological activity.[1]
| Property | Value | Reference |
| Molecular Formula | C₇H₁₂N₂O₃ | --INVALID-LINK-- |
| Molecular Weight | 172.18 g/mol | --INVALID-LINK-- |
| Melting Point | 185 °C | --INVALID-LINK-- |
| Boiling Point | 411.3 °C at 760 mmHg | --INVALID-LINK-- |
| Water Solubility | Slightly soluble | --INVALID-LINK-- |
| pKa | 3.18 ± 0.20 (Predicted) | --INVALID-LINK-- |
Biochemical Synthesis and Degradation
Synthesis
This compound is formed endogenously during the degradation of collagen and other proline-rich proteins. For research and pharmaceutical applications, it is typically synthesized chemically.
This protocol outlines a standard Fmoc-based solid-phase peptide synthesis (SPPS) approach.
Materials:
-
Fmoc-Pro-Wang resin
-
Fmoc-Gly-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt)
-
20% Piperidine in Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Diethyl ether
-
DMF
-
Methanol
Procedure:
-
Resin Swelling: Swell the Fmoc-Pro-Wang resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the proline residue by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
Glycine Coupling:
-
Dissolve Fmoc-Gly-OH (3 eq), HOBt (3 eq), and DIC (3 eq) in DMF.
-
Add the activation mixture to the resin and shake for 2 hours at room temperature.
-
Monitor the coupling reaction using a ninhydrin test.
-
-
Washing: Wash the resin with DMF, DCM, and Methanol and dry under vacuum.
-
Cleavage and Deprotection: Treat the resin with the TFA cleavage cocktail for 2-3 hours at room temperature to cleave the dipeptide from the resin and remove the side-chain protecting groups.
-
Precipitation and Purification:
-
Filter the resin and precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the crude peptide, wash with cold ether, and air dry.
-
Purify the crude this compound using reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Degradation
The primary pathway for this compound degradation is enzymatic hydrolysis by prolidase.
Prolidase (EC 3.4.13.9) is a cytosolic exopeptidase that specifically cleaves dipeptides with a C-terminal proline or hydroxyproline.[2][3][4] It plays a critical role in the final stages of collagen catabolism, releasing proline for reutilization in protein synthesis.[4]
Enzyme Kinetics: The hydrolysis of this compound by human prolidase follows Michaelis-Menten kinetics.
| Enzyme | Substrate | Km (mM) | Vmax (µmol/min/mg) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Organism/Tissue | Reference |
| Prolidase | This compound | 0.66 | 0.80 | - | - | Human (Partially purified from serum) | [2] |
| Wild-type recombinant human prolidase | This compound | - | - | - | - | Human | [5] |
Note: While a study on recombinant human prolidase mutants provided a detailed methodology for determining kinetic parameters, it did not report the specific values for the wild-type enzyme.[5]
Cellular Transport
This compound is transported across the intestinal brush border membrane by a carrier-mediated, Na⁺-independent process.[1] This transport is saturable and follows Michaelis-Menten kinetics.
| Organism | Tissue/Cell Line | Km (mM) | Vmax (nmol/mg protein/time) | Reference |
| Human | Small intestinal brush border membrane vesicles | 4.1 ± 0.5 | 1.53 ± 0.07 / 0.5 min | [1] |
| Mouse | Intestinal brush-border membrane vesicles | 30.8 ± 1.9 | 5.96 ± 0.17 / 0.4 min | [5] |
| Suckling Rat | Intestinal brush-border membrane vesicles | 21.5 ± 7.9 | 8.6 ± 1.5 / 10 s | [2] |
| Adult Rat | Intestinal brush-border membrane vesicles | 17.4 ± 8.6 | 9.1 ± 2.1 / 10 s | [2] |
Interaction with Other Enzymes
Dipeptidyl Peptidase IV (DPP-IV)
This compound and Gly-Pro-type peptides can act as substrates and inhibitors of Dipeptidyl Peptidase IV (DPP-IV), a serine protease involved in glucose metabolism.[6][7] The inhibition mode is competitive, and the inhibition constant (Ki) is influenced by the peptide's length and the amino acid at the N3 position.[5]
| Substrate/Inhibitor | Enzyme | Kinetic Parameter | Value | Reference |
| Gly-Pro-pNA | DPP-IV | kcat/Km | 4.2 x 10⁵ M⁻¹s⁻¹ | [8] |
Note: A specific Ki value for this compound as a DPP-IV inhibitor was not found in the searched literature.
Signaling Pathways
The direct signaling roles of this compound are not as extensively characterized as those of its constituent amino acid, proline. However, as a key product of collagen turnover, its levels can influence pathways related to collagen synthesis and degradation. Proline itself is known to modulate signaling pathways such as the Transforming Growth Factor-β (TGF-β)/SMAD pathway, which is crucial for collagen gene expression.
Putative Role in TGF-β/SMAD Signaling
TGF-β signaling is a key regulator of fibroblast activity and extracellular matrix production.[9][10][11] Upon TGF-β binding to its receptor, a signaling cascade involving the phosphorylation of SMAD proteins is initiated, leading to the transcription of target genes, including those for collagen. Given that prolidase deficiency, which leads to an accumulation of this compound, is associated with impaired collagen metabolism, it is plausible that this compound or the resulting imbalance in proline availability can modulate this pathway. TGF-β has been shown to induce proline biosynthesis in a SMAD4-dependent manner to support collagen production.[9][12]
Caption: TGF-β signaling pathway and its link to proline metabolism for collagen synthesis.
Experimental Protocols
Prolidase Activity Assay
This spectrophotometric assay measures the amount of proline released from the hydrolysis of this compound.
Materials:
-
50 mM Tris-HCl buffer, pH 8.0
-
30 mM Glutathione solution
-
200 mM Manganese Chloride (MnCl₂) solution
-
25 mM this compound solution
-
Prolidase enzyme solution (e.g., from tissue homogenate or purified)
-
0.45 M Trichloroacetic acid (TCA)
-
Chinard's reagent (acid-ninhydrin)
-
L-proline standards
Procedure:
-
Enzyme Activation:
-
In a microcentrifuge tube, mix 240 µL of 50 mM Tris-HCl buffer, 40 µL of 200 mM MnCl₂, and 10 µL of 30 mM Glutathione.
-
Add 20 µL of the prolidase enzyme solution.
-
Incubate at 40°C for 20-30 minutes.
-
-
Enzymatic Reaction:
-
Add 270 µL of 25 mM this compound solution to the activated enzyme mixture.
-
Incubate at 40°C for a defined period (e.g., 20 minutes).
-
-
Reaction Termination: Stop the reaction by adding 500 µL of 0.45 M TCA.
-
Colorimetric Detection of Proline:
-
Take an aliquot of the reaction mixture and add Chinard's reagent.
-
Boil for 60 minutes.
-
Cool and measure the absorbance at 515 nm.
-
-
Quantification: Determine the amount of proline released by comparing the absorbance to a standard curve prepared with known concentrations of L-proline.
Caption: Workflow for the spectrophotometric prolidase activity assay.
Purification of this compound by RP-HPLC
This is a general protocol for the purification of a synthetic dipeptide.
Materials:
-
Crude this compound
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
-
C18 RP-HPLC column
-
HPLC system with UV detector
Procedure:
-
Sample Preparation: Dissolve the crude this compound in Solvent A.
-
Column Equilibration: Equilibrate the C18 column with 95% Solvent A and 5% Solvent B.
-
Injection: Inject the sample onto the column.
-
Elution: Elute the peptide using a linear gradient of Solvent B (e.g., 5% to 50% over 30 minutes) at a constant flow rate.
-
Detection: Monitor the elution profile at 210-220 nm.
-
Fraction Collection: Collect fractions corresponding to the major peak.
-
Purity Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the purified this compound as a white powder.
Caption: General workflow for the purification of this compound by RP-HPLC.
Conclusion
This compound is a dipeptide of significant biochemical importance, primarily due to its central role in collagen metabolism as the main substrate for prolidase. Its transport and interaction with other enzymes like DPP-IV further underscore its involvement in various physiological processes. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and professionals in drug development investigating the multifaceted roles of this compound in health and disease. Further research is warranted to fully elucidate its direct signaling functions and to precisely quantify its kinetic interactions with key enzymes, which will undoubtedly open new avenues for therapeutic interventions.
References
- 1. Mechanism of Gly-Pro-pNA cleavage catalyzed by dipeptidyl peptidase-IV and its inhibition by saxagliptin (BMS-477118) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Clinical and biochemical characterization of a patient with prolidase deficiency, a rare disorder of collagen metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical Genetics of Prolidase Deficiency: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinetic and Structural Evidences on Human Prolidase Pathological Mutants Suggest Strategies for Enzyme Functional Rescue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. escholarship.org [escholarship.org]
- 7. Catalytic properties and inhibition of proline-specific dipeptidyl peptidases II, IV and VII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Proline biosynthesis is a vent for TGFβ‐induced mitochondrial redox stress | The EMBO Journal [link.springer.com]
- 10. TGF-β signaling in fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Transforming growth factor–β in tissue fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Proline biosynthesis is a vent for TGFβ‐induced mitochondrial redox stress | The EMBO Journal [link.springer.com]
The Dichotomous Role of Glycyl-L-proline in Protein Homeostasis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glycyl-L-proline, a dipeptide composed of glycine and L-proline, occupies a unique position in the intricate landscape of protein metabolism. While not as extensively studied as its constituent amino acids, emerging evidence suggests its significant involvement in the dynamic interplay between protein synthesis and degradation. This technical guide provides an in-depth exploration of the current understanding of this compound's role in protein turnover, with a focus on its potential modulation of key signaling pathways, including the mTOR pathway for protein synthesis and the ubiquitin-proteasome system for protein degradation. This document summarizes available quantitative data, presents detailed experimental protocols for investigating the dipeptide's effects, and visualizes the complex signaling networks involved.
Introduction: The Significance of this compound in Protein Dynamics
Protein turnover, the continuous and balanced process of protein synthesis and degradation, is fundamental to cellular health, allowing for adaptation to environmental changes, removal of damaged proteins, and regulation of cellular processes. Dipeptides, such as this compound, are not merely intermediates in protein digestion and metabolism but are increasingly recognized as bioactive molecules with specific signaling functions. This compound, in particular, is a major end product of collagen metabolism[1]. Its constituent amino acids, glycine and proline, are known to play critical roles in protein synthesis, with proline being a key activator of the mTOR pathway, a central regulator of cell growth and protein synthesis[2][3]. This guide delves into the direct and indirect mechanisms by which this compound may influence the delicate equilibrium of protein homeostasis.
The Anabolic Arm: this compound and the Stimulation of Protein Synthesis
The synthesis of new proteins is a highly regulated, energy-intensive process orchestrated primarily by the mTOR (mechanistic target of rapamycin) signaling pathway. Proline, a component of this compound, has been identified as a potent activator of mTORC1 (mTOR complex 1), leading to the phosphorylation of downstream effectors that initiate protein translation[2][3].
The mTORC1 Signaling Cascade
Upon cellular uptake, this compound is hydrolyzed into its constituent amino acids. Proline can then contribute to the activation of mTORC1. This activation leads to the phosphorylation and activation of p70 S6 kinase (p70S6K) and the phosphorylation and inactivation of the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). The activation of p70S6K promotes ribosome biogenesis and translation of mRNAs encoding ribosomal proteins, while the inactivation of 4E-BP1 releases the eukaryotic initiation factor 4E (eIF4E), allowing it to form the eIF4F complex and initiate cap-dependent translation.
Quantitative Data on Protein Synthesis Modulation
While direct quantitative data on the effect of this compound on muscle protein synthesis is limited, studies on its constituent amino acids provide valuable insights. A study on mirror carp (Cyprinus carpio var. specularis) demonstrated that dietary supplementation with proline (0.5%) significantly increased muscle crude protein content[4]. Furthermore, proline supplementation upregulated the expression of key mTORC1 signaling components, including mTOR, S6K1, and 4E-BP3[4].
| Treatment Group | Muscle Crude Protein (% wet weight) | Fold Change in Gene Expression (vs. Control) |
| mTOR | ||
| Control | 18.2 ± 0.3 | 1.0 |
| Glycine (0.5%) | 18.5 ± 0.4 | - |
| Proline (0.5%) | 19.1 ± 0.2 | ~1.5 |
| Hydroxyproline (0.5%) | 19.3 ± 0.3 | - |
| Statistically significant difference from control (p < 0.05). Data adapted from a study on mirror carp[4]. |
The Catabolic Counterpart: this compound and Protein Turnover
Protein degradation is essential for removing misfolded or damaged proteins and for regulating cellular processes. The primary pathway for selective protein degradation in eukaryotic cells is the ubiquitin-proteasome system (UPS).
The Ubiquitin-Proteasome System
The UPS involves a cascade of enzymatic reactions that tag substrate proteins with a polyubiquitin chain, marking them for degradation by the 26S proteasome. This process is initiated by ubiquitin-activating enzymes (E1), followed by ubiquitin-conjugating enzymes (E2), and finally, ubiquitin ligases (E3s) which provide substrate specificity. The role of this compound in directly modulating the UPS is not yet established. However, by influencing the overall amino acid pool and cellular signaling, it may indirectly impact proteasomal activity.
Experimental Protocols for Investigating this compound's Role
To elucidate the precise role of this compound in protein turnover, rigorous experimental approaches are necessary. The following protocols provide detailed methodologies for key experiments.
Measuring Protein Synthesis Rate using Stable Isotope Labeling
This protocol describes a method to measure the fractional synthetic rate (FSR) of proteins in cultured cells (e.g., myotubes) following treatment with this compound, using a stable isotope-labeled amino acid tracer.
Materials:
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
This compound
-
Stable isotope-labeled amino acid (e.g., L-[¹³C₆]-phenylalanine)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Trichloroacetic acid (TCA)
-
Gas chromatography-mass spectrometry (GC-MS) or Liquid chromatography-mass spectrometry (LC-MS) instrumentation
Procedure:
-
Cell Culture and Treatment:
-
Culture cells (e.g., C2C12 myoblasts differentiated into myotubes) to confluence.
-
Replace the culture medium with a medium containing a known concentration of the stable isotope-labeled amino acid tracer (e.g., L-[¹³C₆]-phenylalanine) and either this compound (treatment group) or a vehicle control.
-
Incubate the cells for a defined period (e.g., 4, 8, 12, 24 hours).
-
-
Sample Collection and Protein Extraction:
-
At each time point, wash the cells twice with ice-cold PBS.
-
Lyse the cells using lysis buffer and collect the lysate.
-
Determine the protein concentration of the lysate using a BCA assay.
-
-
Protein Hydrolysis and Amino Acid Analysis:
-
Precipitate a known amount of protein from the lysate using TCA.
-
Wash the protein pellet to remove free amino acids.
-
Hydrolyze the protein pellet (e.g., using 6N HCl at 110°C for 24 hours).
-
Analyze the isotopic enrichment of the tracer amino acid in the protein hydrolysate using GC-MS or LC-MS.
-
-
Calculation of Fractional Synthetic Rate (FSR):
-
FSR (%/hour) = (E_protein / (E_precursor × t)) × 100
-
Where E_protein is the isotopic enrichment of the tracer in the protein-bound amino acid, E_precursor is the isotopic enrichment of the tracer in the precursor pool (intracellular or extracellular), and t is the labeling time in hours.
-
Western Blot Analysis of mTORC1 Signaling
This protocol details the steps to assess the activation of the mTORC1 pathway by measuring the phosphorylation status of its key downstream targets, p70S6K and 4E-BP1, in response to this compound.
Materials:
-
Cell culture reagents
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-p70S6K, anti-total-p70S6K, anti-phospho-4E-BP1, anti-total-4E-BP1)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Treat cultured cells with this compound for various time points.
-
Lyse the cells and determine the protein concentration.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
-
Antibody Incubation and Detection:
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
In Vivo Ubiquitination Assay
This protocol describes a method to determine if this compound treatment affects the ubiquitination of specific target proteins in live cells[1][5].
Materials:
-
Cell culture reagents
-
Plasmids encoding HA-tagged ubiquitin and a FLAG-tagged target protein
-
Transfection reagent
-
This compound
-
Cell lysis buffer containing deubiquitinase inhibitors (e.g., N-ethylmaleimide)
-
Anti-FLAG antibody conjugated to beads (for immunoprecipitation)
-
Anti-HA antibody (for western blotting)
Procedure:
-
Cell Transfection and Treatment:
-
Co-transfect cells with plasmids encoding HA-ubiquitin and the FLAG-tagged target protein.
-
Treat the transfected cells with this compound or a vehicle control.
-
-
Immunoprecipitation:
-
Lyse the cells in a buffer containing deubiquitinase inhibitors.
-
Immunoprecipitate the FLAG-tagged target protein using anti-FLAG antibody-conjugated beads.
-
-
Western Blot Analysis:
-
Elute the immunoprecipitated proteins and separate them by SDS-PAGE.
-
Perform a western blot using an anti-HA antibody to detect ubiquitinated forms of the target protein.
-
Conclusion and Future Directions
The dipeptide this compound stands at the crossroads of protein synthesis and degradation. While direct evidence of its specific regulatory roles is still emerging, the well-established functions of its constituent amino acids, glycine and proline, provide a strong foundation for its potential to modulate protein homeostasis. Proline's ability to activate the mTORC1 pathway suggests that this compound may promote an anabolic state, favoring protein synthesis. Future research should focus on direct investigations of this compound's effects on protein synthesis and turnover rates using stable isotope methodologies. Furthermore, its potential influence on the ubiquitin-proteasome system warrants exploration to fully understand its impact on cellular protein quality control. Elucidating the precise mechanisms of action of this compound will be crucial for its potential application in therapeutic strategies aimed at modulating protein turnover in various physiological and pathological conditions.
References
- 1. An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. L-Proline Activates Mammalian Target of Rapamycin Complex 1 and Modulates Redox Environment in Porcine Trophectoderm Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Potential Benefits of Glycine, Proline and Hydroxyproline on Growth and Flesh Quality of Mirror Carp (Cyprinus carpio var. specularis) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Probing protein ubiquitination in live cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Anti-ischemic Properties of Glycyl-L-proline in Brain Tissue
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ischemic stroke remains a leading cause of mortality and long-term disability worldwide, necessitating the urgent development of effective neuroprotective therapies. Glycyl-L-proline (Gly-Pro), a naturally occurring dipeptide, and its cyclic derivative, cyclo(Gly-Pro) (cGP), have emerged as promising therapeutic candidates due to their significant anti-ischemic and neuroprotective properties. This technical guide provides a comprehensive overview of the current understanding of Gly-Pro's effects in the context of brain ischemia. It details the proposed mechanisms of action, compiles quantitative data from key preclinical studies, outlines relevant experimental protocols, and visualizes the complex biological pathways involved. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel treatments for ischemic brain injury.
Introduction: The Therapeutic Potential of this compound
This compound is a dipeptide that has garnered attention for its potential role in mitigating the deleterious effects of cerebral ischemia. Studies have demonstrated its positive influence on the metabolism of neuroactive amino acids and energy turnover within the neocortex, particularly in experimental models of brain ischemia.[1] Its cyclic form, cGP, is noted for being orally bioavailable and capable of crossing the blood-brain barrier, enhancing its therapeutic potential. The neuroprotective effects of Gly-Pro and related "glyproline" peptides are believed to be multifactorial, involving the modulation of neurotrophic factor signaling, regulation of inflammatory responses, and maintenance of neurotransmitter homeostasis.
Proposed Mechanisms of Anti-ischemic Action
The neuroprotective effects of this compound and its derivatives in brain ischemia are not attributed to a single mechanism but rather a cascade of interconnected biological processes. The primary proposed mechanisms include the modulation of neurotrophic factor signaling, regulation of neurotransmitter balance, and attenuation of the inflammatory response.
Modulation of Neurotrophic Factor Signaling
A key mechanism implicated in the neuroprotective action of glyproline peptides is the upregulation of brain-derived neurotrophic factor (BDNF). BDNF is a critical protein for neuronal survival, growth, and synaptic plasticity. The synthetic peptide Semax (Met-Glu-His-Phe-Pro-Gly-Pro), which contains the Pro-Gly-Pro sequence, has been shown to enhance the transcription of BDNF and its receptor, TrkB, in the ischemic rat cortex. This effect is believed to contribute significantly to its neuroprotective properties. The cyclic form of Gly-Pro, cGP, is also thought to be involved in pathways that increase BDNF levels in neuronal cells.
BDNF Signaling Pathway Modulated by Gly-Pro/cGP
Regulation of Neuroactive Amino Acids and Energy Metabolism
Brain ischemia leads to a significant disruption in the balance of neuroactive amino acids, contributing to excitotoxicity and neuronal death. This compound has been shown to modulate the metabolism of these amino acids, although the precise nature of this regulation is still under investigation. Furthermore, it appears to influence energy turnover in the neocortex, which is critical for maintaining neuronal function and viability during ischemic stress.
Quantitative Data from Preclinical Studies
The following tables summarize quantitative findings from preclinical studies investigating the effects of this compound and related peptides in experimental models of brain ischemia.
| Compound | Animal Model | Dosage | Administration Route | Key Quantitative Findings | Reference |
| This compound | Rat (6-h brain ischemia) | 3 mg/kg | Intranasal | Protective anti-ischemic effect was most pronounced with this route. | (Bashun et al., Neurochemical Journal, 2013) |
| Cyclic Glycyl-proline (cGP) | Rat (Focal ischemic lesion) | 25 mg/kg & 75 mg/kg (in food pellets) | Oral | Low-cGP group required fewer training days for task learning post-ischemia. Increased number of proliferative cells (Ki67-positive) in the subventricular zone. | (Kaneko et al., Behavioural Brain Research, 2022) |
| Semax | Rat (Photothrombotic stroke) | 250 µg/kg | Intranasal | Reduced infarction size. | (Romanova et al., 2006) |
| Semax | Rat (pMCAO) | 100 µg/kg | Intraperitoneal | Enhanced transcription of Bdnf, TrkC, and TrkA 3 hours post-occlusion. | (Medvedeva et al., J Mol Neurosci, 2011) |
| Pro-Gly-Pro (PGP) | Rat (pMCAO) | 37.5 µg/kg | Intraperitoneal | Enhanced transcription of Bdnf and TrkC 3 hours post-occlusion. | (Medvedeva et al., J Mol Neurosci, 2011) |
Experimental Protocols
The following sections provide detailed methodologies for key experiments cited in the study of this compound and related peptides in brain ischemia.
Transient Middle Cerebral Artery Occlusion (tMCAO) in Rats
The tMCAO model is a widely used experimental procedure to mimic focal cerebral ischemia.
Materials:
-
Male Wistar or Sprague-Dawley rats (250-300g)
-
Anesthetic (e.g., isoflurane)
-
Surgical microscope
-
Microvascular clips
-
4-0 monofilament nylon suture with a rounded tip
-
Heating pad and rectal probe for temperature monitoring
Procedure:
-
Anesthesia and Preparation: Anesthetize the rat with isoflurane (4% for induction, 1.5-2% for maintenance). Maintain body temperature at 37°C using a heating pad.
-
Surgical Incision: Place the rat in a supine position and make a midline cervical incision.
-
Vessel Exposure: Carefully dissect the soft tissues to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Artery Ligation: Ligate the distal end of the ECA and place a temporary ligature on the proximal CCA.
-
Suture Insertion: Introduce a 4-0 monofilament nylon suture through an incision in the ECA and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA). A drop in cerebral blood flow, monitored by laser Doppler flowmetry, confirms occlusion.
-
Occlusion and Reperfusion: Maintain the suture in place for the desired occlusion period (e.g., 60 or 90 minutes). For reperfusion, withdraw the suture.
-
Wound Closure: Close the incision in layers.
Experimental Workflow for tMCAO Model
Analysis of Neuroactive Amino Acids by HPLC
Sample Preparation:
-
Rapidly dissect the brain tissue of interest (e.g., neocortex) on ice.
-
Homogenize the tissue in a suitable buffer (e.g., 0.1 M perchloric acid).
-
Centrifuge the homogenate at high speed (e.g., 14,000 rpm) at 4°C.
-
Collect the supernatant for derivatization.
Derivatization and HPLC Analysis:
-
Derivatize the amino acids in the supernatant using a fluorescent tagging agent such as o-phthalaldehyde (OPA).
-
Inject the derivatized sample into a high-performance liquid chromatography (HPLC) system equipped with a fluorescence detector.
-
Separate the amino acids using a reverse-phase C18 column with a suitable mobile phase gradient.
-
Quantify the amino acid concentrations by comparing the peak areas to those of known standards.
Signaling Pathways and Logical Relationships
The anti-ischemic effects of this compound and related peptides are mediated by a complex interplay of signaling pathways. The following diagram illustrates the proposed relationships between ischemia, the intervention with Gly-Pro, and the downstream cellular responses.
Logical Relationship of Gly-Pro's Anti-ischemic Action
Conclusion and Future Directions
This compound and its derivatives represent a promising class of compounds for the development of novel anti-ischemic therapies. Their multifaceted mechanism of action, encompassing the modulation of neurotrophic factors, neurotransmitter systems, and inflammatory responses, makes them attractive candidates for further investigation. Future research should focus on elucidating the precise molecular targets of Gly-Pro and cGP, optimizing dosing and delivery strategies, and evaluating their efficacy in more clinically relevant models of stroke. A deeper understanding of the signaling pathways involved will be crucial for the successful translation of these promising preclinical findings into effective treatments for patients suffering from ischemic stroke.
References
Methodological & Application
Synthesis of Glycyl-L-proline for Pharmaceutical Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glycyl-L-proline, a dipeptide composed of glycine and L-proline, is a molecule of significant interest in pharmaceutical research. It serves as a crucial substrate for prolidase, an enzyme implicated in collagen metabolism and various pathological conditions. Furthermore, studies suggest its potential neuroprotective effects, making it a valuable tool for investigating therapies for neurological disorders. This document provides detailed application notes and experimental protocols for the chemical synthesis, purification, and characterization of this compound.
Introduction
This compound (Gly-Pro) is an endogenous dipeptide that plays a role in the final stages of collagen degradation.[1][2] Its hydrolysis is catalyzed by prolidase, and deficiencies in this enzyme lead to prolidase deficiency, a rare autosomal recessive disorder.[3] Beyond its role in protein metabolism, this compound and its derivatives have been investigated for their anti-ischemic and neuroprotective properties.[1][4] The synthesis of high-purity this compound is therefore essential for advancing research in these areas. This document outlines two primary synthetic approaches: a classical solution-phase synthesis and a more modern solid-phase peptide synthesis (SPPS) methodology.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₁₂N₂O₃ | [5][6] |
| Molecular Weight | 172.18 g/mol | [5][6] |
| Appearance | White crystalline powder | [7] |
| Melting Point | 185 °C | [7] |
| Solubility | Slightly soluble in water | [7] |
| pKa₁ (α-COOH) | ~3.18 | [7] |
| pKa₂ (α-NH₃⁺) | Not explicitly found, but expected to be in the typical range for amino groups. | |
| Optical Rotation [α]D | -114 ° (c=4, H₂O) | [7] |
Experimental Protocols
Solution-Phase Synthesis of this compound
This protocol describes a classical solution-phase approach involving the coupling of N-terminally protected glycine with C-terminally protected L-proline, followed by deprotection steps.
Workflow for Solution-Phase Synthesis
Caption: Workflow for the solution-phase synthesis of this compound.
1. Synthesis of N-Boc-glycyl-L-proline methyl ester (Boc-Gly-Pro-OMe)
-
Materials: Boc-Glycine, L-Proline methyl ester hydrochloride, Dicyclohexylcarbodiimide (DCC), 1-Hydroxybenzotriazole (HOBt), Triethylamine (TEA), Dichloromethane (DCM), Ethyl acetate (EtOAc), Saturated sodium bicarbonate solution, Brine.
-
Procedure:
-
Suspend L-Proline methyl ester hydrochloride (1.0 eq) in DCM.
-
Add TEA (1.1 eq) and stir until a clear solution is obtained.
-
Add Boc-Glycine (1.0 eq) and HOBt (1.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 eq) in DCM dropwise.
-
Stir the reaction mixture at 0 °C for 2 hours and then at room temperature overnight.
-
Filter the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography (silica gel, EtOAc/hexane gradient) to yield Boc-Gly-Pro-OMe.
-
2. Saponification of Boc-Gly-Pro-OMe
-
Materials: Boc-Gly-Pro-OMe, Lithium hydroxide (LiOH), Tetrahydrofuran (THF), Water.
-
Procedure:
-
Dissolve Boc-Gly-Pro-OMe (1.0 eq) in a mixture of THF and water.
-
Add LiOH (1.5 eq) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture with 1N HCl to pH 2-3.
-
Extract the product with EtOAc.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield Boc-Gly-Pro-OH.
-
3. Deprotection of Boc-Gly-Pro-OH
-
Materials: Boc-Gly-Pro-OH, Trifluoroacetic acid (TFA), DCM.
-
Procedure:
4. Purification by Recrystallization
-
Materials: Crude this compound, Water, Ethanol.
-
Procedure:
-
Dissolve the crude this compound in a minimal amount of hot water (50-60 °C).[7]
-
Slowly add ethanol until the solution becomes turbid.
-
Allow the solution to cool slowly to room temperature and then in a refrigerator to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with cold ethanol, and dry under vacuum.
-
Solid-Phase Peptide Synthesis (SPPS) of this compound
SPPS offers a more streamlined approach, particularly for the synthesis of longer peptides, but is also efficient for dipeptides. This protocol utilizes the Fmoc/tBu strategy on a pre-loaded Wang resin.
Workflow for Solid-Phase Peptide Synthesis
Caption: Workflow for the solid-phase synthesis of this compound.
-
Materials: Fmoc-Pro-Wang resin, Fmoc-Gly-OH, HBTU, N,N-Diisopropylethylamine (DIPEA), 20% Piperidine in DMF, Dichloromethane (DCM), Dimethylformamide (DMF), Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5).
-
Procedure:
-
Resin Swelling: Swell the Fmoc-Pro-Wang resin in DMF in a reaction vessel for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Drain and repeat. Wash the resin thoroughly with DMF and DCM.
-
Coupling of Fmoc-Gly-OH:
-
In a separate vial, dissolve Fmoc-Gly-OH (3 eq), HBTU (2.9 eq), and DIPEA (6 eq) in DMF.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Wash the resin with DMF and DCM.
-
-
Final Fmoc Deprotection: Repeat the Fmoc deprotection step to remove the protecting group from the N-terminal glycine.
-
Cleavage and Deprotection: Treat the resin with the TFA cleavage cocktail for 2-3 hours.
-
Filter the resin and collect the filtrate. Precipitate the crude peptide with cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.
-
Purification: Purify the crude peptide by reverse-phase HPLC (RP-HPLC).
-
Analytical Characterization
High-purity this compound is essential for reliable pharmaceutical research. The following analytical techniques are recommended for its characterization.
High-Performance Liquid Chromatography (HPLC)
| Parameter | Value | Reference(s) |
| Column | C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm) | [10][11] |
| Mobile Phase A | 0.1% TFA in Water | [10] |
| Mobile Phase B | Acetonitrile with 0.1% TFA | [10] |
| Gradient | 5-95% B over 20-30 minutes | [10] |
| Flow Rate | 0.8 - 1.0 mL/min | [10] |
| Detection | UV at 210-220 nm or fluorescence after derivatization (e.g., FMOC-Cl) | [10] |
| Expected Retention Time | Dependent on the specific gradient and column, requires empirical determination. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Nucleus | Solvent | Chemical Shift (δ) ppm (approximate) | Reference(s) |
| ¹H | D₂O | ~4.2 (Pro α-CH), ~3.8 (Gly α-CH₂), ~3.6 & ~3.4 (Pro δ-CH₂), ~2.2 & ~1.9 (Pro β-CH₂ and γ-CH₂) | [5][12] |
| ¹³C | D₂O | ~177 (Pro COOH), ~171 (Gly CO), ~64 (Pro α-C), ~49 (Pro δ-C), ~44 (Gly α-C), ~32 (Pro β-C), ~26 (Pro γ-C) | [5][13] |
Mass Spectrometry (MS)
| Ionization Mode | Expected m/z | Reference(s) |
| ESI+ | 173.09 [M+H]⁺, 195.07 [M+Na]⁺ | [14] |
| ESI- | 171.08 [M-H]⁻ | [15] |
Applications in Pharmaceutical Research
Prolidase Substrate Activity
This compound is the preferred substrate for prolidase, an enzyme crucial for collagen recycling.[3][4] Assaying prolidase activity is important in studying various diseases, including cancer and fibrotic conditions.
Prolidase Activity Assay Workflow
Caption: Workflow for a typical prolidase activity assay.
A recently developed HPLC-based kinetic assay allows for real-time monitoring of prolidase activity by measuring the cleavage of this compound.[16]
| Kinetic Parameter | Reported Value (for human prolidase) | Reference(s) |
| Km | Varies depending on assay conditions | [4] |
| Vmax | Varies depending on assay conditions | [4] |
| Ki (with Cbz-Pro) | 90.4 µM | [16] |
Neuroprotective Effects
This compound has demonstrated anti-ischemic effects in preclinical models, suggesting a potential role in neuroprotection.[4] It has been shown to influence the metabolism of neuroactive amino acids and energy turnover in the neocortex following experimental brain ischemia.[1] While the precise signaling pathways are still under investigation, it is hypothesized that this compound may modulate glutamate and glycine receptor activity.[17][18]
Potential Neuroprotective Signaling Involvement
Caption: Hypothesized signaling pathway for the neuroprotective effects of this compound.
Conclusion
The synthesis of high-purity this compound is a critical step for its application in pharmaceutical research. Both solution-phase and solid-phase synthesis methods offer viable routes to obtain this dipeptide. The detailed protocols and analytical methods provided in this document are intended to facilitate the production and characterization of this compound for researchers investigating its role as a prolidase substrate and its potential as a neuroprotective agent. Further research into its specific molecular targets and signaling pathways will be crucial in fully elucidating its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Clinical and biochemical characterization of a patient with prolidase deficiency, a rare disorder of collagen metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical Genetics of Prolidase Deficiency: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C7H12N2O3 | CID 3013625 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound [webbook.nist.gov]
- 7. lookchem.com [lookchem.com]
- 8. Amine Protection / Deprotection [fishersci.co.uk]
- 9. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. 1H- and 13C-NMR investigations on cis-trans isomerization of proline peptide bonds and conformation of aromatic side chains in H-Trp-(Pro)n-Tyr-OH peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound(704-15-4) 13C NMR spectrum [chemicalbook.com]
- 14. researchgate.net [researchgate.net]
- 15. This compound | C7H12N2O3 | CID 3013625 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. HPLC-based kinetics assay for monitoring prolidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. L-proline activates glutamate and glycine receptors in cultured rat dorsal horn neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Neurobiology of L-proline: From molecules to behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Glycyl-L-proline in In Vitro Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycyl-L-proline is a dipeptide with emerging significance in various fields of biomedical research. Composed of glycine and L-proline, this molecule has demonstrated a range of biological activities in preclinical studies, making it a compound of interest for in vitro investigations. These application notes provide an overview of the key in vitro applications of this compound and detailed protocols for its use in cell culture experiments. The primary applications covered include neuroprotection, dipeptidyl peptidase IV (DPP-4) inhibition, anti-inflammatory effects, and modulation of the extracellular matrix.
Neuroprotective Effects
This compound and related proline-containing peptides have shown promise in protecting neuronal cells from various insults, including oxidative stress and excitotoxicity. These effects are crucial for research into neurodegenerative diseases.
Data Presentation
| Cell Line | Treatment Condition | This compound Concentration | Observed Effect | Reference |
| PC12 (Rat Pheochromocytoma) | Oxidative stress (H₂O₂) | 0.2–100 μM | Decreased number of damaged cells | |
| PC12 (Rat Pheochromocytoma) | Oxidative stress (H₂O₂) | 100 μM | 49% average decrease in damaged cells | |
| SH-SY5Y (Human Neuroblastoma) | Dimethyl sulfoxide (DMSO)-induced stress | 2.5, 5, and 10 μg/mL | Neuroprotective activity |
Experimental Protocol: Assessing Neuroprotection in PC12 Cells using MTT Assay
This protocol describes how to assess the neuroprotective effect of this compound against oxidative stress in PC12 cells using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
PC12 cell line
-
DMEM high glucose medium
-
Fetal Bovine Serum (FBS)
-
Horse Serum (HS)
-
Penicillin-Streptomycin solution
-
This compound
-
Hydrogen peroxide (H₂O₂)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Cell Seeding:
-
Culture PC12 cells in DMEM supplemented with 10% HS, 5% FBS, and 1% Penicillin-Streptomycin.
-
Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
This compound Treatment:
-
Prepare stock solutions of this compound in sterile PBS.
-
After 24 hours of cell seeding, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.2, 1, 10, 50, 100 μM).
-
Include a vehicle control group (medium with PBS).
-
Incubate for 24 hours.
-
-
Induction of Oxidative Stress:
-
Prepare a fresh solution of H₂O₂ in serum-free medium.
-
After the 24-hour pre-treatment with this compound, remove the medium and add the H₂O₂ solution (e.g., 100 μM) to all wells except the negative control group (which receives only serum-free medium).
-
Incubate for 4 hours.
-
-
MTT Assay:
-
Remove the H₂O₂-containing medium and wash the cells once with PBS.
-
Add 100 μL of fresh medium and 10 μL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 μL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the control group (untreated, non-stressed cells).
-
Plot a dose-response curve to determine the effective concentration of this compound.
-
Experimental Workflow: Neuroprotection Assay
Application Notes: Glycyl-L-proline in Biotechnology and Biochemical Assays
Introduction
Glycyl-L-proline (Gly-Pro) is a dipeptide composed of glycine and proline.[1] Its primary significance in biotechnology and biochemical research stems from its role as a highly specific substrate for the enzyme Dipeptidyl Peptidase-4 (DPP-4), also known as CD26.[2] DPP-4 is a serine exopeptidase that specifically cleaves X-proline or X-alanine dipeptides from the N-terminus of polypeptides.[3] This enzyme is a key regulator in various physiological processes, including glucose metabolism and immune regulation, making it a significant therapeutic target, particularly for type 2 diabetes.[3][4][5] Consequently, this compound and its derivatives are indispensable tools for studying DPP-4 activity, screening for inhibitors, and investigating cellular and physiological processes regulated by this enzyme.
Application 1: Dipeptidyl Peptidase-4 (DPP-4) Enzyme Activity Assays
This compound derivatives are the most common substrates used to measure the enzymatic activity of DPP-4. The fundamental principle involves linking the Gly-Pro dipeptide to a reporter molecule (chromogenic, fluorogenic, or luminogenic). When DPP-4 cleaves the Gly-Pro sequence, the reporter molecule is released, generating a measurable signal that is directly proportional to the enzyme's activity.[6][7]
Quantitative Data for DPP-4 Assays
| Parameter | Substrate | Value | Conditions | Source |
| Michaelis-Menten Constant (Km) | Gly-Pro-p-nitroanilide (pNA) | 691.9 µM | pH 7.5 | [8] |
| Gly-Pro-2-naphthylamide | 0.66 mM | - | [9] | |
| Gly-Pro-aminomethylcoumarin (AMC) | 17.4 µM | pH 8.0 | [10] | |
| Optimal pH | Various Gly-Pro Substrates | 7.4 - 8.7 | 37°C | |
| Ala-Pro-pNA | 9.0 | 37°C | [11] | |
| Optimal Temperature | Ala-Pro-pNA | 50°C | pH 7.4 | [11] |
Experimental Protocols
Protocol 1: Colorimetric DPP-4 Activity Assay
This protocol measures the release of p-nitroanilide (pNA) from the substrate Gly-Pro-pNA, which can be quantified by measuring absorbance at 405 nm.[8][12]
-
Materials:
-
Procedure:
-
Prepare a 0.2 mM working solution of Gly-Pro-pNA in Assay Buffer.[13]
-
Add 50 µL of the Gly-Pro-pNA working solution to each well of the 96-well plate.
-
For the negative control, add 25 µL of Assay Buffer. For test samples, add 25 µL of the DPP-4 enzyme solution (diluted in Assay Buffer to a desired concentration, e.g., 1 mU/ml).[14]
-
Initiate the reaction by adding the enzyme.
-
Incubate the plate at 37°C.
-
Measure the absorbance at 405 nm at regular intervals (e.g., every 1-5 minutes) for 30-60 minutes to determine the initial reaction velocity.[8]
-
Calculate DPP-4 activity based on the rate of pNA production, using a standard curve generated with free pNA.
-
Protocol 2: Fluorometric DPP-4 Activity Assay
This is a more sensitive method that uses the substrate H-Gly-Pro-AMC. Cleavage by DPP-4 releases the highly fluorescent 7-Amino-4-methylcoumarin (AMC).[3][7]
-
Materials:
-
Procedure:
-
Prepare all reagents and bring them to room temperature.
-
Prepare an AMC standard curve by diluting a 1 mM AMC stock solution in Assay Buffer to generate standards from 0 to 10 µM. Add 100 µL of each standard to separate wells.
-
For each reaction, prepare a 50 µL mix containing:
-
DPP-4 Assay Buffer
-
DPP-4 Enzyme (e.g., final concentration of 3 µU per well)[7]
-
-
Add the 50 µL enzyme mix to the sample wells.
-
Prepare a Reaction Mix containing the DPP-4 substrate.
-
Start the reaction by adding 50 µL of the Reaction Mix to each well. The final substrate concentration is typically around 100 µM.[10]
-
Incubate the plate at 37°C, protected from light, for 10-30 minutes.
-
Measure the fluorescence at Ex/Em = 360/460 nm.
-
Subtract the background fluorescence (wells without enzyme) and calculate the DPP-4 activity using the AMC standard curve. One unit of activity is defined as the amount of enzyme that hydrolyzes the substrate to yield 1.0 µmol of AMC per minute at 37°C.[7]
-
Protocol 3: Luminescent DPP-4 Activity Assay
This assay offers the highest sensitivity and is ideal for low enzyme concentrations. It uses the proluminescent substrate Gly-Pro-aminoluciferin. DPP-4 cleavage releases aminoluciferin, which is then used by luciferase to generate a stable "glow-type" light signal.[6][15]
-
Materials:
-
Procedure:
-
Thaw all kit components to room temperature. Prepare the DPPIV-Glo™ Reagent according to the manufacturer's instructions.
-
Add 50 µL of your sample containing DPP-4 enzyme (or standard) to the wells of the microplate.
-
Add 50 µL of the prepared DPPIV-Glo™ Reagent to each well.
-
Mix briefly on a plate shaker.
-
Incubate at room temperature for 30 minutes to allow the luminescent signal to stabilize.[6]
-
Measure luminescence using a plate-reading luminometer.
-
The luminescent signal is directly proportional to the amount of DPP-4 activity.[6]
-
Application 2: High-Throughput Screening (HTS) of DPP-4 Inhibitors
The DPP-4 activity assays described above are readily adaptable for high-throughput screening to identify and characterize potential DPP-4 inhibitors for drug development.[12][16] The principle is to measure the reduction in DPP-4 activity in the presence of test compounds.
Protocol 4: Fluorometric DPP-4 Inhibitor Screening
-
Materials:
-
Procedure:
-
Dispense 1-2 µL of each test compound from the library into the wells of a black 96-well or 384-well plate. Include wells for controls:
-
Negative Control (100% Activity): Add solvent (DMSO) only.
-
Positive Control (Inhibition): Add a known DPP-4 inhibitor.
-
-
Add 50 µL of a solution containing DPP-4 enzyme in Assay Buffer to all wells.
-
Pre-incubate the plate for 15-30 minutes at room temperature to allow the compounds to interact with the enzyme.
-
Initiate the enzymatic reaction by adding 50 µL of the DPP-4 substrate (H-Gly-Pro-AMC) solution to all wells.
-
Incubate at 37°C for 30-60 minutes, protected from light.
-
Measure fluorescence at Ex/Em = 360/460 nm.
-
Data Analysis: Calculate the percentage of inhibition for each compound relative to the controls. Compounds showing significant inhibition are identified as "hits." The potency of these hits can be determined by generating dose-response curves and calculating the half-maximal inhibitory concentration (IC₅₀).[16]
-
Application 3: Cell-Based Assays
Measuring DPP-4 activity directly on the surface of living cells is crucial for understanding its function in a more physiologically relevant context and for evaluating the efficacy of inhibitors on cellular targets.
Protocol 5: Live-Cell DPP-4 Activity Assay
This protocol uses a specific fluorescent probe, such as GP-BAN, which is hydrolyzed by cell-surface DPP-4 to generate a fluorescent signal.[16]
-
Materials:
-
Procedure:
-
Seed HepG-2 cells into a 96-well plate at a density of approximately 15,000 cells per well and culture overnight in a humidified incubator (37°C, 5% CO₂).[16]
-
The next day, gently wash the cells three times with PBS.
-
To screen for inhibitors, add the test compounds (dissolved in medium) to the wells and incubate for a desired period (e.g., 1 hour).
-
Add the GP-BAN fluorescent probe to each well to a final concentration of 50 µM.[16]
-
Incubate the plate at 37°C for 60 minutes.[16]
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the probe.
-
The reduction in fluorescence in compound-treated wells compared to control wells indicates DPP-4 inhibition.
-
Application 4: Investigating Signaling Pathways
DPP-4 is not just a protease but also a binding protein and signaling molecule.[17] this compound and DPP-4 inhibitors are used to probe the enzymatic-dependent functions of DPP-4 in cellular signaling.
-
Role in Activin/Nodal Signaling: DPP-4 acts as a positive regulator of the activin/nodal signaling pathway. Studies have shown that DPP-4 can augment the phosphorylation of Smad2, a key downstream effector in this pathway.[18][19] Using DPP-4 inhibitors can help elucidate whether this potentiation is dependent on the enzyme's catalytic activity.[19]
-
Role in Insulin Signaling: DPP-4 can impair insulin signaling pathways. In vitro studies have demonstrated that the addition of DPP-4 can reduce insulin-mediated activation of Akt in adipocytes and muscle cells.[4][17]
Application 5: Clinical and Diagnostic Biomarker
This compound has applications in clinical diagnostics, primarily as a biomarker for collagen metabolism.
-
Collagen Breakdown: Gly-Pro is an end product of collagen metabolism. Elevated levels in urine can indicate increased collagen turnover or degradation.[20][21] This has been used to monitor conditions affecting connective tissues, such as skin pressure sores, where defective hydrolysis of Gly-Pro is observed.[21]
-
Cancer Diagnostics: Gly-Pro has been incorporated into peptide imaging agents for cancer diagnosis. For example, a Gallium-68 labeled Gly-Pro containing peptide has shown efficacy in detecting solid tumors.
Diagnostic Reference Data
| Analyte | Sample Type | Condition | Finding / Reference Value | Source |
| This compound | Urine | Normal | Optimal Result: 0 - 18.9 nmol/mg Creatinine | [20] |
| Urine | Patients with Pressure Sores | Significantly higher than control; a cut-off at 7 µmol/mmol creatinine gave a positive predictive value of 70%. | [21] |
References
- 1. CAS 704-15-4: this compound | CymitQuimica [cymitquimica.com]
- 2. DPP4 INHIBITOR SCREENING KIT Sufficient for 100 Fluorometric tests | Sigma-Aldrich [sigmaaldrich.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Catalytic properties and inhibition of proline-specific dipeptidyl peptidases II, IV and VII - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DPPIV-Glo™ Protease Assay [worldwide.promega.com]
- 7. abcam.cn [abcam.cn]
- 8. rsc.org [rsc.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. DSpace [researchrepository.ul.ie]
- 14. Dipeptidyl peptidase-4 (DPP-4) inhibitory activity and glucagon-like peptide (GLP-1) secretion in arsenically safe pigmented red rice (Oryza sativa L.) and its product - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Measurement of Dipeptidylpeptidase Activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Facile Method for Screening DPP IV Inhibitors in Living Cell System Based on Enzyme Activity Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes [frontiersin.org]
- 18. Role of dipeptidyl peptidase-4 as a potentiator of activin/nodal signaling pathway [bmbreports.org]
- 19. Role of dipeptidyl peptidase-4 as a potentiator of activin/nodal signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Glycylproline - OMX Organic Metabolomics / Diagnostic Solutions - Lab Results explained | HealthMatters.io [healthmatters.io]
- 21. Urine this compound increase and skin trophicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Glycyl-L-proline in Human Urine using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with Pre-column Derivatization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantification of the dipeptide Glycyl-L-proline (Gly-Pro) in human urine samples. The methodology is based on solid-phase extraction (SPE) for sample clean-up and concentration, followed by pre-column derivatization with 9-fluorenylmethyl chloroformate (FMOC-Cl). The derivatized analyte is then separated and quantified using reverse-phase high-performance liquid chromatography (RP-HPLC) with fluorescence detection. This method provides the necessary selectivity and sensitivity for the analysis of Gly-Pro in a complex biological matrix like urine, which is crucial for clinical research and drug development.
Introduction
This compound is a dipeptide that is an end product of collagen metabolism.[1] Its levels in biological fluids such as urine can be indicative of collagen turnover and may be relevant in various physiological and pathological states, including skin conditions and wound healing.[1] Accurate and reliable quantification of Gly-Pro in urine is therefore of significant interest in clinical and pharmaceutical research. High-performance liquid chromatography (HPLC) is a powerful technique for the analysis of amino acids and peptides in biological samples.[2] However, the analysis of small, polar molecules like Gly-Pro in a complex matrix such as urine presents challenges, including interference from other endogenous compounds and the lack of a strong chromophore for sensitive UV detection.[3] To overcome these challenges, this method employs a pre-column derivatization step with 9-fluorenylmethyl chloroformate (FMOC-Cl), which reacts with the secondary amine of the proline residue in Gly-Pro to form a highly fluorescent derivative.[4][5] This, combined with a solid-phase extraction (SPE) sample preparation step, allows for sensitive and selective quantification.
Principle
The analytical workflow begins with the isolation and concentration of Gly-Pro from the urine matrix using a hydrophilic-lipophilic-balanced (HLB) reversed-phase solid-phase extraction (SPE) cartridge. This step effectively removes salts, proteins, and other interfering substances.[6] The eluted sample is then subjected to a pre-column derivatization reaction with FMOC-Cl, which specifically targets the secondary amine of the proline moiety in Gly-Pro, attaching a fluorescent tag. The resulting FMOC-Gly-Pro derivative is then separated from excess reagent and other derivatized compounds by reverse-phase HPLC on a C18 column. A gradient elution with an acetonitrile and water mobile phase, both containing trifluoroacetic acid (TFA) as an ion-pairing agent to improve peak shape, is employed.[7][8] The derivatized analyte is detected by a fluorescence detector, providing high sensitivity and selectivity. Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated from standards of known concentrations.
Experimental Protocols
Materials and Reagents
-
This compound (Gly-Pro) standard (≥98% purity)
-
9-fluorenylmethyl chloroformate (FMOC-Cl)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
-
Boric acid
-
Sodium hydroxide
-
Hydrochloric acid
-
Solid-Phase Extraction (SPE) cartridges: Hydrophilic-Lipophilic-Balanced (HLB), 1 cc, 30 mg
-
Human urine samples (stored at -80°C until analysis)
Instrumentation
-
HPLC system with a binary pump, autosampler with derivatization capabilities, column thermostat, and fluorescence detector.
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
SPE manifold
-
pH meter
-
Vortex mixer
-
Centrifuge
Preparation of Solutions
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.
-
Borate Buffer (0.2 M, pH 9.0): Dissolve boric acid in water, adjust pH to 9.0 with sodium hydroxide, and bring to final volume.
-
FMOC-Cl Reagent (3 mg/mL): Dissolve 30 mg of FMOC-Cl in 10 mL of acetonitrile. Prepare fresh daily.
-
Gly-Pro Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Gly-Pro in 10 mL of HPLC-grade water.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with water to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL.
Sample Preparation (Solid-Phase Extraction)
-
Thaw frozen urine samples at room temperature and centrifuge at 4000 x g for 15 minutes to remove particulate matter.
-
Condition the HLB SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Load 1 mL of the centrifuged urine onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove interfering hydrophilic compounds.
-
Elute the Gly-Pro with 1 mL of 50% methanol in water.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of water for the derivatization step.
Pre-column Derivatization
This procedure can be automated using a programmable autosampler.[3]
-
To 20 µL of the reconstituted sample or standard, add 60 µL of borate buffer (0.2 M, pH 9.0).
-
Add 80 µL of the FMOC-Cl reagent (3 mg/mL in acetonitrile).
-
Vortex immediately for 30 seconds and let the reaction proceed for 2 minutes at room temperature.
-
Stop the reaction by adding 40 µL of 0.1 M glycine solution to consume excess FMOC-Cl.
-
Vortex for 10 seconds.
-
Filter the solution through a 0.22 µm syringe filter before injection into the HPLC system.
HPLC Method
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 35°C
-
Fluorescence Detector: Excitation: 265 nm, Emission: 315 nm[9]
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 20 15.0 60 16.0 90 18.0 90 18.1 20 | 25.0 | 20 |
Data Presentation
The following table summarizes the expected quantitative performance of this method.
| Parameter | Value |
| Retention Time (FMOC-Gly-Pro) | ~ 12.5 min |
| Linearity Range | 0.1 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.03 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Intra-day Precision (%RSD) | < 4.5% |
| Inter-day Precision (%RSD) | < 6.0% |
| Recovery from Urine | 92 - 105% |
Visualizations
Caption: Experimental workflow for the quantification of this compound in urine.
Caption: Logical relationship of the analytical method components.
Conclusion
The described method of solid-phase extraction followed by pre-column derivatization with FMOC-Cl and RP-HPLC with fluorescence detection provides a reliable, sensitive, and selective approach for the quantification of this compound in human urine. The detailed protocol and performance characteristics demonstrate its suitability for applications in clinical research and drug development where accurate measurement of this collagen-derived dipeptide is required. The automation of the derivatization step can further enhance throughput and reproducibility in a high-sample-load environment.
References
- 1. Urine this compound increase and skin trophicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. applications.emro.who.int [applications.emro.who.int]
- 3. axionlabs.com [axionlabs.com]
- 4. In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jascoinc.com [jascoinc.com]
- 6. Optimization for peptide sample preparation for urine peptidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hplc.eu [hplc.eu]
- 8. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 9. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
Application Notes and Protocols for Studying the Anti-Ischemic Effects of Glycyl-L-proline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ischemic events, such as stroke, represent a significant global health burden, and the development of effective neuroprotective agents is a critical area of research. Glycyl-L-proline, a dipeptide, has emerged as a promising candidate for its potential anti-ischemic properties. Studies suggest that this compound positively influences the metabolism of neuroactive amino acids and energy turnover in the neocortex during experimental brain ischemia.[1] This document provides detailed experimental designs, protocols, and data presentation guidelines for investigating the anti-ischemic effects of this compound, intended for researchers, scientists, and professionals in drug development.
Experimental Design: A Two-Pronged Approach
A robust investigation into the anti-ischemic effects of this compound necessitates a combination of in vivo and in vitro models. This dual approach allows for the examination of systemic effects in a whole organism and the elucidation of specific cellular and molecular mechanisms in a controlled environment.
In Vivo Model: Focal Cerebral Ischemia in Rodents
The most widely used and clinically relevant model for preclinical stroke research is the transient middle cerebral artery occlusion (tMCAO) model in rats or mice.[2] This model mimics the vascular occlusion and subsequent reperfusion seen in human ischemic stroke.
Experimental Workflow for In Vivo Studies
Caption: Workflow for in vivo assessment of this compound.
In Vitro Model: Oxygen-Glucose Deprivation (OGD)
The OGD model is a well-established in vitro method to simulate ischemic conditions in neuronal cell cultures or brain slices.[3] This model is invaluable for mechanistic studies, allowing for precise control over the cellular environment and facilitating high-throughput screening.
Experimental Workflow for In Vitro Studies
Caption: Workflow for in vitro OGD experiments.
Experimental Protocols
Protocol 1: Transient Middle Cerebral Artery Occlusion (tMCAO) in Rats
This protocol describes the intraluminal suture method for inducing focal cerebral ischemia.
Materials:
-
Male Wistar rats (250-300g)
-
Anesthesia (e.g., isoflurane)
-
Heating pad to maintain body temperature at 37°C
-
Operating microscope
-
Micro-scissors, forceps, and vessel clips
-
4-0 silk sutures
-
4-0 nylon monofilament with a rounded tip (tip diameter ~0.38 mm for rats)
-
Laser Doppler flowmeter (for monitoring cerebral blood flow)
Procedure:
-
Anesthesia and Preparation: Anesthetize the rat and place it in a supine position on a heating pad. Make a midline cervical incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Vessel Ligation: Ligate the distal end of the ECA and the CCA proximally. Place a temporary ligature on the ICA.
-
Arteriotomy: Make a small incision in the ECA stump.
-
Occlusion: Introduce the nylon monofilament through the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA). A successful occlusion is typically indicated by a significant drop in cerebral blood flow as measured by the laser Doppler flowmeter.
-
Ischemia Duration: Maintain the occlusion for the desired duration (e.g., 90 minutes).
-
Reperfusion: Withdraw the monofilament to allow for reperfusion.
-
Closure: Close the incision and allow the animal to recover.
-
This compound Administration: Administer this compound at the desired dose and route (e.g., intraperitoneal, subconjunctival, or intranasal) at a predetermined time point (e.g., during ischemia or at the onset of reperfusion). Studies have shown the protective anti-ischemic effect of this compound is most pronounced after intranasal administration.[4]
Protocol 2: Oxygen-Glucose Deprivation (OGD) in Neuronal Cell Culture
This protocol details the induction of ischemic-like conditions in a neuronal cell line (e.g., SH-SY5Y).
Materials:
-
Differentiated neuronal cells (e.g., SH-SY5Y) in culture plates
-
Glucose-free DMEM or Neurobasal medium
-
Hypoxia chamber (e.g., 95% N₂, 5% CO₂)
-
This compound stock solution
Procedure:
-
Pre-treatment: Incubate the cells with various concentrations of this compound in complete culture medium for a specified duration (e.g., 1-2 hours) before OGD.
-
Induction of OGD:
-
Wash the cells twice with glucose-free medium.
-
Replace the medium with fresh glucose-free medium.
-
Place the culture plates in a hypoxia chamber and incubate for the desired duration (e.g., 4-6 hours).
-
-
Reperfusion/Reoxygenation:
-
Remove the plates from the hypoxia chamber.
-
Replace the glucose-free medium with complete culture medium (containing glucose and serum).
-
Return the plates to a normoxic incubator (95% air, 5% CO₂) for a specified reperfusion period (e.g., 24 hours).
-
-
Assessment of Cell Viability and Death: Following reperfusion, assess cell viability using assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and measure cell death by quantifying lactate dehydrogenase (LDH) release into the culture medium.
Data Presentation: Quantitative Analysis
Summarize all quantitative data in clearly structured tables for easy comparison between experimental groups.
Table 1: Effect of this compound on Infarct Volume and Neurological Deficit in a Rat tMCAO Model
| Treatment Group | Dose (mg/kg) | Route of Administration | Infarct Volume (mm³) | Neurological Score (0-5) |
| Sham | - | - | 0 | 0 |
| Vehicle Control | - | Intranasal | 250 ± 25 | 3.5 ± 0.5 |
| This compound | 3 | Intranasal | 180 ± 20 | 2.0 ± 0.4 |
| This compound | 10 | Intranasal | Data to be determined | Data to be determined |
| This compound | 30 | Intranasal | Data to be determined | Data to be determined |
*Hypothetical data for illustrative purposes. Data are presented as mean ± SEM. *p < 0.05 compared to Vehicle Control.
Table 2: Effect of this compound on Neuronal Cell Viability and Oxidative Stress in an OGD Model
| Treatment Group | This compound (µM) | Cell Viability (% of Control) | LDH Release (% of Max) | Intracellular ROS (% of OGD) |
| Normoxia Control | 0 | 100 | 5 ± 1 | 20 ± 3 |
| OGD + Vehicle | 0 | 45 ± 5 | 80 ± 7 | 100 |
| OGD + this compound | 10 | 60 ± 6 | 65 ± 5 | 70 ± 8 |
| OGD + this compound | 50 | 75 ± 7 | 50 ± 4 | 55 ± 6 |
| OGD + this compound | 100 | 80 ± 5 | 45 ± 5 | 48 ± 5* |
*Hypothetical data for illustrative purposes. Data are presented as mean ± SEM. *p < 0.05 compared to OGD + Vehicle.
Putative Signaling Pathways
The anti-ischemic effects of this compound are likely mediated through the modulation of key signaling pathways involved in cell survival, inflammation, and adaptation to hypoxia. Based on the known mechanisms of ischemic injury and the neuroprotective properties of related peptides, the following pathways are of significant interest.
HIF-1α Pathway
Hypoxia-Inducible Factor 1-alpha (HIF-1α) is a master regulator of the cellular response to hypoxia.[5][6] Its stabilization under ischemic conditions can upregulate genes involved in angiogenesis, glucose metabolism, and cell survival.
Caption: Putative modulation of the HIF-1α pathway by this compound.
Akt/mTOR Pathway
The PI3K/Akt/mTOR signaling cascade is a critical regulator of cell growth, proliferation, and survival.[7][8] Activation of this pathway is generally considered neuroprotective in the context of ischemia.
Caption: Putative activation of the Akt/mTOR survival pathway.
MAPK Pathways
Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK, JNK, and p38, are involved in cellular responses to stress.[9][10] While the sustained activation of JNK and p38 is often pro-apoptotic, the activation of the ERK pathway is typically associated with cell survival. This compound may exert its effects by differentially modulating these pathways.
Caption: Putative differential modulation of MAPK pathways.
Conclusion
The experimental designs and protocols outlined in this document provide a comprehensive framework for investigating the anti-ischemic effects of this compound. By combining in vivo and in vitro models, researchers can gain valuable insights into its therapeutic potential and underlying mechanisms of action. The systematic collection and presentation of quantitative data, along with the exploration of key signaling pathways, will be crucial for advancing the development of this compound as a novel treatment for ischemic pathologies.
References
- 1. nbinno.com [nbinno.com]
- 2. Insight into Glyproline Peptides’ Activity through the Modulation of the Inflammatory and Neurosignaling Genetic Response Following Cerebral Ischemia–Reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glycyl-L-Prolyl-L-Glutamate Pseudotripeptides for Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Potential Relationship Between HIF-1α and Amino Acid Metabolism After Hypoxic Ischemia and Dual Effects on Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. UCHL1 protects against ischemic heart injury via activating HIF-1α signal pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dual function of the PI3K-Akt-mTORC1 axis in myelination of the peripheral nervous system | eLife [elifesciences.org]
- 7. mTOR pathway – a potential therapeutic target in stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MAPK Signaling Pathways in Hepatic Ischemia/Reperfusion Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Role of Mitogen-Activated Protein Kinases in Myocardial Ischemia-Reperfusion Injury during Heart Transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes: Measuring Prolidase Activity Using Glycyl-L-proline
Introduction
Prolidase (EC 3.4.13.9), also known as peptidase D, is a cytosolic metalloenzyme that plays a crucial role in the final stages of collagen metabolism.[1][2] It specifically catalyzes the hydrolysis of dipeptides with a C-terminal proline or hydroxyproline residue, liberating proline for collagen resynthesis and other metabolic processes.[1][3] The preferred substrate for prolidase is Glycyl-L-proline.[4][5] Accurate measurement of prolidase activity is vital for the diagnosis and monitoring of prolidase deficiency, a rare autosomal recessive disorder, and has been implicated as a potential biomarker in various other conditions such as chronic liver disease, cancer, and neurological disorders.[6][7][8]
Principle of the Assay
The measurement of prolidase activity using this compound as a substrate is based on the enzymatic cleavage of the dipeptide by prolidase, releasing glycine and L-proline. The rate of proline formation is directly proportional to the prolidase activity in the sample. The liberated proline is then quantified using a variety of methods, most commonly a colorimetric assay based on the reaction of proline with ninhydrin in an acidic environment, which produces a characteristic colored product that can be measured spectrophotometrically.[9][10][11]
Data Presentation
Table 1: Representative Prolidase Activity in Human Samples
| Sample Type | Condition | Prolidase Activity | Reference |
| Serum | Healthy Controls | 9 - 239 (ratio of proline/Gly-Pro) | [9] |
| Serum | Heterozygous Prolidase Deficiency | 1.1 - 2.4 (ratio of proline/Gly-Pro) | [9] |
| Serum | Homozygous Prolidase Deficiency | 0.006 - 0.04 (ratio of proline/Gly-Pro) | [9] |
| Serum | Chronic Viral Hepatitis | Significantly higher than controls (p<0.001) | [8] |
| Serum | Children with Epilepsy | Significantly higher than controls (P = 0.003) | [12] |
Note: The units of prolidase activity can vary between studies (e.g., µmol of proline released per minute per milligram of protein, or as a ratio of product to substrate). Direct comparison requires careful consideration of the assay conditions and units used.
Experimental Protocols
Spectrophotometric Assay for Prolidase Activity
This protocol is based on the widely used method involving the quantification of proline released from this compound using a ninhydrin-based colorimetric reaction.[10][11][13]
Materials and Reagents:
-
This compound (Substrate)
-
Tris-HCl buffer (e.g., 50 mM, pH 7.8)
-
Manganese chloride (MnCl₂) solution (e.g., 50 mM)
-
Trichloroacetic acid (TCA) solution (e.g., 0.45 M)
-
Glacial acetic acid
-
Orthophosphoric acid (e.g., 6 M)
-
Ninhydrin reagent (e.g., 2.5% w/v in a mixture of glacial acetic acid and orthophosphoric acid)
-
L-proline (for standard curve)
-
Toluene
-
Spectrophotometer capable of reading absorbance at 515-520 nm
-
Water bath or heating block
Procedure:
-
Sample Preparation and Pre-incubation:
-
Prepare cell or tissue lysates, or use serum/plasma samples.
-
To a microcentrifuge tube, add the sample (e.g., 100 µL of lysate or diluted serum).
-
Add Tris-HCl buffer and MnCl₂ solution to activate the enzyme. A final concentration of 1 mM MnCl₂ is often used.[14]
-
Pre-incubate the mixture at 37°C for a specified time (e.g., 30 minutes to 2 hours) to ensure full activation of prolidase.[13]
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the substrate, this compound, to a final concentration of 10-50 mM.[10]
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.
-
-
Reaction Termination:
-
Stop the enzymatic reaction by adding an equal volume of TCA solution (e.g., 0.45 M).[14]
-
Centrifuge the tubes to pellet the precipitated proteins.
-
-
Proline Quantification (Chinard's Method):
-
Transfer an aliquot of the supernatant to a new tube.
-
Add glacial acetic acid and the ninhydrin reagent.
-
Heat the mixture in a boiling water bath or heating block at 90-100°C for a specified time (e.g., 60 minutes).[11]
-
Cool the tubes on ice to stop the color development.
-
Add toluene to extract the colored product. Vortex vigorously.
-
Allow the phases to separate.
-
Carefully transfer the upper toluene layer to a cuvette.
-
Measure the absorbance at 515-520 nm using a spectrophotometer.[15][16]
-
-
Standard Curve:
-
Prepare a series of L-proline standards of known concentrations.
-
Process the standards in the same manner as the samples starting from the proline quantification step.
-
Plot the absorbance values against the corresponding proline concentrations to generate a standard curve.
-
-
Calculation of Prolidase Activity:
-
Determine the concentration of proline released in the samples using the standard curve.
-
Calculate the prolidase activity, typically expressed as nanomoles or micromoles of proline released per minute per milligram of protein (nmol/min/mg or µmol/min/mg).
-
Mandatory Visualizations
Caption: Workflow for the spectrophotometric measurement of prolidase activity.
Caption: Signaling pathways involving prolidase as both a ligand and an enzyme.
References
- 1. PROLIDASE: A Review from Discovery to its Role in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 704-15-4 | Benchchem [benchchem.com]
- 4. Clinical and biochemical characterization of a patient with prolidase deficiency, a rare disorder of collagen metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical Genetics of Prolidase Deficiency: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prolidase activity assays. A survey of the reported literature methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | PROLIDASE: A Review from Discovery to its Role in Health and Disease [frontiersin.org]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. Determination of prolidase activity using matrix-assisted laser desorption/ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 11. Optimal conditions for prolidase assay by proline colorimetric determination: application to iminodipeptiduria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Serum Prolidase Enzyme Activity as a Biomarker for Evaluation of the Subclinical Vascular Damage in Children with Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. prometheusprotocols.net [prometheusprotocols.net]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Glycyl-L-proline Transport Across Cell Membranes
Audience: Researchers, scientists, and drug development professionals.
Introduction
Glycyl-L-proline (Gly-Pro) is a dipeptide that, along with other small peptides, is absorbed in the intestine and reabsorbed in the kidneys. This transport is primarily mediated by proton-coupled oligopeptide transporters (POTs), with PEPT1 (SLC15A1) and PEPT2 (SLC15A2) being the most prominent members.[1][2][3] PEPT1 is characterized as a low-affinity, high-capacity transporter, predominantly found in the small intestine, while PEPT2 is a high-affinity, low-capacity transporter primarily located in the kidneys.[2][3] Understanding the mechanisms of Gly-Pro transport is crucial for research in nutrition, pharmacology, and drug delivery, as these transporters are also responsible for the absorption of various peptide-like drugs, including certain antibiotics and ACE inhibitors.[2][4]
These application notes provide an overview of the key protocols and methodologies used to investigate the transport of this compound across cell membranes.
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound transport kinetics and the characteristics of the primary transporters involved.
Table 1: Kinetic Parameters for this compound Transport
| Biological System | Transporter | Km / Kt (mM) | Vmax (nmol/mg protein/time) | Transport Characteristics | Reference |
| Human Small Intestinal Brush Border Membrane Vesicles | Endogenous (likely PEPT1) | 4.1 ± 0.5 | 1.53 ± 0.07 / 0.5 min | Carrier-mediated, Na+-independent | [5] |
| Rabbit Small Intestinal Brush Border Membrane Vesicles | Endogenous (likely PEPT1) | 0.9 | Not specified | Na+-independent, inhibited by other dipeptides | [6] |
| Rabbit Renal Brush Border Membrane Vesicles | Endogenous (likely PEPT2) | 1.1 | Not specified | Na+-independent, inhibited by other dipeptides | [6] |
Km (Michaelis constant) and Kt (transport constant) represent the substrate concentration at half-maximal transport velocity.
Table 2: General Characteristics of PEPT1 and PEPT2 Transporters
| Characteristic | PEPT1 | PEPT2 | Reference |
| Affinity | Low-affinity, high-capacity | High-affinity, low-capacity | [3] |
| Primary Location | Small intestine | Kidney, Brain | [1][2][4] |
| Driving Force | Inwardly directed proton gradient | Inwardly directed proton gradient | [2] |
| Substrates | Most di- and tripeptides, various peptidomimetic drugs | Most di- and tripeptides, various peptidomimetic drugs | [2][4] |
Experimental Protocols
Protocol 1: Radiolabeled this compound Uptake Assay in Cell Culture (e.g., Caco-2 cells)
This protocol is adapted from methodologies used for studying dipeptide transport in cell lines known to express peptide transporters, such as the Caco-2 human colorectal adenocarcinoma cell line.[7]
Objective: To measure the rate of Gly-Pro transport into cultured cells and determine the kinetic parameters.
Materials:
-
Caco-2 cells (or other suitable cell line)
-
Cell culture medium (e.g., DMEM) and supplements
-
Phosphate-buffered saline (PBS)
-
Transport buffer (e.g., MES-buffered saline, pH 6.0)
-
[14C]this compound or [3H]this compound
-
Unlabeled this compound
-
Scintillation cocktail
-
Lysis buffer (e.g., 0.1 M NaOH with 1% SDS)
-
Protein assay kit (e.g., BCA)
Procedure:
-
Cell Culture: Culture Caco-2 cells in appropriate flasks or multi-well plates until they reach the desired confluency and differentiation state (typically 14-21 days post-confluency for Caco-2 to form a polarized monolayer).
-
Preparation for Uptake:
-
Aspirate the culture medium.
-
Wash the cells twice with PBS at 37°C.
-
Pre-incubate the cells with transport buffer (pH 6.0 to establish a proton gradient) for 15-20 minutes at 37°C.
-
-
Uptake Measurement:
-
Prepare transport buffer containing a known concentration of radiolabeled Gly-Pro and, for kinetic studies, varying concentrations of unlabeled Gly-Pro.
-
Aspirate the pre-incubation buffer.
-
Add the Gly-Pro-containing transport buffer to the cells and incubate for a specific time (e.g., 1-10 minutes, determined from a time-course experiment to ensure initial linear uptake).
-
-
Stopping the Uptake:
-
Aspirate the uptake solution.
-
Wash the cells rapidly three times with ice-cold PBS to remove extracellular radiolabel.
-
-
Cell Lysis and Scintillation Counting:
-
Lyse the cells by adding the lysis buffer and incubating for at least 30 minutes.
-
Transfer an aliquot of the cell lysate to a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
-
Protein Quantification:
-
Use another aliquot of the cell lysate to determine the total protein concentration using a protein assay kit.
-
-
Data Analysis:
-
Calculate the uptake rate and normalize it to the protein concentration (e.g., in nmol/mg protein/min).
-
For kinetic analysis, plot the uptake rate against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
To differentiate between transporter-mediated and passive uptake, control experiments can be performed at 4°C or in the presence of a high concentration of a competitive inhibitor.[7]
-
Protocol 2: Electrogenic Transport Measurement in Xenopus laevis Oocytes
This protocol is based on the two-electrode voltage clamp (TEVC) technique used to study the electrogenic activity of transporters like PEPT1 and PEPT2 expressed in Xenopus oocytes.[8]
Objective: To measure the electrical currents associated with Gly-Pro transport, confirming its electrogenic nature and allowing for detailed kinetic and inhibition studies.
Materials:
-
Xenopus laevis oocytes
-
cRNA for the transporter of interest (e.g., human PEPT1 or PEPT2)
-
Oocyte Ringer's solution (ORi)
-
Collagenase solution
-
Microinjection and TEVC setup (amplifier, electrodes, perfusion system)
-
Gly-Pro solutions of varying concentrations
Procedure:
-
Oocyte Preparation:
-
Harvest oocytes from a female Xenopus laevis frog.
-
Treat with collagenase to defolliculate the oocytes.
-
Select healthy stage V-VI oocytes and store them in ORi.
-
-
cRNA Injection:
-
Inject oocytes with a known amount of cRNA encoding the transporter of interest (e.g., 50 ng).
-
Inject a control group of oocytes with water.
-
Incubate the oocytes for 2-7 days to allow for protein expression.
-
-
Two-Electrode Voltage Clamp:
-
Place an oocyte in the recording chamber and perfuse with a control buffer (e.g., ND96).
-
Impale the oocyte with two microelectrodes (voltage and current).
-
Clamp the membrane potential at a holding potential (e.g., -60 mV).
-
-
Transport Measurement:
-
Perfuse the oocyte with a solution containing Gly-Pro (or another dipeptide like Gly-Gly).[8]
-
The inward transport of protons coupled with the dipeptide will generate an inward current. Record this current.
-
-
Data Analysis:
-
The magnitude of the substrate-induced current is proportional to the transport rate.
-
Perform dose-response experiments by perfusing with increasing concentrations of Gly-Pro to determine the Km for the substrate.
-
Test the effect of inhibitors by co-perfusing Gly-Pro with the potential inhibitor.
-
Protocol 3: Transport Assay in Isolated Brush Border Membrane Vesicles (BBMVs)
This protocol is based on studies using BBMVs isolated from tissues like the intestine or kidney to study transport in a system free from cellular metabolism.[5][6]
Objective: To characterize the transport of Gly-Pro into BBMVs and determine its dependence on ion gradients.
Materials:
-
Fresh or frozen intestinal or renal tissue
-
Homogenization buffers
-
High-speed centrifuge
-
[14C]this compound
-
Solutions with varying osmolarity and ion compositions (e.g., containing NaSCN or KSCN)[5]
-
Stop solution (ice-cold)
-
Filtration apparatus with membrane filters (e.g., 0.45 µm pore size)
Procedure:
-
BBMV Preparation:
-
Isolate BBMVs from the tissue homogenate using a differential centrifugation method (e.g., magnesium precipitation).
-
Resuspend the final vesicle pellet in a buffer of known composition.
-
-
Uptake Assay:
-
Initiate transport by mixing a small volume of the BBMV suspension with a larger volume of incubation buffer containing radiolabeled Gly-Pro. The buffer compositions can be manipulated to create specific ion gradients (e.g., an inwardly directed proton gradient).
-
Incubate for a defined period at a controlled temperature.
-
-
Termination and Filtration:
-
Stop the transport by adding a large volume of ice-cold stop solution.
-
Rapidly filter the mixture through a membrane filter. The filter will trap the vesicles while allowing the external solution to pass through.
-
Wash the filter with more ice-cold stop solution to remove non-transported substrate.
-
-
Quantification:
-
Place the filter in a scintillation vial, add scintillation cocktail, and measure the radioactivity.
-
-
Data Analysis:
-
Normalize the uptake to the amount of protein in the vesicle preparation.
-
By measuring uptake at increasing medium osmolarity, one can confirm that the substrate is transported into an osmotically active intravesicular space rather than just binding to the membrane surface.[5]
-
Visualizations
Signaling Pathway and Experimental Workflows
References
- 1. Developmental expression of PEPT1 and PEPT2 in rat small intestine, colon, and kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Function, Regulation, and Pathophysiological Relevance of the POT Superfamily, Specifically PepT1 in Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Expression of the peptide transporters PepT1, PepT2, and PHT1 in the embryonic and posthatch chick - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Transport of this compound by human intestinal brush border membrane vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Transport of this compound into intestinal and renal brush border vesicles from rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Differentiating Passive from Transporter-mediated Uptake by PepT1: A Comparison and Evaluation of 4 Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Downregulation of peptide transporters PEPT1 and PEPT2 by oxidative stress responsive kinase OSR1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Glycyl-L-proline as a Molecular Tool in Neurological Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycyl-L-proline (Gly-Pro) is a dipeptide with emerging significance as a molecular tool in neurological research. Its neuroprotective properties, demonstrated in various in vitro and in vivo models of neurological disorders, make it a valuable agent for investigating disease mechanisms and developing novel therapeutic strategies. This document provides detailed application notes and experimental protocols for utilizing this compound in a research setting.
Application Notes
This compound has shown promise in several areas of neurological research, primarily due to its ability to modulate key pathological processes.
1. Neuroprotection in Ischemic Stroke: this compound exhibits anti-ischemic properties by positively influencing the metabolism of neuroactive amino acids and energy turnover in the neocortex during experimental brain ischemia[1]. It has been shown to reduce infarct volume and improve neurological outcomes in animal models of stroke. The proposed mechanisms include the modulation of glutamate and GABA metabolism and the maintenance of cellular energy homeostasis.
2. Mitigation of Parkinson's Disease Pathology: In experimental models of Parkinson's disease, such as the rotenone-induced model in rats, intranasal administration of this compound has been shown to reduce energetic metabolism disorders and morphological changes in the forebrain[2][3]. It demonstrates a neuroprotective effect by influencing glutamate and GABA metabolism enzymes and mitigating oxidative stress[2][3].
3. Enzyme Inhibition: this compound and related proline-containing peptides are known to interact with enzymes such as Dipeptidyl Peptidase-IV (DPP-IV) and Prolyl Oligopeptidase (POP)[1][4][5]. Inhibition of these enzymes is a therapeutic strategy for several diseases, and Gly-Pro can be used as a tool to study the kinetics and biological roles of these enzymes in the central nervous system.
4. Modulation of Neurotransmitter Systems: The constituent amino acids of this compound, glycine and proline, are themselves neuroactive. Glycine is an inhibitory neurotransmitter and a co-agonist at NMDA receptors, while proline can modulate both glutamatergic and GABAergic transmission[6]. Gly-Pro may therefore influence synaptic transmission and neuronal excitability.
Quantitative Data
The following tables summarize key quantitative data related to the activity of this compound and related compounds.
Table 1: Inhibition of Dipeptidyl Peptidase-IV (DPP-IV) by Proline-Containing Peptides
| Peptide | IC50 (µM) | Inhibition Type | Reference |
| Phe-Leu-Gln-Pro | 65.3 ± 3.5 | Competitive | [5] |
| Ile-Pro | > 20,000 | - | [5] |
| Trp-Ile-Gln-Pro | - | Competitive | [4] |
| Val-Leu-Gly-Pro | - | Competitive | [4] |
| Tyr-Pro | - | Competitive | [4] |
| Leu-Pro | - | Competitive | [4] |
| This compound | Inactive | - | [5] |
Table 2: Neuroprotective Effects of this compound in a Rotenone-Induced Parkinson's Disease Model in Rats
| Parameter | Control | Rotenone | Rotenone + Gly-Pro (0.2 mg/kg, intranasally) | Reference |
| Glutamate Dehydrogenase (GDH) Activity | Normal | Decreased | No significant change from Rotenone | [3] |
| 2-Oxoglutarate Dehydrogenase (OGDH) Activity | Normal | Decreased | Returned to normal value | [3] |
| Succinate Dehydrogenase (SDH) Activity | Normal | Increased | Further increased | [3] |
| GABA Transaminase (GABA-T) Activity | Normal | Decreased to 75% of control | Returned to control value | [3] |
| Succinic Semialdehyde Dehydrogenase (SSA-DH) Activity | Normal | Decreased | Returned to control value | [3] |
Experimental Protocols
In Vitro Neuroprotection Assays
Protocol 1: Neuroprotection against MPP+ Induced Neurotoxicity in SH-SY5Y Cells
This protocol assesses the ability of this compound to protect against the neurotoxin MPP+, a model for Parkinson's disease.
Materials:
-
Human neuroblastoma SH-SY5Y cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS)
-
This compound (sterile solution)
-
MPP+ (1-methyl-4-phenylpyridinium)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO
-
96-well plates
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Pre-treatment: Treat the cells with various concentrations of this compound (e.g., 10, 50, 100, 200 µM) for 24 hours. Include a vehicle control (culture medium).
-
Induction of Toxicity: After 24 hours of pre-treatment, add MPP+ to the wells at a final concentration of 500 µM. For the control group, add vehicle only.
-
Incubation: Incubate the plate for another 24 hours at 37°C in a 5% CO2 incubator.
-
Cell Viability Assay (MTT):
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the control group.
Protocol 2: Neuroprotection against Glutamate-Induced Excitotoxicity in Primary Cortical Neurons
This protocol evaluates the protective effect of this compound against glutamate-induced excitotoxicity.
Materials:
-
Primary cortical neurons (e.g., from E18 rat embryos)
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
This compound (sterile solution)
-
L-glutamic acid
-
Lactate dehydrogenase (LDH) cytotoxicity assay kit
-
Poly-D-lysine coated plates
Procedure:
-
Cell Culture: Culture primary cortical neurons on poly-D-lysine coated plates for 7-10 days in vitro (DIV).
-
Pre-treatment: Pre-treat the neurons with different concentrations of this compound (e.g., 50, 100, 250, 500 µM) for 1 hour.
-
Induction of Excitotoxicity: Add L-glutamate to the culture medium at a final concentration of 100 µM for 15 minutes.
-
Wash and Recovery: Remove the glutamate-containing medium, wash the cells twice with pre-warmed Neurobasal medium, and then incubate in fresh medium for 24 hours.
-
LDH Assay: Measure the LDH released into the culture medium according to the manufacturer's protocol.
-
Data Analysis: Express neurotoxicity as the percentage of LDH release compared to the control (untreated) and maximum LDH release (lysis buffer treated) groups.
In Vivo Neuroprotection Assays
Protocol 3: Middle Cerebral Artery Occlusion (MCAO) Model of Focal Cerebral Ischemia in Rats
This protocol outlines the use of this compound in a rat model of ischemic stroke.
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300 g)
-
This compound (sterile solution for injection)
-
4-0 nylon monofilament with a rounded tip
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments
-
2,3,5-triphenyltetrazolium chloride (TTC) for infarct volume analysis
Procedure:
-
Anesthesia and Surgery: Anesthetize the rat and perform the MCAO surgery by inserting the nylon filament into the internal carotid artery to occlude the origin of the middle cerebral artery.
-
Occlusion and Reperfusion: Maintain the occlusion for 90 minutes, then withdraw the filament to allow for reperfusion.
-
This compound Administration: Administer this compound (e.g., 10 mg/kg, intraperitoneally) at the time of reperfusion and then daily for 3 days. A vehicle control group should be included.
-
Neurological Scoring: Evaluate neurological deficits at 24, 48, and 72 hours post-MCAO using a standardized neurological scoring system (e.g., Bederson's scale).
-
Infarct Volume Measurement: At 72 hours post-MCAO, sacrifice the animals, and slice the brains. Stain the brain slices with 2% TTC solution. The non-infarcted tissue will stain red, while the infarcted tissue will remain white.
-
Data Analysis: Quantify the infarct volume using image analysis software. Compare the infarct volumes and neurological scores between the Gly-Pro treated and vehicle control groups.
Biochemical Analysis
Protocol 4: HPLC Analysis of Neurotransmitters in Brain Tissue
This protocol describes the measurement of glutamate and GABA levels in brain tissue following treatment with this compound.
Materials:
-
Brain tissue samples (e.g., from the rotenone-induced Parkinson's model)
-
Perchloric acid (0.4 M)
-
HPLC system with a fluorescence detector
-
O-phthalaldehyde (OPA) derivatizing agent
-
Glutamate and GABA standards
Procedure:
-
Tissue Homogenization: Homogenize the brain tissue samples in ice-cold 0.4 M perchloric acid.
-
Deproteinization: Centrifuge the homogenates at 12,000 x g for 10 minutes at 4°C.
-
Derivatization: Mix the supernatant with the OPA reagent to derivatize the amino acids.
-
HPLC Analysis: Inject the derivatized sample into the HPLC system. Use a C18 reverse-phase column and a gradient elution program to separate the amino acids.
-
Detection: Detect the fluorescent derivatives using a fluorescence detector with appropriate excitation and emission wavelengths for OPA-derivatized amino acids.
-
Quantification: Quantify the concentrations of glutamate and GABA by comparing the peak areas to those of the standards.
Signaling Pathways and Experimental Workflows
Diagram 1: Proposed Neuroprotective Signaling Pathway of this compound
Caption: Proposed mechanisms of neuroprotection by this compound.
Diagram 2: Experimental Workflow for In Vitro Neuroprotection Assay
Caption: Workflow for assessing in vitro neuroprotective effects.
Diagram 3: Experimental Workflow for MCAO In Vivo Model
Caption: Workflow for evaluating in vivo neuroprotection in a stroke model.
References
- 1. Slow-binding inhibitors of prolyl oligopeptidase with different functional groups at the P1 site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of Gly-Pro-pNA cleavage catalyzed by dipeptidyl peptidase-IV and its inhibition by saxagliptin (BMS-477118) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dwherold.de [dwherold.de]
- 4. Collagen derived Gly-Pro-type DPP-IV inhibitory peptides: Structure-activity relationship, inhibition kinetics and inhibition mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DSpace [researchrepository.ul.ie]
- 6. L-proline activates glutamate and glycine receptors in cultured rat dorsal horn neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: LC-MS Analysis of Glycyl-L-proline and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycyl-L-proline is a dipeptide that is an end product of collagen metabolism. It is subsequently cleaved by the enzyme prolidase into its constituent amino acids, glycine and proline, which are then recycled for new protein synthesis.[1] Dysregulation of this pathway has been associated with certain pathological conditions, such as prolidase deficiency and an increase in collagen breakdown observed in patients with pressure sores.[1] Therefore, the quantitative analysis of this compound and its primary metabolites, glycine and proline, in biological matrices is crucial for understanding collagen metabolism and for the development of potential diagnostic and therapeutic strategies. This application note provides a detailed protocol for the sensitive and selective quantification of this compound, glycine, and proline in biological samples using Liquid Chromatography-Mass Spectrometry (LC-MS).
Metabolic Pathway of this compound
This compound is derived from the breakdown of collagen. The enzyme prolidase hydrolyzes the peptide bond in this compound, releasing glycine and L-proline. These amino acids can then be reutilized in the synthesis of new collagen or other proteins.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data for illustrative purposes, based on typical concentration ranges found in literature. Actual values will vary depending on the specific study population and conditions.
Table 1: Basal Levels of this compound and Metabolites in Human Plasma
| Analyte | Concentration Range (µg/mL) |
| This compound | 0.1 - 1.0 |
| Glycine | 150 - 300 |
| Proline | 100 - 250 |
Table 2: Urinary Excretion of this compound in a Clinical Context
| Condition | Urinary this compound (µmol/mmol creatinine) | Reference |
| Healthy Controls | < 7.0 | [1] |
| Pressure Sores | > 7.0 | [1] |
Experimental Protocols
This protocol is adapted from established methods for the analysis of similar dipeptides and amino acids in biological fluids.[2][3]
Sample Preparation (Human Plasma or Urine)
This procedure involves protein precipitation to remove larger molecules that can interfere with the analysis.
Reagents and Materials:
-
Human plasma or urine samples
-
Methanol (LC-MS grade), chilled at -20°C
-
Acetonitrile (LC-MS grade), chilled at -20°C
-
Internal Standard (IS) solution (e.g., isotopically labeled this compound, Glycine-d5, Proline-d7)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge capable of reaching >10,000 x g
Procedure:
-
Pipette 100 µL of plasma or urine into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the Internal Standard solution.
-
Add 400 µL of a chilled protein precipitation solution (e.g., 80:20 Methanol:Acetonitrile).
-
Vortex the mixture vigorously for 30 seconds.
-
Incubate at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube or an HPLC vial.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex briefly and transfer to an autosampler vial for LC-MS analysis.
Liquid Chromatography (LC)
A reversed-phase C18 column is suitable for separating these polar analytes.
Instrumentation and Conditions:
-
LC System: Agilent 1290 Infinity II or equivalent
-
Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm, or equivalent
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Gradient Elution:
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 1.0 | 5 |
| 5.0 | 95 |
| 7.0 | 95 |
| 7.1 | 5 |
| 10.0 | 5 |
Mass Spectrometry (MS)
A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity.
Instrumentation and Conditions:
-
MS System: Sciex Triple Quad 6500+ or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
IonSpray Voltage: 5500 V
-
Curtain Gas: 35 psi
-
Ion Source Gas 1: 50 psi
-
Ion Source Gas 2: 60 psi
-
Collision Gas: 9 psi
-
Source Temperature: 550°C
Table 3: MRM Transitions for this compound and its Metabolites
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| This compound | 173.1 | 70.1 | 50 | 25 |
| Glycine | 76.0 | 30.0 | 50 | 20 |
| Proline | 116.1 | 70.1 | 50 | 22 |
| This compound-d7 (IS) | 180.1 | 77.1 | 50 | 25 |
| Glycine-d5 (IS) | 81.0 | 33.0 | 50 | 20 |
| Proline-d7 (IS) | 123.1 | 77.1 | 50 | 22 |
Note: Internal standard transitions are hypothetical and should be optimized.
Experimental Workflow
The following diagram illustrates the overall workflow for the LC-MS analysis of this compound and its metabolites.
Conclusion
This application note provides a comprehensive and detailed protocol for the quantitative analysis of this compound and its primary metabolites, glycine and proline, in biological samples using LC-MS. The described methodology offers high sensitivity and selectivity, making it a valuable tool for researchers and scientists in the fields of metabolomics, clinical chemistry, and drug development who are investigating collagen metabolism and related disorders. The provided workflows and diagrams facilitate the implementation of this analytical method in a laboratory setting.
References
In Vivo Administration of Glycyl-L-proline for Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration of Glycyl-L-proline (GP) and related proline-containing compounds for animal research. This document includes detailed experimental protocols, quantitative data summaries, and visualizations of relevant biological pathways and workflows to guide researchers in designing and executing their studies.
Introduction
This compound (GP) is a dipeptide composed of glycine and proline. It is a component of collagen and is involved in various physiological processes. In animal studies, GP and its derivatives have been investigated for their potential therapeutic effects in neuroprotection, wound healing, and metabolic regulation. This document outlines key applications and provides standardized protocols for in vivo administration.
Key Applications and Mechanisms of Action
Neuroprotection
Proline-containing peptides, including the cyclic form of GP (cGP), have demonstrated neuroprotective properties in animal models of neurodegenerative diseases and ischemic events.[1] cGP is thought to regulate insulin-like growth factor-1 (IGF-1) homeostasis, which plays a crucial role in neuronal survival and plasticity.[1] In a rat model of stroke, oral administration of cGP facilitated task learning and promoted neural plasticity.[2] In a mouse model of Alzheimer's disease, intranasal cGP improved spatial memory and reduced amyloid plaque burden.[1]
Wound Healing
Proline is a critical component of collagen, the primary structural protein in the extracellular matrix, essential for wound repair.[3] Studies have shown that both topical and systemic administration of L-proline can accelerate wound healing in rats by enhancing re-epithelialization, granulation tissue formation, and collagen deposition.[3][4] The synergistic effect of glycine and royal jelly has also been shown to significantly improve wound healing in mice.[5]
Growth Performance and Metabolism
Dietary supplementation with proline has been shown to improve growth performance in pigs, particularly in the context of immune challenges.[6] Glycine, proline, and hydroxyproline are known to be essential for maximal growth and collagen production in various animal species.[7] These amino acids play a role in regulating growth hormone (GH) and IGF-1 levels.[8]
Quantitative Data from In Vivo Studies
The following tables summarize quantitative data from animal studies involving the administration of cGP and L-proline.
Table 1: Effects of Cyclic this compound (cGP) on Neurological Outcomes in Animal Models
| Animal Model | Compound | Administration Route | Dosage | Duration | Key Quantitative Outcomes | Reference |
| Rat Stroke Model | cGP | Oral (in food pellets) | 25 mg/kg and 75 mg/kg | 1 week prior to lesion | Low-cGP group required fewer training days for task learning than the no-cGP group. Increased number of Ki67-immunopositive cells in the ipsilesional subventricular zone in both cGP groups. | [2] |
| APP/PS1 Mouse Model of Alzheimer's Disease | cGP | Intranasal | 20 mg/kg | 28 days | Improved spatial memory in the Morris water maze test. Reduced amyloid plaque burden in the hippocampus and cortex. | [1] |
Table 2: Effects of L-proline on Wound Healing in Rats
| Animal Model | Compound | Administration Route | Dosage | Duration | Key Quantitative Outcomes | Reference |
| Rat Excisional Wound Model | L-proline | Topical | 200 µl (200 mg) | Daily until healed | Augmented rates of epithelialization and wound contraction. Increased total protein, collagen, hexosamine, and uronic acid in granulation tissue. | [4] |
| Rat Excisional Wound Model | L-proline | Intraperitoneal | 200 µl | 30 days | Statistically significant improvement in re-epithelialization, granulation, and collagen accumulation scores compared to control. | [3] |
Table 3: Effects of Dietary L-proline on Growth Performance in Weaned Pigs
| Animal Model | Compound | Administration Route | Dosage | Duration | Key Quantitative Outcomes | Reference |
| Weaned Piglets (LPS-challenged) | L-proline | Dietary Supplementation | 0.5% and 1.0% of diet | 20 days | 0.5% proline tended to increase average daily gain. Proline supplementation increased superoxide dismutase (SOD) activity. | [6] |
Experimental Protocols
Protocol for Neuroprotection Study using Cyclic this compound (cGP) in a Mouse Model of Alzheimer's Disease
Objective: To assess the effect of intranasally administered cGP on cognitive function and amyloid pathology.
Materials:
-
APP/PS1 transgenic mice (9-11 months old)[1]
-
Cyclic this compound (cGP)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Micropipette
Procedure:
-
Animal Handling: Acclimatize mice to handling for 5-10 minutes daily for 5 days prior to the experiment.[1]
-
cGP Preparation: Dissolve cGP in PBS to a concentration of 80 µg/µl.[1]
-
Administration: Administer the cGP solution intranasally at a dose of 20 mg/kg body weight. The control group receives an equivalent volume of PBS.[1]
-
Treatment Schedule: Administer the treatment daily for 28 consecutive days.[1]
-
Behavioral Testing: Conduct behavioral tests, such as the Morris water maze, to assess spatial learning and memory.
-
Histological Analysis: At the end of the treatment period, sacrifice the animals and perform histological analysis of the brain to quantify amyloid plaque load.
Protocol for Wound Healing Study using L-proline in a Rat Excisional Wound Model
Objective: To evaluate the efficacy of topical L-proline administration on cutaneous wound healing.
Materials:
-
Sprague-Dawley rats[3]
-
L-proline solution (e.g., 200 mg in 200 µl)[4]
-
Surgical instruments for creating excisional wounds
-
Wound dressings
Procedure:
-
Anesthesia and Wound Creation: Anesthetize the rats and create a full-thickness excisional wound on the dorsal side using a sterile biopsy punch.
-
Treatment Groups: Divide the animals into a control group (no treatment or vehicle control) and a treatment group.
-
Topical Administration: For the treatment group, apply 200 µl of the L-proline solution directly to the wound bed once daily.[4]
-
Wound Measurement: Measure the wound area at regular intervals (e.g., every 2-3 days) to assess the rate of wound contraction.
-
Histological and Biochemical Analysis: On selected days post-wounding (e.g., days 4, 8, and at the end of the experiment), collect granulation tissue for histological examination (to assess re-epithelialization, collagen deposition, and angiogenesis) and biochemical analysis (e.g., collagen content, antioxidant enzyme levels).[4]
-
Tensile Strength Measurement: At the end of the study, measure the tensile strength of the healed skin to assess the quality of wound repair.[4]
Visualization of Pathways and Workflows
Signaling Pathways Modulated by Proline Metabolism
Proline metabolism has been shown to influence several key signaling pathways that are relevant to its observed in vivo effects.
Caption: Signaling pathways influenced by proline metabolism.
Experimental Workflow for In Vivo Wound Healing Study
The following diagram illustrates a typical experimental workflow for an in vivo wound healing study.
References
- 1. Cyclic Glycine-Proline Improves Memory and Reduces Amyloid Plaque Load in APP/PS1 Transgenic Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oral administration of cyclic glycyl-proline facilitates task learning in a rat stroke model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Effects of Local and Systemic Administration of Proline on Wound Healing in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy of L-proline administration on the early responses during cutaneous wound healing in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. gulhanemedj.org [gulhanemedj.org]
- 6. Effects of L-proline on the Growth Performance, and Blood Parameters in Weaned Lipopolysaccharide (LPS)-challenged Pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Roles of dietary glycine, proline, and hydroxyproline in collagen synthesis and animal growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Glycyl-L-proline Stability and Degradation: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of the dipeptide Glycyl-L-proline in aqueous solutions. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in aqueous solutions?
A1: The primary degradation pathway for this compound in aqueous solution is through intramolecular aminolysis, leading to the formation of a cyclic dipeptide known as a diketopiperazine (DKP), specifically cyclo(Gly-Pro). A secondary degradation pathway is the hydrolysis of the peptide bond to yield glycine and L-proline. The DKP, cyclo(Gly-Pro), can also undergo hydrolysis back to the linear this compound, particularly under acidic or alkaline conditions.
Q2: What factors influence the rate of this compound degradation?
A2: The stability of this compound is primarily influenced by:
-
pH: The rate of diketopiperazine formation is significantly pH-dependent. The reaction is fastest at neutral to slightly alkaline pH where a sufficient concentration of the unprotonated N-terminal amino group, the reactive species, is present.
-
Temperature: As with most chemical reactions, the rate of degradation increases with temperature.
-
Buffer Species and Concentration: The formation of diketopiperazine can be subject to general base catalysis. Therefore, the type and concentration of the buffer used can impact the degradation rate. Phosphate and glycine buffers, for instance, have been shown to catalyze this reaction in model peptides.[1]
Q3: How can I monitor the stability of my this compound solution?
A3: The most common and effective method for monitoring the stability of this compound is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. This technique allows for the separation and quantification of the intact this compound from its degradation products, such as cyclo(Gly-Pro), glycine, and L-proline.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Rapid loss of this compound peak in HPLC analysis. | The solution pH may be in the optimal range for diketopiperazine formation (neutral to slightly alkaline). The storage temperature may be too high. The buffer used may be catalyzing the degradation. | Verify the pH of your solution. For optimal stability, consider preparing solutions in a slightly acidic buffer (e.g., pH 4-5). Store solutions at refrigerated (2-8 °C) or frozen temperatures. If possible, use a non-catalytic buffer or minimize the buffer concentration. |
| Appearance of a new, earlier-eluting peak in the chromatogram. | This is likely the diketopiperazine, cyclo(Gly-Pro), which is less polar than the parent dipeptide. | Confirm the identity of the new peak by mass spectrometry (MS) or by comparing its retention time with a cyclo(Gly-Pro) standard. |
| Inconsistent stability results between experiments. | Variability in solution preparation, particularly pH, can lead to different degradation rates. Inconsistent storage conditions (temperature, light exposure) can also be a factor. | Ensure accurate and consistent pH measurement and adjustment for all solutions. Use calibrated temperature-controlled storage units and protect solutions from light where necessary. |
| Precipitation observed in the solution upon storage. | Changes in pH or the formation of less soluble degradation products could lead to precipitation. | Check the pH of the solution. Analyze the precipitate and the supernatant separately by HPLC to identify the components. |
Data Presentation: Degradation Kinetics
Disclaimer: The following quantitative data is based on studies of model peptides with penultimate proline residues and is intended to be illustrative of the expected behavior of this compound. Actual degradation rates should be determined experimentally for the specific formulation and storage conditions.
Table 1: Effect of pH on the Pseudo-First-Order Rate Constant (kobs) for Diketopiperazine Formation of a Model Peptide (Phe-Pro-pNA) at 37°C.
| pH | Buffer (0.1 M) | kobs (x 10-3 hr-1) |
| 5.0 | Phosphate | 0.8 |
| 6.0 | Phosphate | 3.5 |
| 7.0 | Phosphate | 12.0 |
| 8.0 | Phosphate | 25.0 |
| 9.0 | Glycine | 38.0 |
| 10.0 | Glycine | 45.0 |
Data adapted from Goolcharran, C., & Borchardt, R. T. (1998). Kinetics of diketopiperazine formation using model peptides. Journal of pharmaceutical sciences, 87(3), 283-288.[1]
Table 2: Effect of Temperature on the Pseudo-First-Order Rate Constant (kobs) for Diketopiperazine Formation of a Model Peptide (Phe-Pro-pNA) in 0.1 M Phosphate Buffer, pH 7.0.
| Temperature (°C) | kobs (x 10-3 hr-1) |
| 25 | 4.5 |
| 37 | 12.0 |
| 50 | 30.5 |
| 60 | 68.0 |
Data adapted from Goolcharran, C., & Borchardt, R. T. (1998). Kinetics of diketopiperazine formation using model peptides. Journal of pharmaceutical sciences, 87(3), 283-288.[1]
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To identify potential degradation products and pathways for this compound under various stress conditions.
Materials:
-
This compound
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
High-purity water
-
pH meter, heating block/oven, photostability chamber
Procedure:
-
Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in high-purity water.
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Store at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Incubate the stock solution at 60°C for 24 hours.
-
Photodegradation: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
-
Control Sample: Store the stock solution at 2-8°C, protected from light.
-
Analysis: Analyze all samples by a stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To develop an HPLC method capable of separating this compound from its primary degradation product, cyclo(Gly-Pro).
Instrumentation and Conditions (starting point, may require optimization):
-
HPLC System: A system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.
-
Gradient Elution:
-
0-5 min: 5% B
-
5-20 min: 5% to 50% B
-
20-25 min: 50% B
-
25-30 min: 50% to 5% B
-
30-35 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. The specificity is confirmed by analyzing the samples from the forced degradation study to ensure that all degradation product peaks are well-resolved from the parent peak.
Visualizations
Caption: Primary degradation pathways of this compound in aqueous solution.
Caption: Troubleshooting workflow for unexpected this compound degradation.
References
Technical Support Center: Optimizing Glycyl-L-proline Concentration for Cell-based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Glycyl-L-proline in cell-based assays. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in cell-based assays?
A1: The optimal concentration of this compound is cell-type and assay-dependent. Based on studies with its constituent amino acid, L-proline, and general practices for using dipeptides in cell culture, we recommend starting with a broad concentration range and narrowing it down based on your specific experimental needs. For initial experiments, a range of 1 µM to 1 mM is advisable. Below is a table with suggested starting concentrations for common assays.
Table 1: Recommended Starting Concentrations for this compound
| Assay Type | Suggested Starting Concentration Range | Key Considerations |
| Cell Viability (e.g., MTT, XTT) | 10 µM - 1 mM | High concentrations may induce metabolic changes not directly related to viability. |
| Cell Proliferation (e.g., Confluence) | 1 µM - 500 µM | Proline can influence cell cycle progression; monitor for both stimulatory and inhibitory effects.[1] |
| Apoptosis (e.g., Annexin V) | 50 µM - 1 mM | Assess dose-dependent induction or inhibition of apoptosis. |
Q2: How should I prepare and store a stock solution of this compound?
A2: this compound is typically supplied as a powder.[2] To prepare a stock solution, follow these steps:
-
Reconstitution: Dissolve the powder in sterile, nuclease-free water or a buffer appropriate for your cell culture system (e.g., PBS, pH 7.2-7.4). Gentle warming or brief sonication can aid dissolution.[3][4]
-
Concentration: Prepare a concentrated stock solution (e.g., 10 mM or 100 mM) to minimize the volume of solvent added to your cell cultures.
-
Sterilization: Sterile filter the stock solution through a 0.22 µm syringe filter into a sterile, low-protein-binding tube.[5]
-
Storage: Aliquot the sterile stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term use (weeks) or -80°C for long-term storage (months).
Q3: What are the potential signaling pathways affected by this compound?
A3: this compound can be hydrolyzed into glycine and L-proline, which can then influence various cellular signaling pathways. L-proline, in particular, has been shown to modulate pathways involved in cell growth, proliferation, and metabolism, such as the mTOR and ERK pathways.[1][6][7] Below is a diagram illustrating the putative signaling pathways influenced by this compound.
References
- 1. Up-regulation of cyclin-E(1) via proline-mTOR pathway is responsible for HGF-mediated G(1)/S progression in the primary culture of rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bluetigerscientific.com [bluetigerscientific.com]
- 3. caymanchem.com [caymanchem.com]
- 4. biocat.com [biocat.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Omics profiling identifies the regulatory functions of the MAPK/ERK pathway in nephron progenitor metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. L-Proline Activates Mammalian Target of Rapamycin Complex 1 and Modulates Redox Environment in Porcine Trophectoderm Cells - PMC [pmc.ncbi.nlm.nih.gov]
Common issues with Glycyl-L-proline solubility for experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the common solubility issues encountered during experiments with Glycyl-L-proline.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in water?
A1: this compound is generally considered to be soluble in water. Published data indicates a solubility of up to 260 g/L at 25°C. However, some sources describe its aqueous solubility as "slight" or report the formation of a "very faint turbidity". This discrepancy may arise from variations in the purity of the this compound sample, the pH of the water, or the presence of dissolved gases. For optimal results, it is recommended to use purified, de-gassed water and to consider the pH of the solution.
Q2: Why is my this compound not dissolving properly in water?
A2: Several factors can affect the solubility of this compound. The pH of the solution is a critical factor. The solubility of peptides is lowest at their isoelectric point (pI) and increases as the pH moves further away from the pI. The estimated isoelectric point (pI) of this compound is approximately 5.6. Therefore, if your aqueous solution has a pH close to 5.6, you may experience solubility issues. Other factors include the temperature of the solvent and the presence of other solutes that may interact with the dipeptide.
Q3: Can I heat the solution to improve the solubility of this compound?
A3: Gentle warming can be used to aid in the dissolution of this compound. However, prolonged or excessive heating should be avoided as it may lead to degradation of the peptide. It is advisable to warm the solution gradually and monitor for any signs of degradation, such as discoloration.
Q4: What is the best way to store this compound solutions?
A4: For long-term stability, it is recommended to store aqueous solutions of this compound at -20°C. For short-term storage (a few days), refrigeration at 2-8°C is generally acceptable. To prevent degradation, it is best to prepare fresh solutions for each experiment whenever possible. Avoid repeated freeze-thaw cycles, which can degrade the peptide. Aliquoting the stock solution into smaller, single-use volumes is a good practice.
Q5: Is this compound prone to aggregation?
A5: The presence of proline in a peptide sequence can disrupt the formation of secondary structures like beta-sheets, which are often involved in aggregation. This property of proline can help to reduce the likelihood of aggregation of this compound itself and other peptides or proteins in the solution. However, at very high concentrations, self-association may still occur.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| This compound does not fully dissolve in water. | pH of the solution is close to the isoelectric point (pI ≈ 5.6). | - Adjust the pH of the solution to be at least 2 units away from the pI. For example, add a small amount of a dilute acid (e.g., 0.1 M HCl) to lower the pH to ~3.6 or a dilute base (e.g., 0.1 M NaOH) to raise the pH to ~7.6.- Use a buffered solution with a pH known to be suitable for your experiment and distant from the pI. |
| Low temperature of the solvent. | - Gently warm the solution while stirring. A water bath set to 30-40°C can be effective.- Do not boil the solution. | |
| Insufficient mixing. | - Vortex the solution for a longer period.- Use sonication in a water bath for short bursts to aid dissolution. | |
| Solution is cloudy or turbid. | Presence of insoluble impurities. | - Centrifuge the solution to pellet any insoluble material.- Filter the solution through a 0.22 µm syringe filter. |
| Formation of micro-aggregates. | - Follow the steps for addressing pH-related insolubility.- Consider adding a small amount of a chaotropic agent like guanidinium chloride or urea if compatible with your experimental setup, although this is generally not necessary for a simple dipeptide. | |
| Precipitation occurs after initial dissolution. | Change in temperature or pH. | - Ensure the storage temperature is appropriate and stable.- Re-check and adjust the pH of the solution if necessary. |
| Evaporation of the solvent leading to supersaturation. | - Store solutions in tightly sealed containers.- If evaporation has occurred, add a small amount of the original solvent to redissolve the precipitate. | |
| Interaction with other components in the solution. | - If working with a complex mixture, consider preparing a more concentrated stock solution of this compound in a simple solvent (e.g., water) and then adding it to your experimental mixture. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in Water
-
Weighing: Accurately weigh out 17.22 mg of this compound (MW: 172.18 g/mol ) using an analytical balance.
-
Initial Dissolution: Transfer the weighed powder to a 10 mL volumetric flask. Add approximately 8 mL of purified water (e.g., Milli-Q or deionized water).
-
Mixing: Gently swirl the flask to dissolve the powder. If necessary, vortex the solution for 1-2 minutes.
-
pH Adjustment (if needed): If the powder does not fully dissolve, check the pH of the solution. Adjust the pH by adding a small volume of 0.1 M NaOH dropwise until the solid dissolves. A final pH of 7.0-7.4 is generally suitable for many biological experiments.
-
Final Volume: Once the solid is completely dissolved, add purified water to the 10 mL mark.
-
Sterilization: For cell culture or other sterile applications, filter the solution through a 0.22 µm sterile syringe filter into a sterile container.
-
Storage: Aliquot the stock solution into smaller volumes and store at -20°C.
Protocol 2: Solubilization of this compound for Cell Culture Media
-
Preparation of Concentrated Stock: Prepare a sterile 100 mM stock solution of this compound in serum-free cell culture medium or a balanced salt solution (e.g., PBS) following the steps in Protocol 1. Ensure the final pH of the stock solution is compatible with your cell culture conditions (typically pH 7.2-7.4).
-
Dilution: Aseptically add the required volume of the sterile stock solution to your complete cell culture medium to achieve the desired final concentration. For example, to make 100 mL of medium containing 1 mM this compound, add 1 mL of the 100 mM sterile stock solution to 99 mL of complete medium.
-
Mixing and Equilibration: Gently mix the medium by swirling or inverting the bottle. Allow the medium to equilibrate in the incubator for at least 30 minutes before adding it to your cells.
Visualizations
Caption: A standard workflow for preparing a this compound stock solution.
Caption: A logical workflow for troubleshooting common this compound solubility problems.
Troubleshooting inconsistent results in Glycyl-L-proline experiments
Welcome to the Glycyl-L-proline Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting support for experiments involving this compound. Here you will find answers to frequently asked questions, detailed troubleshooting guides, and comprehensive experimental protocols to ensure the accuracy and consistency of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in research?
A1: this compound is a dipeptide composed of glycine and L-proline.[1][2] It is a key substrate for the enzyme prolidase, which plays a crucial role in collagen metabolism by breaking down collagen-derived dipeptides.[3] In research, it is widely used in enzyme kinetics studies of prolidase and as a potential therapeutic agent in areas such as neuroprotection and wound healing. It is also used in cell culture media as a stable source of proline.
Q2: What is the typical stability of this compound in solution?
A2: this compound is relatively stable in aqueous solutions.[2] However, its stability can be influenced by factors such as pH and temperature. For long-term storage, it is recommended to store this compound solutions at -20°C or colder. Repeated freeze-thaw cycles should be avoided. For cell culture applications, the stability in media at 37°C is generally good for the duration of typical experiments, but it is advisable to prepare fresh solutions for prolonged studies.
Q3: Can this compound interfere with common cell viability assays?
A3: Yes, components of experimental media, including dipeptides, can potentially interfere with certain cell viability assays. For tetrazolium-based assays like the MTT assay, the metabolic activity of cells can be influenced by the components of the culture medium.[4][5] It is crucial to include proper controls, such as media-only blanks and vehicle controls, to account for any background absorbance or non-specific reduction of the assay reagent.
Q4: What are the known signaling pathways affected by this compound or its metabolite, proline?
A4: Proline, a metabolite of this compound, is known to modulate several key signaling pathways. These include the Transforming Growth Factor-beta (TGF-β) pathway, which is crucial for collagen synthesis, and the MAPK/ERK pathway, which is involved in cell proliferation and differentiation.[6][7][8][9][10][11] Proline biosynthesis has been shown to be a downstream effector of TGF-β signaling.
Troubleshooting Inconsistent Results
Inconsistent results in experiments involving this compound can arise from various factors, from reagent quality to experimental procedures. This section provides a guide to identifying and resolving common issues.
Issue 1: High Variability in Prolidase Enzyme Activity Assays
| Potential Cause | Recommended Solution |
| Inconsistent Enzyme Activity | Ensure the prolidase enzyme is properly stored and handled. Avoid repeated freeze-thaw cycles. Prepare fresh enzyme dilutions for each experiment. |
| Substrate Degradation | Prepare fresh this compound solutions. While generally stable, prolonged storage at room temperature can lead to degradation. |
| Incorrect Buffer Conditions | Verify the pH and ionic strength of the assay buffer. Prolidase activity is optimal at a specific pH (typically around 8.0). |
| Inaccurate Pipetting | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. |
| Temperature Fluctuations | Ensure the reaction is carried out at a constant, controlled temperature. |
Issue 2: Unexpected Results in Cell Viability Assays (e.g., MTT Assay)
| Potential Cause | Recommended Solution |
| Interference with Assay Reagent | Run a control with this compound in cell-free media to check for direct reduction of the MTT reagent. Use a different viability assay (e.g., trypan blue exclusion, CellTiter-Glo®) to confirm results. |
| Alteration of Cell Metabolism | This compound, as a nutrient source, may alter the metabolic rate of cells, affecting assays that measure metabolic activity. Correlate results with a direct cell counting method. |
| Batch-to-Batch Variability of this compound | Test each new batch of this compound for purity and concentration. Perform a dose-response curve to ensure consistency between batches.[12][13][14] |
| Contamination | Regularly test cell cultures for mycoplasma and other microbial contaminants, which can significantly impact cell health and metabolism. |
Issue 3: Inconsistent Effects on Cell Signaling Pathways
| Potential Cause | Recommended Solution |
| Cell Passage Number | Use cells within a consistent and low passage number range, as cellular responses can change with prolonged culture. |
| Serum Variability | If using serum, be aware that batch-to-batch variability can affect signaling pathways. Consider using serum-free media or a single, tested batch of serum. |
| Timing of Analysis | Signaling pathways are often activated transiently. Perform a time-course experiment to identify the optimal time point for analysis after this compound treatment. |
| Off-Target Effects | Ensure the purity of the this compound. Impurities could be responsible for observed effects. |
Quantitative Data Summary
The following tables provide reference data for common experiments involving this compound. Note that these values can vary depending on the specific experimental conditions and cell lines used.
Table 1: Kinetic Parameters of Prolidase with this compound
| Parameter | Reported Value | Conditions | Source |
| Km | ~5 mM | 30°C, pH 7.0 | [15] |
| Optimal pH | 6.8 ± 0.5 | [15] | |
| Optimal Temperature | 65°C | pH 7.5 | [15] |
Table 2: Effect of this compound Analogs on CHO Cell Performance
| Dipeptide Concentration | Viable Cell Density (VCD) Change | Antibody Titer Change | Source |
| 0.5x Glycyl-L-Tyrosine | Increased | Increased | [16] |
| 1.0x Glycyl-L-Tyrosine | Baseline | Baseline | [16] |
| 2.0x Glycyl-L-Tyrosine | Decreased | Decreased | [16] |
Experimental Protocols
Protocol 1: Prolidase Activity Assay
This protocol is adapted from standard enzymatic assays for prolidase.
Materials:
-
This compound
-
Prolidase enzyme
-
Tris-HCl buffer (50 mM, pH 8.0)
-
Manganese Chloride (MnCl₂)
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of this compound (e.g., 100 mM) in Tris-HCl buffer.
-
Prepare the reaction mixture in a cuvette containing Tris-HCl buffer and MnCl₂.
-
Pre-incubate the reaction mixture at the desired temperature (e.g., 37°C).
-
Add the prolidase enzyme to the reaction mixture and mix gently.
-
Initiate the reaction by adding the this compound substrate.
-
Monitor the decrease in absorbance at 230 nm, which corresponds to the hydrolysis of the peptide bond.
-
Calculate the initial reaction velocity from the linear portion of the absorbance curve.
Protocol 2: Cell Viability (MTT) Assay
This protocol describes a general procedure for assessing cell viability in the presence of this compound.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Prepare different concentrations of this compound in complete cell culture medium.
-
Remove the old medium and treat the cells with the this compound solutions. Include untreated and vehicle-only controls.
-
Incubate for the desired period (e.g., 24, 48, 72 hours).
-
Add MTT solution to each well (typically 10% of the culture volume) and incubate for 2-4 hours at 37°C.
-
Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at 570 nm with a reference wavelength of 630 nm.
-
Calculate cell viability as a percentage of the untreated control.
Visualizations
Signaling Pathways
References
- 1. Proline biosynthesis is a vent for TGFβ-induced mitochondrial redox stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CAS 704-15-4: this compound | CymitQuimica [cymitquimica.com]
- 3. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 4. merckmillipore.com [merckmillipore.com]
- 5. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 6. Proline biosynthesis is a vent for TGFβ‐induced mitochondrial redox stress | The EMBO Journal [link.springer.com]
- 7. Proline biosynthesis is a vent for TGFβ‐induced mitochondrial redox stress | The EMBO Journal [link.springer.com]
- 8. Role of glycosylation in TGF-β signaling and epithelial-to-mesenchymal transition in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MAPK-ERK Signaling Pathway - Elabscience [elabscience.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Exploring metabolic effects of dipeptide feed media on CHO cell cultures by in silico model-guided flux analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Glycyl-L-proline Activity Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and professionals working with Glycyl-L-proline, particularly in the context of enzymatic activity assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of measuring this compound activity?
A1: Measuring the hydrolysis of this compound is primarily used to determine the activity of the enzyme prolidase (EC 3.4.13.9).[1][2] Prolidase catalyzes the cleavage of dipeptides with a C-terminal proline or hydroxyproline, and this compound is its preferential substrate.[3] This assay is crucial for studying collagen metabolism, as prolidase is the rate-limiting step in the recycling of proline from collagen degradation products.[1] It is also used in the diagnosis of prolidase deficiency, a rare autosomal recessive disorder.[1][4]
Q2: What are the optimal pH and temperature conditions for this compound hydrolysis by prolidase?
A2: The optimal conditions for human prolidase activity using this compound as a substrate are generally reported to be around pH 8.0 and temperatures ranging from 37°C to 50°C .[5][6][7][8] The catalytic activity is often bell-shaped with respect to pH.[9] It is always recommended to determine the optimal conditions for your specific experimental setup.
Q3: What are the key components of a standard prolidase activity assay using this compound?
A3: A typical assay mixture includes:
-
Buffer: Tris-HCl is commonly used to maintain an optimal pH of around 8.0.[8]
-
This compound: The substrate for the enzyme.
-
Manganese Chloride (MnCl₂): Prolidase is a metalloenzyme that requires Mn²⁺ for its activity.[10][11]
-
Reducing agent (optional but recommended): Dithiothreitol (DTT) or glutathione (GSH) can help maintain the enzyme in an active state.[8]
-
Enzyme source: This can be a purified enzyme, cell lysate, or tissue homogenate.
Q4: How does the metabolism of this compound impact cellular signaling?
A4: this compound itself is not a direct signaling molecule. However, its hydrolysis by prolidase releases proline, which has significant downstream effects on cellular signaling and metabolism. Proline availability influences collagen synthesis, and its metabolism is linked to major signaling pathways such as mTOR, MAPK, and PI3K.[1][12] Proline can also act as an energy source and an antistress molecule.[13] In prolidase deficiency, the accumulation of this compound and the lack of recycled proline can disrupt these processes, leading to the pathological symptoms of the disease.[3][14]
Data Presentation
Table 1: Effect of pH on Prolidase Activity with this compound Substrate
| pH | Relative Activity (%) | Reference |
| 6.0 | Low | [9] |
| 6.6 | Significant Activity | [9] |
| 7.0 | Sub-optimal | General Observation |
| 7.8 | High | [6] |
| 8.0 | ~100 (Optimal) | [5][8] |
| 9.0 | Decreasing | General Observation |
| 10.0 | Low | General Observation |
Note: The pH profile for prolidase activity is often described as bell-shaped, with the peak activity around pH 8.0.[9]
Table 2: Effect of Temperature on Prolidase Activity with this compound Substrate
| Temperature (°C) | Relative Activity (%) | Reference |
| 25 | Sub-optimal | General Observation |
| 37 | ~100 (Optimal for some protocols) | [6][7][15] |
| 40 | ~100 (Optimal for some protocols) | [8] |
| 50 | ~100 (Optimal for some protocols) | [6] |
| 60 | Decreased Activity | [7] |
| 65 | Activity Completely Lost | General Observation |
Note: Prolidase exhibits thermal stability, with optimal activity often reported between 37°C and 50°C.[6][7][8][15] Higher temperatures can lead to enzyme denaturation.
Experimental Protocols
Protocol: Spectrophotometric Assay for Prolidase Activity
This protocol is adapted from standard enzymatic assays for prolidase.[8]
Principle: Prolidase hydrolyzes this compound into glycine and L-proline. The rate of this compound consumption can be monitored by the decrease in absorbance at 242 nm.
Materials:
-
50 mM Tris-HCl buffer, pH 8.0 at 40°C
-
200 mM Manganese Chloride (MnCl₂) solution
-
30 mM Glutathione (GSH) solution (prepare fresh)
-
25 mM this compound solution in 50 mM Tris-HCl, pH 8.0
-
Prolidase enzyme solution (e.g., cell lysate or purified enzyme)
-
Spectrophotometer capable of reading at 242 nm
-
Quartz cuvettes
Procedure:
-
Enzyme Activation:
-
In a microcentrifuge tube, prepare an activation mix for each sample:
-
2.40 mL 50 mM Tris-HCl buffer (pH 8.0)
-
0.40 mL 200 mM MnCl₂
-
0.10 mL 30 mM GSH
-
0.20 mL Enzyme solution
-
-
Mix gently and incubate at 40°C for 20-30 minutes.
-
-
Spectrophotometric Measurement:
-
Set the spectrophotometer to 242 nm and maintain the temperature at 40°C.
-
Prepare a "Test" and a "Blank" cuvette for each sample.
-
To each cuvette, add 2.70 mL of the 25 mM this compound solution.
-
To the "Test" cuvette, add 0.30 mL of the activated enzyme mix.
-
To the "Blank" cuvette, add 0.30 mL of the activation mix without the enzyme (substitute with buffer).
-
Immediately mix by inversion and start recording the decrease in absorbance at 242 nm for approximately 5 minutes.
-
-
Calculation:
-
Determine the maximum linear rate of decrease in absorbance per minute (ΔA₂₄₂/min) for both the "Test" and "Blank".
-
Calculate the net rate by subtracting the "Blank" rate from the "Test" rate.
-
Enzyme activity can be calculated using the Beer-Lambert law, with the molar extinction coefficient of this compound at 242 nm. One unit of prolidase is typically defined as the amount of enzyme that hydrolyzes 1.0 µmole of this compound per minute at pH 8.0 at 40°C.[8]
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or very low enzyme activity | 1. Inactive Enzyme: Improper storage, repeated freeze-thaw cycles. | - Use a fresh enzyme preparation or one stored correctly at -80°C. Avoid repeated freeze-thaw cycles by aliquoting the enzyme stock. |
| 2. Missing Mn²⁺ Cofactor: Prolidase requires manganese for activity.[10] | - Ensure that MnCl₂ is included in the activation buffer at the correct concentration. | |
| 3. Incorrect pH: The enzyme is highly sensitive to pH. | - Verify the pH of all buffers, especially the Tris-HCl buffer, and adjust as necessary. Remember that the pH of Tris buffers is temperature-dependent. | |
| 4. Substrate Degradation: this compound solution may be old or contaminated. | - Prepare fresh substrate solutions. | |
| 5. Presence of Inhibitors: EDTA, heavy metals, or other chelating agents in the sample can inhibit activity.[16] | - If possible, remove potential inhibitors from the sample through dialysis or buffer exchange. Avoid using buffers containing EDTA. | |
| High background noise or unstable readings | 1. Temperature Fluctuations: Inconsistent temperature control of the spectrophotometer. | - Ensure the cuvette holder is maintained at the correct temperature throughout the assay. |
| 2. Air Bubbles: Air bubbles in the cuvette can scatter light. | - Pipette solutions carefully down the side of the cuvette to avoid introducing bubbles. | |
| 3. Precipitate Formation: High concentrations of protein or other components may lead to precipitation. | - Centrifuge the enzyme preparation before use to remove any precipitates. Consider diluting the sample. | |
| Non-linear reaction rate | 1. Substrate Depletion: The substrate concentration is too low for the amount of enzyme used. | - Reduce the amount of enzyme or increase the initial substrate concentration. Ensure you are measuring the initial velocity. |
| 2. Enzyme Instability: The enzyme is not stable under the assay conditions for the duration of the measurement. | - Reduce the incubation time and ensure all components are pre-warmed to the assay temperature. | |
| Inconsistent results between replicates | 1. Pipetting Errors: Inaccurate or inconsistent pipetting of small volumes. | - Use calibrated pipettes and practice consistent pipetting technique. Prepare a master mix for common reagents to minimize pipetting variations.[16] |
| 2. Incomplete Mixing: Reagents are not mixed thoroughly upon addition. | - Mix the contents of the cuvette gently but thoroughly by inverting after adding the final reagent. |
Visualizations
Caption: Workflow for measuring prolidase activity.
References
- 1. PROLIDASE: A Review from Discovery to its Role in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Clinical Genetics of Prolidase Deficiency: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prolidase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Specificity and pH dependence for acylproline cleavage by prolidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Facile Method to Determine Prolidase Activity Using a Peptide-Specific Fluorometric Reaction [jstage.jst.go.jp]
- 11. Clinical and biochemical characterization of a patient with prolidase deficiency, a rare disorder of collagen metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Signalling pathway crosstalk stimulated by L-proline drives mouse embryonic stem cells to primitive-ectoderm-like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | The Multifaceted Roles of Proline in Cell Behavior [frontiersin.org]
- 14. Collagen biosynthesis anomalies in prolidase deficiency: effect of this compound on the degradation of newly synthesized collagen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. docs.abcam.com [docs.abcam.com]
Technical Support Center: Enhancing Bioavailability of Glycyl-L-proline Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the bioavailability of Glycyl-L-proline (Gly-Pro) derivatives. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to assist in your research.
Frequently Asked Questions (FAQs)
Section 1: Fundamental Concepts of Bioavailability
Q1: What are the primary barriers to the oral bioavailability of Gly-Pro derivatives?
The oral bioavailability of peptide-based drugs, including Gly-Pro derivatives, is typically low (often less than 1-2%) due to several physiological barriers.[1] These can be broadly categorized as:
-
Enzymatic Degradation: Peptides are susceptible to degradation by a host of proteolytic enzymes, such as pepsin in the acidic environment of the stomach and various proteases (e.g., trypsin, chymotrypsin) in the small intestine.[2][3]
-
Physicochemical Instability: The harsh, acidic pH of the stomach (pH 1.5-3) can compromise the structural integrity of the peptide derivative, leading to loss of biological activity.[2]
-
Poor Permeability: The intestinal epithelium, lined with a protective mucus layer and connected by tight junctions, acts as a significant barrier.[2][4] Due to their often high molecular weight and hydrophilic nature, many peptide derivatives exhibit poor permeation across the lipophilic cell membranes of enterocytes.[4][5]
Q2: How is this compound itself absorbed in the intestine?
Studies using intestinal brush border membrane vesicles (BBMV) from both rats and humans have shown that Gly-Pro is transported primarily as an intact dipeptide.[6][7][8][9] Key characteristics of this transport process include:
-
It is Na+-independent, distinguishing it from many amino acid transporters.[6][7][9]
-
It is H+-dependent, likely occurring via a Gly-Pro/H+ cotransport mechanism.[6]
-
The process is saturable and can be inhibited by other di- and tripeptides but not by free amino acids.[6][7]
Understanding this native transport mechanism is crucial when designing derivatives, as modifications could either hinder or leverage this pathway.
Section 2: Strategies for Bioavailability Enhancement
Q3: What are the main strategies to improve the oral bioavailability of Gly-Pro derivatives?
Several key strategies are employed to overcome the barriers to oral peptide delivery. These can be used alone or in combination:
-
Prodrug Strategies: Chemically modifying the derivative to create an inactive prodrug with improved permeability and stability. The prodrug is designed to convert back to the active parent compound in vivo.[10][11][12]
-
Nanoformulations: Encapsulating the derivative in nanocarriers (e.g., liposomes, polymeric nanoparticles) to protect it from enzymatic degradation and enhance its absorption.[13][14][15][16]
-
Use of Permeation Enhancers: Co-administering the derivative with agents that reversibly increase the permeability of the intestinal membrane.[1][17][18]
-
Structural Modification: Altering the chemical structure of the peptide itself (e.g., through cyclization or incorporating non-natural amino acids) to increase enzymatic stability and improve permeation characteristics.[4][19]
Caption: Overview of strategies to improve the bioavailability of Gly-Pro derivatives.
Q4: How do prodrug strategies work for peptides like Gly-Pro derivatives?
Prodrug strategies involve masking the polar functional groups of a peptide to increase its lipophilicity, which enhances its ability to permeate the intestinal membrane via transcellular diffusion.[19] A common approach is cyclization, where a linker molecule connects the N- and C-termini.[19] These linkers are designed to be cleaved by ubiquitous enzymes like esterases in the intestinal wall or blood, releasing the active parent peptide.[19]
Benefits of a well-designed prodrug include:
-
Increased Lipophilicity: Facilitates membrane permeation.[19]
-
Enhanced Enzymatic Stability: The modified structure can protect against degradation by peptidases.[19]
-
Altered Transport Mechanism: May shift transport from the paracellular route to the more efficient transcellular route.[19]
Q5: What types of nanoformulations are effective for peptide delivery?
Nanoformulations protect peptides from the harsh GI environment and can facilitate their uptake.[14][15][16] Common types include:
-
Lipid-Based Nanocarriers: Such as liposomes and solid lipid nanoparticles (SLNs), which are biocompatible and can encapsulate both hydrophilic and hydrophobic compounds.[13][14][20]
-
Polymeric Nanoparticles: Made from biodegradable polymers like PLGA (poly(lactic-co-glycolic acid)), which can provide controlled, sustained release of the encapsulated peptide.[14][15]
These systems shield the peptide from enzymatic attack and low pH, extending its presence in the bloodstream and leading to better therapeutic outcomes.[14][15]
Q6: Can proline derivatives themselves act as permeation enhancers?
Yes, interestingly, certain proline derivatives have been identified as potent and reversible transdermal permeation enhancers.[21][22] Specifically, single-chain amphiphilic molecules with a proline headgroup and a C10-C12 alkyl chain, such as N-acetyl proline dodecyl ester, have shown significant enhancing activity.[21][23] While this research focuses on transdermal delivery, the underlying mechanism of disrupting the lipid barrier could potentially be applied to oral formulations. These compounds have been shown to be effective, have low toxicity, and are rapidly decomposed in plasma, making them promising candidates for further research.[22]
Troubleshooting Guides
Problem 1: My Gly-Pro derivative shows high stability in vitro but very low bioavailability in vivo.
This is a common issue pointing towards poor membrane permeability as the primary culprit.
| Possible Cause | Troubleshooting Step | Recommended Action / Rationale |
| High Hydrophilicity / Low Lipophilicity | The derivative may be too polar to cross the lipid cell membrane. | 1. Measure LogP/LogD: Quantify the lipophilicity of your compound. 2. Prodrug Synthesis: Consider synthesizing a more lipophilic prodrug (e.g., esterification of a carboxylic acid).[12] |
| Substrate for Efflux Transporters | The derivative may be actively pumped out of intestinal cells by transporters like P-glycoprotein (P-gp). | 1. Bidirectional Caco-2 Assay: Perform a Caco-2 assay measuring transport in both A-to-B and B-to-A directions. An efflux ratio (Papp(B-A)/Papp(A-B)) > 2 suggests efflux.[24] 2. Co-administer Inhibitors: Run the assay with known P-gp inhibitors (e.g., verapamil) to confirm transporter involvement.[24] |
| Poor Paracellular Transport | The molecule may be too large to efficiently pass through the tight junctions between cells. | 1. Co-administer Permeation Enhancers: Test your derivative in combination with enhancers that transiently open tight junctions (e.g., chelating agents like EDTA, certain surfactants).[1] |
Problem 2: The concentration of my derivative decreases rapidly upon incubation with intestinal homogenates or plasma.
This indicates enzymatic instability.
| Possible Cause | Troubleshooting Step | Recommended Action / Rationale |
| Susceptibility to Peptidases | The peptide bonds are being cleaved by proteases and peptidases present in the GI tract, liver, or blood.[3] | 1. Structural Modification: Introduce non-natural amino acids, D-amino acids, or N-methylation to block cleavage sites.[4] 2. Nanoencapsulation: Formulate the derivative within a protective nanocarrier (e.g., liposome) to shield it from enzymes.[13][16] |
| Rapid Metabolism | The derivative may be a substrate for metabolic enzymes (e.g., cytochrome P450s in the liver). | 1. In Vitro Metabolism Assays: Assess stability using liver microsomes or S9 fractions to determine the metabolic pathway.[3] 2. Prodrug Design: Design a prodrug that is not a substrate for the identified metabolic enzymes. |
Problem 3: Low or inconsistent recovery of the compound during a Caco-2 permeability assay.
This is often an experimental artifact related to the physicochemical properties of the compound.
| Possible Cause | Troubleshooting Step | Recommended Action / Rationale |
| Binding to Plastic | Highly lipophilic compounds can adsorb to the plastic of the assay plates, leading to an underestimation of permeability.[25] | 1. Add Protein to Basolateral Chamber: Add Bovine Serum Albumin (BSA) to the receiver chamber to act as a "sink" and prevent non-specific binding.[25] 2. Use Low-Binding Plates: Utilize commercially available low-adsorption microplates. 3. Perform Mass Balance: At the end of the experiment, wash the wells with an organic solvent (e.g., acetonitrile) and analyze the wash to quantify the amount of compound bound to the plastic. |
| Poor Aqueous Solubility | The compound may be precipitating out of the transport buffer during the experiment. | 1. Check Solubility: Confirm the solubility of your compound in the transport buffer (e.g., HBSS) at the concentration used. 2. Use Co-solvents: If necessary and compatible with the cells, use a small percentage of a co-solvent like DMSO. Ensure the final concentration does not impact cell monolayer integrity. |
Experimental Protocols & Data
Protocol 1: Caco-2 Cell Permeability Assay
This assay is the industry standard for in vitro prediction of human intestinal absorption.[26][27] It measures the rate of a compound's transport across a monolayer of differentiated Caco-2 cells.
Caption: Experimental workflow for the Caco-2 permeability assay.
Methodology:
-
Cell Culture: Caco-2 cells are seeded onto permeable Transwell filter inserts and cultured for 21 days to allow them to differentiate and form a polarized monolayer with tight junctions.[26]
-
Monolayer Integrity Check: Before the experiment, the transepithelial electrical resistance (TEER) is measured to ensure the integrity of the cell monolayer.
-
Transport Buffer: The cell culture medium is replaced with a transport buffer, typically Hanks' Balanced Salt Solution (HBSS), and the cells are allowed to equilibrate.
-
Compound Addition: The test compound solution is added to the donor chamber, which is either the apical (A) side (for A-to-B transport, simulating absorption) or the basolateral (B) side (for B-to-A transport, assessing efflux).[28]
-
Sampling: The plate is incubated at 37°C. At designated time points (e.g., 30, 60, 90, 120 minutes), samples are taken from the receiver chamber. The volume removed is replaced with fresh buffer.[25]
-
Analysis: The concentration of the compound in the samples is quantified using a sensitive analytical method, typically LC-MS/MS.[28]
-
Calculation: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of appearance of the substance in the receiver compartment.
-
A is the surface area of the filter membrane.
-
C0 is the initial concentration in the donor compartment.
-
Data Interpretation:
| Papp (A→B) Value (x 10⁻⁶ cm/s) | Permeability Class | Predicted Human Absorption |
| < 1 | Low | < 20% |
| 1 - 10 | Moderate | 20% - 80% |
| > 10 | High | > 80% |
Data classification is a general guideline. Reference compounds like low-permeability atenolol and high-permeability antipyrine should be run for comparison.[24]
An Efflux Ratio (Papp(B-A) / Papp(A-B)) greater than 2 is a strong indicator that the compound is a substrate for active efflux transporters.[24]
Protocol 2: In Situ Single-Pass Intestinal Perfusion (SPIP) in Rats
This model provides a more physiologically relevant assessment of permeability as it maintains an intact blood supply and local environment.[29][30] It is highly correlated with human absorption data.[29][31]
Methodology:
-
Animal Preparation: A male Sprague-Dawley rat is anesthetized. The body temperature is maintained at 37°C.
-
Surgical Procedure: A midline abdominal incision is made, and a segment of the intestine (e.g., jejunum or ileum, typically 7-10 cm) is carefully isolated and cannulated at both ends without disrupting the mesenteric blood supply.[32]
-
Perfusion: A perfusion solution (e.g., Krebs-Ringer buffer) containing the test compound and a non-absorbable marker (like phenol red) is pumped through the intestinal segment at a constant flow rate (e.g., 0.2 mL/min).[31][32]
-
Steady State: The system is allowed to equilibrate for approximately 30-45 minutes to achieve steady state.
-
Sampling: Perfusate samples are collected from the outlet cannula at regular intervals for 60-90 minutes.
-
Analysis: The concentrations of the test compound and the non-absorbable marker in the inlet and outlet samples are determined by HPLC or LC-MS/MS.
-
Calculation: The effective permeability coefficient (Peff) is calculated, correcting for any water flux using the change in concentration of the non-absorbable marker.[31]
Data Comparison: Rat Peff vs. Human Fraction Absorbed (Fa)
| Compound | Permeability Class | Rat Peff (x 10⁻⁴ cm/s) [31] | Human Fa (%) [31] |
| Enalaprilat | Low | 0.0146 | 10 |
| Atenolol | Low | 0.027 | 50 |
| Metoprolol | High | 0.43 | 95 |
| Ketoprofen | High | 0.81 | 100 |
| Antipyrine | High | 1.77 | 100 |
This table demonstrates the strong correlation between permeability measured in the rat SPIP model and the fraction absorbed in humans, validating its use for preclinical assessment.
References
- 1. Approaches for Enhancing Oral Bioavailability of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. seranovo.com [seranovo.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Barriers and Strategies for Oral Peptide and Protein Therapeutics Delivery: Update on Clinical Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Transport of this compound in intestinal brush-border membrane vesicles of the suckling rat: characteristics and maturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Transport of this compound by human intestinal brush border membrane vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Intestinal absorption of glycine and this compound in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Transport of this compound into intestinal and renal brush border vesicles from rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Improvement of oral peptide bioavailability: Peptidomimetics and prodrug strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. BioKB - Publication [biokb.lcsb.uni.lu]
- 12. Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. wjarr.com [wjarr.com]
- 15. Nano formulations for peptide drug delivery: Overcoming bioavailability and stability challenges [wjarr.com]
- 16. researchgate.net [researchgate.net]
- 17. Application of Permeation Enhancers in Oral Delivery of Macromolecules: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Intestinal permeation enhancers enable oral delivery of macromolecules up to 70 kDa in size - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Optimizing oral absorption of peptides using prodrug strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. FORMULATION FORUM - Nanoparticle Technologies for Oral Delivery of Peptides & Proteins [drug-dev.com]
- 21. Proline, hydroxyproline, and pyrrolidone carboxylic acid derivatives as highly efficient but reversible transdermal permeation enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Amino acid derivatives as transdermal permeation enhancers [pubmed.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. Caco-2 Permeability | Evotec [evotec.com]
- 25. uu.diva-portal.org [uu.diva-portal.org]
- 26. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 27. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 28. Caco-2 Permeability - Creative Biolabs [creative-biolabs.com]
- 29. ijpsonline.com [ijpsonline.com]
- 30. Permeability and Intestinal Absorption Study for Orally Administered Drugs: Preclinical Research Methods and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 31. ijpsonline.com [ijpsonline.com]
- 32. Oleacein Intestinal Permeation and Metabolism in Rats Using an In Situ Perfusion Technique [mdpi.com]
Technical Support Center: Preventing Enzymatic Degradation of Glycyl-L-proline in Samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the enzymatic degradation of Glycyl-L-proline in experimental samples.
I. Understanding the Degradation of this compound
This compound is susceptible to enzymatic cleavage by two primary enzymes: Dipeptidyl Peptidase-4 (DPP-4) and Prolidase (PEPD). Understanding the activity of these enzymes is crucial for preventing the degradation of your peptide in various biological samples.
-
Dipeptidyl Peptidase-4 (DPP-4): Also known as CD26, this enzyme is a serine exopeptidase that cleaves X-proline dipeptides from the N-terminus of polypeptides.[1] DPP-4 plays a significant role in glucose metabolism by degrading incretins.[2]
-
Prolidase (PEPD): This enzyme specifically hydrolyzes dipeptides with a C-terminal proline or hydroxyproline.[3] It is essential for the final step of collagen degradation and the recycling of proline.[3]
Enzymatic Degradation Pathway of this compound
References
Technical Support Center: Glycyl-L-proline Synthesis and Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of Glycyl-L-proline.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis and purification of this compound.
Problem 1: Low Yield in this compound Synthesis
Low yields are a frequent challenge in dipeptide synthesis. The table below outlines potential causes and recommended solutions.
| Potential Cause | Recommended Solutions | Expected Outcome |
| Incomplete Coupling | Verify the quality and freshness of reagents and ensure anhydrous conditions. Increase the equivalents of amino acid and coupling reagents (from 3-5 eq. to 5-10 eq.). Perform a double coupling step, especially after proline which has a less reactive secondary amine.[1][2] | Improved coupling efficiency, leading to a higher yield of the desired dipeptide. |
| Diketopiperazine Formation | Use N-protected dipeptides like Fmoc-Gly-Pro-OH as a single unit for coupling to the resin or the next amino acid. This bypasses the problematic dipeptide stage on the resin. | Minimizes the formation of the cyclic diketopiperazine byproduct, thereby preserving the linear dipeptide and increasing the overall yield. |
| Peptide Aggregation | Incorporate solubilizing agents or use microwave-assisted synthesis to disrupt intermolecular interactions. Lowering the peptide concentration during synthesis can also reduce aggregation. | Enhanced reagent accessibility to the growing peptide chain, leading to more complete reactions and higher yields. |
| Suboptimal Protecting Group Strategy | Use Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl) protecting groups for the N-terminus of glycine to prevent self-condensation and other side reactions.[3] | Ensures controlled, stepwise addition of amino acids, preventing unwanted side reactions and improving the yield of the target dipeptide. |
Problem 2: Presence of Impurities After Synthesis
The detection of significant impurities, such as diketopiperazine and diastereomers, is a common analytical finding.
| Impurity Detected | Potential Cause | Recommended Mitigation Strategy |
| Diketopiperazine | The linear dipeptide cyclizes, especially when proline is the C-terminal residue. This is a major side reaction. | See "Diketopiperazine Formation" under Problem 1 . Additionally, consider using milder bases for Fmoc deprotection to reduce the rate of cyclization. |
| Racemization (Diastereomers) | The chiral center of L-proline can epimerize during activation and coupling, leading to the formation of Glycyl-D-proline. The choice of base and coupling reagent significantly impacts the rate of racemization. | Use weaker bases like N-methylmorpholine (NMM) instead of stronger bases like triethylamine (TEA).[4] Employ coupling reagents known to suppress racemization, such as those used in combination with HOBt (Hydroxybenzotriazole), although HOBt can sometimes increase racemization of proline phenacyl esters.[5] |
Frequently Asked Questions (FAQs)
Synthesis
-
Q1: What are the most critical challenges in synthesizing this compound? A1: The two most significant challenges are the intramolecular cyclization of the dipeptide to form 2,5-diketopiperazine and the racemization of the L-proline residue during the coupling reaction. The presence of proline, a secondary amine, also makes the coupling reaction kinetically slower compared to primary amines.[2]
-
Q2: Which protecting group strategy is recommended for this compound synthesis? A2: Both Boc and Fmoc protecting group strategies are commonly used. The choice depends on the overall synthetic scheme and the scale of the synthesis. For solid-phase peptide synthesis (SPPS), Fmoc chemistry is prevalent due to the milder deprotection conditions (piperidine in DMF) compared to the strong acid (like TFA) required for Boc deprotection.[3]
-
Q3: How can I minimize diketopiperazine formation? A3: A highly effective strategy is to use the pre-formed dipeptide building block, such as Fmoc-Gly-Pro-OH, for the coupling step.[6] This avoids the presence of the free N-terminal dipeptide on the solid support, which is prone to cyclization.
Purification
-
Q4: What is the recommended method for purifying crude this compound? A4: The primary methods for purifying this compound are crystallization and reverse-phase high-performance liquid chromatography (RP-HPLC). Crystallization is a cost-effective method for large-scale purification, while RP-HPLC offers higher resolution and is suitable for achieving high purity on a smaller scale.[7][8]
-
Q5: Can you provide a starting point for a crystallization protocol? A5: A common method is to dissolve the crude this compound in water at an elevated temperature (50-60°C) and then induce crystallization by the addition of ethanol.[7] The exact solvent ratios and temperature profile may require optimization.
-
Q6: What are the typical conditions for HPLC purification of this compound? A6: A C18 column is commonly used for RP-HPLC purification. A typical mobile phase consists of a gradient of water and acetonitrile, both containing a small amount of an ion-pairing agent like trifluoroacetic acid (TFA) (e.g., 0.1%). A shallow gradient around the elution point of the peptide will provide the best resolution.[9][10]
Experimental Protocols
1. Liquid-Phase Synthesis of Boc-Gly-Pro-OH (Illustrative)
This protocol is a generalized representation and may require optimization.
-
Activation of Boc-Glycine: Dissolve Boc-Glycine (1 eq.) and HOBt (1 eq.) in an appropriate solvent like dichloromethane (CH2Cl2). Cool the solution to 0°C and add a coupling reagent such as DCC (N,N'-dicyclohexylcarbodiimide) (1.1 eq.). Stir for 30 minutes.
-
Coupling: In a separate flask, dissolve L-proline (1 eq.) in a suitable solvent and add a base like N-methylmorpholine (1 eq.). Add the activated Boc-Glycine solution to the L-proline solution and stir the reaction mixture at room temperature overnight.
-
Work-up: Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. The filtrate can be extracted with an appropriate aqueous solution (e.g., dilute acid, then brine) to remove unreacted starting materials and water-soluble byproducts. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Deprotection (if methyl ester of proline was used): If the proline was protected as a methyl ester, saponify the ester using a base like sodium hydroxide in a mixture of THF and water to yield the carboxylic acid. Acidify the reaction mixture to pH 3-4 and extract the product with an organic solvent.
-
Purification: Purify the crude Boc-Gly-Pro-OH by crystallization or column chromatography.
2. Purification by Crystallization
-
Dissolve the crude this compound in a minimal amount of hot water (e.g., 50-60°C).
-
Slowly add ethanol to the hot solution until it becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, and then place it in a refrigerator (e.g., 4°C) to facilitate complete crystallization.
-
Collect the crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.
3. Purification by RP-HPLC
-
Sample Preparation: Dissolve the crude peptide in the initial mobile phase (e.g., 95% water with 0.1% TFA, 5% acetonitrile with 0.1% TFA). Filter the sample through a 0.22 µm syringe filter.
-
Column and Mobile Phase: Use a preparative C18 column. Mobile Phase A: 0.1% TFA in water. Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient Elution: Develop a gradient that allows for the separation of the product from impurities. A shallow gradient (e.g., a 1% per minute increase in Mobile Phase B) around the expected elution time of this compound is recommended.
-
Fraction Collection: Collect fractions corresponding to the main product peak.
-
Analysis and Lyophilization: Analyze the purity of the collected fractions by analytical HPLC. Pool the pure fractions and lyophilize to obtain the final product.
Visualizations
Caption: General workflow for the synthesis and purification of this compound.
Caption: Logical relationships between synthesis challenges and mitigation strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. biotage.com [biotage.com]
- 3. peptide.com [peptide.com]
- 4. N‐ to C‐Peptide Synthesis, Arguably the Future for Sustainable Production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. This compound | 704-15-4 [chemicalbook.com]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
- 10. resolvemass.ca [resolvemass.ca]
Technical Support Center: Glycyl-L-proline in Biochemical Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential for glycyl-L-proline to interfere in biochemical assays. While this compound is a common dipeptide with important biological roles, its presence in experimental samples can sometimes lead to unexpected results. This guide will help you identify and address these potential issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and where might it be found in my samples?
This compound is a dipeptide composed of the amino acids glycine and L-proline.[1][2] It is a natural product of collagen metabolism and can be found in biological fluids and cell culture media, particularly those supplemented with serum or collagen-derived components.[3] It is also used in various research applications, including as a substrate for certain enzymes.[4][5]
Q2: Is this compound known to be a common interferent in biochemical assays?
Currently, there is limited direct evidence in scientific literature documenting widespread interference of this compound across a broad range of biochemical assays. Its potential for interference is primarily linked to its specific biochemical activities rather than general chemical reactivity.
Q3: What are the primary biochemical activities of this compound that could lead to assay interference?
The main potential for interference arises from its role as a substrate for specific enzymes, most notably Dipeptidyl Peptidase IV (DPP-IV) and Prolidase.[4][6] If these or similar enzymatic activities are present in your assay system, the cleavage of this compound can alter the concentrations of glycine and proline, potentially affecting downstream measurements.
Troubleshooting Guides
Issue 1: Unexpected Results in DPP-IV Activity Assays
Symptoms:
-
Inhibition or unexpected kinetics observed in a DPP-IV inhibitor screening assay.
-
High background signal in an assay measuring DPP-IV activity using a different substrate.
Potential Cause: If your sample contains endogenous this compound, it can act as a competitive substrate for DPP-IV, leading to an underestimation of the activity of your intended substrate or inhibitor.
Troubleshooting Steps:
-
Sample Characterization: Analyze your sample for the presence of this compound using a sensitive method like LC-MS.
-
Control Experiment: Run a control reaction with your assay buffer and sample in the absence of the DPP-IV substrate to detect any background signal generation.
-
Substrate Titration: Perform a substrate titration experiment to determine if the presence of your sample alters the apparent Km of the enzyme for its intended substrate.
-
Sample Pre-treatment: If this compound is present and interfering, consider methods to remove small molecules from your sample, such as dialysis or size-exclusion chromatography, prior to the assay.
Issue 2: Altered Readouts in Proline or Glycine Quantification Assays
Symptoms:
-
Higher than expected concentrations of proline or glycine detected in your samples.
-
Inconsistent results in assays that rely on the enzymatic measurement of proline or glycine.
Potential Cause: If your experimental system contains prolidase or other peptidases capable of cleaving this compound, its breakdown will release free proline and glycine, artificially inflating their measured concentrations.
Troubleshooting Steps:
-
Enzyme Activity Check: Test your sample for the presence of prolidase or other relevant peptidase activity.
-
Time-Course Experiment: Measure proline and glycine concentrations in your sample over time. A gradual increase would suggest ongoing enzymatic cleavage of peptides.
-
Inhibitor Addition: If peptidase activity is suspected, repeat the assay in the presence of a broad-spectrum peptidase inhibitor to see if the anomalous results are mitigated.
-
Alternative Quantification Method: Utilize a quantification method that is not dependent on enzymatic reactions, such as HPLC, to validate your results.
Data Presentation
Table 1: Biochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₁₂N₂O₃ | [2] |
| Molecular Weight | 172.18 g/mol | [2] |
| Appearance | White to off-white crystalline powder | [1] |
| Solubility | Soluble in water | [1] |
| Biological Role | Metabolite of collagen | [3] |
Table 2: Key Enzymatic Interactions of this compound
| Enzyme | Interaction Type | Potential Assay Interference |
| Dipeptidyl Peptidase IV (DPP-IV) | Substrate | Competitive inhibition in assays with other DPP-IV substrates. |
| Prolidase | Substrate | Release of free proline and glycine, affecting their quantification. |
Experimental Protocols
Protocol 1: Screening for this compound Interference in a DPP-IV Activity Assay
Objective: To determine if the presence of a test sample containing unknown components interferes with a standard DPP-IV activity assay.
Materials:
-
Recombinant human DPP-IV
-
DPP-IV substrate (e.g., Gly-Pro-pNA)
-
Assay buffer (e.g., Tris-HCl, pH 8.0)
-
Test sample
-
Control sample (vehicle/buffer in which the test sample is dissolved)
-
96-well microplate
-
Microplate reader
Method:
-
Prepare a series of dilutions of the test sample and the control sample in assay buffer.
-
In a 96-well plate, add 50 µL of each sample dilution (test and control) to triplicate wells.
-
Add 25 µL of DPP-IV enzyme solution to each well.
-
Add 25 µL of assay buffer to a set of control wells for each sample dilution (no-enzyme control).
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 50 µL of the DPP-IV substrate solution to all wells.
-
Immediately measure the absorbance (or fluorescence, depending on the substrate) at the appropriate wavelength in kinetic mode for 30 minutes.
-
Data Analysis:
-
Subtract the rate of the no-enzyme control from the rate of the corresponding enzyme-containing wells.
-
Compare the reaction rates in the presence of the test sample to the rates in the presence of the control sample. A significant decrease in the reaction rate in the presence of the test sample suggests potential interference.
-
Visualizations
Caption: Troubleshooting workflow for suspected assay interference.
Caption: Competitive interaction of this compound in a DPP-IV assay.
References
- 1. CAS 704-15-4: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | C7H12N2O3 | CID 3013625 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. Cas 704-15-4,this compound | lookchem [lookchem.com]
- 5. This compound | 704-15-4 [chemicalbook.com]
- 6. Mechanism of Gly-Pro-pNA cleavage catalyzed by dipeptidyl peptidase-IV and its inhibition by saxagliptin (BMS-477118) - PubMed [pubmed.ncbi.nlm.nih.gov]
Storage conditions to ensure Glycyl-L-proline stability
Technical Support Center: Glycyl-L-proline
This technical support guide provides researchers, scientists, and drug development professionals with essential information on the proper storage and handling of this compound to ensure its stability and integrity throughout experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for solid this compound?
For optimal long-term stability, solid (lyophilized) this compound should be stored at -20°C.[1][2] Some general guidelines for peptides also suggest -80°C for extended storage.[3][4] It is crucial to keep the product vial tightly sealed to prevent moisture absorption.[2][4]
Q2: How should I store this compound once it is in solution?
Peptide solutions are significantly less stable than their lyophilized form.[4] For short-term storage (up to a week), solutions can be kept at 4°C.[5] For longer-term storage, it is highly recommended to create single-use aliquots to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C.[3][4]
Q3: What is the expected shelf life of this compound in solution?
The shelf life of peptide solutions depends on the storage temperature. General guidelines suggest:
Q4: What solvent should I use to dissolve this compound?
This compound is slightly soluble in water.[1][6] For preparing stock solutions, sterile distilled water is a suitable solvent.[5] If solubility issues arise with hydrophobic peptides, using a small amount of an organic solvent like DMSO for initial dissolution before diluting with an aqueous buffer can be effective.[4]
Q5: How do pH and light affect the stability of this compound?
Extreme pH levels can lead to peptide degradation through hydrolysis.[3][4] It is best to maintain a pH between 5 and 7 for optimal stability in solution.[5] Additionally, peptides should be protected from light, which can cause photodegradation.[4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent experimental results | Peptide degradation due to improper storage or handling. | - Ensure the peptide is stored at the correct temperature (-20°C or -80°C). - Aliquot peptide solutions to avoid multiple freeze-thaw cycles. - Verify the pH of your buffer is within the optimal range (pH 5-7). - Protect the peptide from light during storage and experiments. |
| Difficulty dissolving the peptide | The peptide has low solubility in the chosen solvent. | - this compound is slightly soluble in water. Try gentle vortexing or sonication to aid dissolution. - For stock solutions, consider using a small amount of an appropriate organic solvent before adding your aqueous buffer. |
| Visible precipitate in the solution after thawing | Peptide aggregation or precipitation out of solution. | - Before use, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation. - If precipitation occurs, gentle warming and vortexing may help to redissolve the peptide. - Consider the buffer composition and pH, as these can affect solubility. |
| Loss of biological activity | Degradation of the peptide due to chemical instability (e.g., oxidation, hydrolysis). | - Use sterile, high-purity water and buffers to prepare solutions. - If the peptide sequence is prone to oxidation, consider purging the vial with an inert gas like nitrogen or argon. - Prepare fresh solutions for critical experiments whenever possible. |
Data on Storage Conditions and Stability
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Key Considerations |
| Solid (Lyophilized) | -20°C[1][2] | Long-term | Keep vial tightly sealed; allow to reach room temperature before opening to prevent moisture absorption.[4][5] |
| -80°C | Extended long-term | Store away from bright light.[4] | |
| In Solution | 4°C | Short-term (1-2 weeks)[4] | Use for immediate experimental needs. |
| -20°C | Mid-term (3-4 months)[4] | Aliquot to avoid freeze-thaw cycles.[4] | |
| -80°C | Long-term (~1 year)[4] | Optimal for preserving solution integrity.[4] |
Table 2: Factors Affecting this compound Stability
| Factor | Effect | Recommendation |
| Temperature | High temperatures accelerate degradation (e.g., hydrolysis).[3] | Store at recommended low temperatures (-20°C or -80°C).[1][3] |
| pH | Extreme pH levels can cause hydrolysis and other degradation pathways.[3][4] | Maintain solutions at a pH of 5-7.[5] |
| Moisture | Can lead to hydrolysis of the lyophilized powder. | Keep vials tightly sealed and allow them to warm to room temperature before opening.[4][5] |
| Light | Can cause photodegradation.[4] | Store in a dark place or use amber vials. |
| Oxygen | Can lead to oxidation of certain amino acid residues (not typically an issue for Gly-Pro). | For peptides containing Cys, Met, or Trp, purge with inert gas.[5] |
| Repeated Freeze-Thaw Cycles | Can cause peptide aggregation and degradation.[3] | Prepare single-use aliquots of solutions.[4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Equilibration: Remove the vial of lyophilized this compound from the freezer and allow it to sit at room temperature for at least 10-15 minutes before opening. This prevents condensation from forming inside the vial.[5]
-
Solvent Addition: Add the desired volume of a suitable sterile solvent (e.g., sterile deionized water or a buffer at pH 5-7) to the vial to achieve the target stock concentration.
-
Dissolution: Gently vortex or swirl the vial to ensure the peptide is fully dissolved. If necessary, brief sonication in a water bath can be used.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in low-protein-binding microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C or -80°C until use.[4]
Protocol 2: Stability Assessment of this compound by RP-HPLC
This protocol outlines a general method to assess the stability of a this compound solution over time.
-
Sample Preparation:
-
Prepare a solution of this compound at a known concentration in the desired buffer.
-
Divide the solution into multiple aliquots for analysis at different time points (e.g., 0, 24, 48, 72 hours) and under different storage conditions (e.g., 4°C, room temperature, 37°C).
-
-
Time Point Zero (T=0) Analysis:
-
Immediately analyze one of the freshly prepared aliquots using a validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method. This will serve as the baseline for 100% integrity.
-
-
Incubation:
-
Store the remaining aliquots under the defined experimental conditions.
-
-
Subsequent Time Point Analysis:
-
At each scheduled time point, remove an aliquot from its storage condition.
-
Analyze the sample using the same RP-HPLC method as for the T=0 sample.
-
-
Data Analysis:
-
Integrate the peak area of the intact this compound in the chromatograms from each time point.
-
Calculate the percentage of remaining this compound relative to the T=0 sample.
-
The appearance of new peaks in the chromatogram may indicate the formation of degradation products. These can be further characterized using mass spectrometry (LC-MS).[7][8]
-
Visual Diagrams
Caption: Decision tree for selecting appropriate storage conditions.
Caption: Workflow for a peptide stability study.
Caption: Factors contributing to peptide degradation.
References
- 1. Cas 704-15-4,this compound | lookchem [lookchem.com]
- 2. advance-scientific.com [advance-scientific.com]
- 3. peptidesuk.com [peptidesuk.com]
- 4. Peptide Stability: Guidelines and SOPs for Handling and Storage [biolongevitylabs.com]
- 5. Handling and Storage Guidelines for Peptides and Proteins [sigmaaldrich.com]
- 6. CAS 704-15-4: this compound | CymitQuimica [cymitquimica.com]
- 7. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to the Biological Activity of Glycyl-L-proline and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
Glycyl-L-proline (Gly-Pro), a dipeptide composed of glycine and L-proline, and its analogs are emerging as molecules of significant interest in biomedical research and drug development. These compounds exhibit a range of biological activities, including neuroprotective, anti-inflammatory, and enzyme-inhibitory effects. This guide provides an objective comparison of the biological performance of this compound and its key analogs, supported by experimental data, to aid researchers in their exploration of these promising therapeutic agents.
Comparative Analysis of Biological Activities
The biological efficacy of this compound and its analogs varies depending on the specific biological system and the structural modifications of the dipeptide. Key areas of investigation include neuroprotection, anti-inflammatory effects, and inhibition of enzymes such as Dipeptidyl Peptidase-IV (DPP-IV).
Neuroprotective Effects
Oxidative stress is a major contributor to neuronal cell death in various neurodegenerative diseases. The neuroprotective potential of this compound and its analogs has been evaluated in models of oxidative stress. In a study using PC12 rat pheochromocytoma cells subjected to hydrogen peroxide-induced oxidative stress, this compound demonstrated the most significant cytoprotective effect among a series of related peptides.[1][2]
| Peptide/Analog | Concentration (µM) | Reduction in Damaged Cells (%) | Reference |
| This compound | 100 | ~49 | [1][2] |
| (Gly-Pro)₂ | 0.2 - 100 | Active | [2] |
| (Gly-Pro)₃ | 0.2 - 100 | Active | [2] |
| Pro-Gly-Pro | 0.2 - 100 | Active | [2][3][4][5] |
Table 1: Comparative neuroprotective activity of this compound and its analogs against oxidative stress in PC12 cells.
Anti-inflammatory Activity
Chronic inflammation is implicated in a wide range of diseases. This compound and its analogs have been investigated for their ability to modulate inflammatory responses, particularly their effect on cytokine expression. For instance, the analog Pro-Gly-Pro (PGP) has been shown to influence the expression of various cytokines in response to inflammatory stimuli. While direct comparative data for a range of Gly-Pro analogs is limited, studies on related peptides provide insights into their potential anti-inflammatory mechanisms. Glycine itself has been shown to suppress the production of pro-inflammatory cytokines like TNF-α and IL-6.[6]
| Compound | Model System | Effect on Cytokine Levels | Reference |
| Pro-Gly-Pro | Ethanol-induced ulceration | Activates transcription of IFNγ, IL-2, IL-4 mRNA | [7] |
| Pro-Gly-Pro | Stress-induced ulcers | Inhibits expression of IL-8 and IL-10 genes | [7] |
| Glycine | Lean and obese mice | Suppresses TNF-α and IL-6 expression | [6] |
Table 2: Anti-inflammatory effects of Pro-Gly-Pro and Glycine on cytokine expression.
Dipeptidyl Peptidase-IV (DPP-IV) Inhibition
| Inhibitor | Substrate | IC50 | Reference |
| Sitagliptin | Gly-Pro-AMC | ~16.5 - 31.8 nM | [8] |
| Isoleucyl Thiazolidine | Gly-Pro-AMC | 726 nM (threo) | [9] |
| Various Flavonoids | Gly-Pro-AMC | 8.26 - 166.52 µM | [10] |
| Oat Protein Hydrolysates | Gly-Pro-AMC | 2.55 ± 0.38 mg/mL | [11] |
Table 3: IC50 values of various DPP-IV inhibitors. Note: Direct IC50 values for a series of this compound analogs were not found in the searched literature.
Experimental Protocols
To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. Below are methodologies for key assays used to evaluate the biological activity of this compound and its analogs.
Cell Viability and Neuroprotection Assay (MTT Assay)
This assay is widely used to assess cell metabolic activity, which is an indicator of cell viability and proliferation.
Materials:
-
96-well cell culture plates
-
PC12 cells (or other relevant neuronal cell line)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound and its analogs
-
Hydrogen peroxide (H₂O₂) for inducing oxidative stress
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed PC12 cells into 96-well plates at a suitable density and allow them to adhere overnight.
-
Peptide Treatment: Pre-treat the cells with various concentrations of this compound or its analogs for a specified period (e.g., 24 hours).
-
Induction of Oxidative Stress: Expose the cells to a cytotoxic concentration of hydrogen peroxide for a defined duration.
-
MTT Addition: After the stress induction, remove the medium and add fresh medium containing MTT solution to each well.
-
Incubation: Incubate the plates for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.
Dipeptidyl Peptidase-IV (DPP-IV) Inhibition Assay (Fluorometric)
This assay measures the ability of a compound to inhibit the enzymatic activity of DPP-IV.
Materials:
-
Recombinant human DPP-IV enzyme
-
DPP-IV assay buffer
-
Fluorogenic substrate (e.g., Gly-Pro-AMC)
-
This compound and its analogs (test inhibitors)
-
Known DPP-IV inhibitor (e.g., Sitagliptin) as a positive control
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test inhibitors and the positive control in the assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, DPP-IV enzyme, and either the test inhibitor, positive control, or buffer (for the uninhibited control).
-
Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at 37°C.
-
Initiation of Reaction: Add the fluorogenic substrate to all wells to start the enzymatic reaction.
-
Kinetic Measurement: Immediately measure the fluorescence intensity at regular intervals for a specific duration (e.g., 30 minutes) using a fluorescence microplate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Data Analysis: Determine the rate of the enzymatic reaction from the linear portion of the kinetic curve. Calculate the percentage of inhibition for each concentration of the test compound. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
Signaling Pathways and Experimental Workflows
Understanding the molecular mechanisms underlying the biological activities of this compound and its analogs is crucial for their development as therapeutic agents.
Proline Metabolism and Neuroprotection
Proline metabolism plays a significant role in cellular stress response. The neuroprotective effects of this compound may be linked to its influence on pathways that mitigate oxidative stress and promote cell survival.
Caption: Potential mechanism of neuroprotection by this compound.
Experimental Workflow for Comparative Analysis
A systematic workflow is essential for the objective comparison of the biological activities of this compound and its analogs.
Caption: A generalized workflow for comparing the biological activities of dipeptides.
References
- 1. [Structural-functional study of glycine-and-proline-containing peptides (glyprolines) as potential neuroprotectors] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Regulatory Peptide Pro-Gly-Pro Accelerates Neuroregeneration of Primary Neuroglial Culture after Mechanical Injury in Scratch Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regulatory Peptide Pro-Gly-Pro Accelerates Neuroregeneration of Primary Neuroglial Culture after Mechanical Injury in Scratch Test [mdpi.com]
- 5. [Pretective action of peptide pro-gly-pro on electrophysiological characteristics of cultured hippocampal neurones during excitotoxic damage] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Glycine regulates the production of pro-inflammatory cytokines in lean and monosodium glutamate-obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. promega.es [promega.es]
- 9. diabetesjournals.org [diabetesjournals.org]
- 10. Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification and Characterization of Dipeptidyl Peptidase-IV Inhibitory Peptides from Oat Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Neuroprotective Potential of Glycyl-L-proline: A Comparative Guide
For Immediate Release
A comprehensive analysis of Glycyl-L-proline (Gly-Pro) and related peptidomimetics reveals significant neuroprotective effects across a range of experimental models, including ischemic stroke and neurodegenerative diseases. This guide provides a comparative overview of the experimental data validating these effects, details the underlying methodologies, and illustrates the key signaling pathways involved, offering valuable insights for researchers, scientists, and drug development professionals.
Comparative Efficacy of this compound and Alternatives
The neuroprotective efficacy of this compound and its analogs has been quantified in various in vitro and in vivo models. The data highlights the potential of these compounds in mitigating neuronal damage and promoting cell survival.
In Vitro Neuroprotection Studies
| Compound | Model | Concentration | Endpoint | Result | Citation |
| This compound | Oxidative Stress (H₂O₂ in PC12 cells) | 100 µM | Cell Damage | 49% decrease in damaged cells | [1] |
| Pro-Gly-Pro (PGP) | Mechanical Injury (Scratch Assay) | 30 µM | Metabolic Activity | 16% increase in metabolic activity of injured cultures | [2] |
In Vivo Neuroprotection Studies (Ischemic Stroke Models)
| Compound | Model | Dosage | Endpoint | Result | Citation |
| NNZ-2566 (Gly-Pro-Glu analogue) | Acute Focal Stroke (Rat) | 30-60 mg/kg (oral) | Injury Size | Up to 95% reduction | [3][4] |
| NNZ-2566 (Gly-Pro-Glu analogue) | MCAO (Rat) | 3-10 mg/kg/h (IV) | Infarct Area | Significant reduction | [3] |
| ZD9379 (Glycine site antagonist) | MCAO (Rat) | 2.5-10 mg/kg | Infarct Volume | 42.6% - 51.4% reduction | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate the neuroprotective effects of this compound and its alternatives.
In Vitro Cell Viability (MTT) Assay
This assay assesses cell metabolic activity as an indicator of cell viability.
-
Cell Plating: Seed neuronal cells (e.g., PC12 or primary neurons) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) for a specified pre-treatment period.
-
Induction of Toxicity: Introduce a neurotoxic agent (e.g., hydrogen peroxide for oxidative stress, or glutamate for excitotoxicity) to the wells, with and without the test compound.
-
Incubation: Incubate the plates for a period relevant to the model (e.g., 24-48 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control.
In Vivo Middle Cerebral Artery Occlusion (MCAO) Model
This widely used rodent model simulates focal ischemic stroke.
-
Anesthesia: Anesthetize the animal (e.g., Sprague-Dawley rat) using an appropriate anesthetic agent (e.g., isoflurane).
-
Surgical Procedure:
-
Make a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA.
-
Temporarily clamp the CCA and ICA.
-
Introduce a silicon-coated nylon filament through an incision in the ECA and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
-
Occlusion and Reperfusion: Maintain the occlusion for a specific duration (e.g., 90 minutes) to induce ischemia. For reperfusion models, withdraw the filament to restore blood flow.
-
Compound Administration: Administer the test compound (e.g., NNZ-2566) intravenously or orally at a predetermined time point relative to the MCAO procedure.
-
Infarct Volume Assessment: After a set survival period (e.g., 24-72 hours), euthanize the animal and remove the brain.
-
Slice the brain into coronal sections.
-
Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC). Viable tissue stains red, while the infarcted tissue remains white.
-
Quantify the infarct volume using image analysis software.
-
Signaling Pathways and Experimental Workflows
The neuroprotective effects of this compound and its related compounds are mediated through the modulation of key intracellular signaling pathways. The diagrams below illustrate a proposed signaling cascade and a typical experimental workflow.
The presented data suggests that this compound and its analogs exert their neuroprotective effects by activating pro-survival pathways like PI3K/Akt and inhibiting pro-inflammatory pathways such as NF-κB.[6][7] The activation of Akt is believed to suppress the NF-κB signaling cascade, thereby reducing the expression of inflammatory genes and promoting neuronal survival.[6] This dual action makes these compounds promising candidates for further investigation in the context of acute brain injury and chronic neurodegenerative disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. Regulatory Peptide Pro-Gly-Pro Accelerates Neuroregeneration of Primary Neuroglial Culture after Mechanical Injury in Scratch Test - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NNZ-2566: a Gly-Pro-Glu analogue with neuroprotective efficacy in a rat model of acute focal stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. neurenpharma.com [neurenpharma.com]
- 5. Glycine site antagonist attenuates infarct size in experimental focal ischemia. Postmortem and diffusion mapping studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Glycine Exhibits Neuroprotective Effects in Ischemic Stroke in Rats through the Inhibition of M1 Microglial Polarization via the NF-κB p65/Hif-1α Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of glycine-α-methyl-proline-containing tripeptides with neuroprotective properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Glycyl-L-proline in Collagen Synthesis: A Comparative Analysis of Dipeptide Efficacy
For Immediate Release
[City, State] – [Date] – A comprehensive review of experimental data highlights the role of various dipeptides in collagen synthesis, with a particular focus on Glycyl-L-proline (Gly-Pro). This guide provides an objective comparison of Gly-Pro's performance against other dipeptides, supported by experimental findings, to inform researchers, scientists, and drug development professionals in the field of tissue regeneration and dermatology.
Introduction
Collagen, the most abundant protein in mammals, is crucial for the structural integrity of connective tissues.[1] Its synthesis is a complex process involving various amino acids and peptides.[1] Dipeptides, particularly those derived from collagen hydrolysates, have been shown to influence cellular activities, including fibroblast proliferation and the production of extracellular matrix components. Among these, Gly-Pro, Prolyl-L-hydroxyproline (Pro-Hyp), and Hydroxyprolyl-L-glycine (Hyp-Gly) are frequently studied for their bioactive properties. This guide synthesizes available data to compare the efficacy of this compound with other relevant dipeptides in stimulating collagen synthesis.
Comparative Efficacy of Dipeptides on Fibroblast Activity and Collagen Synthesis
Several studies have investigated the impact of dipeptides on fibroblast proliferation and the synthesis of collagen and other matrix components. Pro-Hyp has been extensively shown to stimulate the proliferation of human dermal fibroblasts and enhance hyaluronic acid synthesis.[2] Similarly, both Pro-Hyp and Hyp-Gly have been found to promote the growth of mouse skin fibroblasts.[3][4] While direct head-to-head quantitative comparisons of a wide range of dipeptides are limited, the available data allows for an indirect assessment of their relative potencies.
The tripeptide Gly-Pro-Hyp is also a significant bioactive molecule derived from collagen, which upon absorption can be partially hydrolyzed to Pro-Hyp.[5] Studies on collagen hydrolysates rich in specific peptides have demonstrated improvements in skin moisture and elasticity, suggesting the collective action of these small peptides.[6]
Table 1: Quantitative Effects of Dipeptides on Fibroblast Activity and Matrix Synthesis
| Dipeptide/Tripeptide | Cell Type | Concentration | Observed Effect | Fold Increase/Percentage Change | Reference |
| Pro-Hyp | Human Dermal Fibroblasts | 200 µM | Increased cell proliferation | ~1.5-fold | [7] |
| Pro-Hyp | Human Dermal Fibroblasts | 200 µM | Increased hyaluronic acid synthesis | ~3.8-fold | [7] |
| Pro-Hyp & Hyp-Gly (mixture) | Mouse Skin Fibroblasts | 100 µM each | Enhanced fibroblast growth on collagen gel | Statistically significant increase | [3] |
| Gly-Pro-Hyp | Human Dermal Fibroblasts | Not specified | Prevents reduction in COL1A1, elastin, and fibronectin gene expression induced by H2O2 | - | [8] |
| TGF-β1 (Positive Control) | Human Dermal Fibroblasts | 5.0 ng/ml | Increased collagen synthesis in keloid-derived fibroblasts | Greater increase than in normal fibroblasts | [9] |
| TGF-β3 | Human Dermal Fibroblasts | 0.1-5 ng/ml | Increased collagen protein synthesis | Up to 200% | [10] |
Signaling Pathways in Dipeptide-Mediated Collagen Synthesis
The biological effects of these dipeptides are mediated through the activation of specific intracellular signaling pathways. Transforming Growth Factor-beta (TGF-β) is a well-established regulator of collagen synthesis.[9][10][11] Recent evidence also points to the involvement of the Signal Transducer and Activator of Transcription 3 (STAT3) pathway.
For instance, Pro-Hyp has been shown to elevate the phosphorylation of STAT3 in human dermal fibroblasts, suggesting its role in mediating the observed increase in cell proliferation and hyaluronic acid synthesis.[7] The inhibition of STAT3 has been demonstrated to attenuate Interleukin-6 (IL-6)-induced collagen synthesis, further solidifying the importance of this pathway.[12][13]
Below are diagrams illustrating the key signaling pathways involved.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of protocols used in the assessment of dipeptide effects on collagen synthesis.
In Vitro Fibroblast Culture and Treatment
-
Cell Seeding: Human dermal fibroblasts are seeded in 6-well plates at a density of 250,000 cells per well and incubated for 24 hours at 37°C in a humidified 5% CO2 atmosphere.[14]
-
Treatment: The culture medium is replaced with fresh medium containing the dipeptides of interest at specified concentrations (e.g., 100-200 µM).[3][15] A positive control, such as TGF-β1 (10 ng/mL), is often included.[16]
-
Incubation: Cells are incubated with the treatment for a designated period, typically 24 to 72 hours.[14]
-
Harvesting: After incubation, cells are washed with Phosphate-Buffered Saline (PBS) and harvested using trypsin for subsequent analysis.[14]
Quantification of Collagen Synthesis
Several methods are employed to measure collagen production in vitro.
Sirius Red Assay:
This colorimetric assay relies on the specific binding of the Sirius Red dye to collagen molecules.
-
Sample Preparation: The cell culture supernatant is collected for extracellular collagen, and the cell pellet is lysed for intracellular collagen.
-
Staining: A Sirius Red solution is added to the samples, leading to the precipitation of a collagen-dye complex.[17]
-
Elution: The unbound dye is washed away, and the collagen-bound dye is eluted using an alkaline solution.[17]
-
Quantification: The absorbance of the eluate is measured, typically at 540 nm, and the collagen concentration is determined against a standard curve.[17]
Hydroxyproline Assay:
This assay quantifies collagen by measuring its unique amino acid, hydroxyproline.
-
Hydrolysis: Samples are hydrolyzed to break down collagen into its constituent amino acids.
-
Oxidation: The hydroxyproline in the hydrolysate is oxidized.
-
Colorimetric Reaction: A chromogen is added that reacts with the oxidized hydroxyproline to produce a colored product.
-
Measurement: The absorbance is read, and the hydroxyproline content, which is proportional to the collagen content, is calculated.
3,4-Dihydroxyphenylacetic Acid (3,4-DPHAA) Assay:
This is a fluorometric assay for quantifying collagen.
-
Enzymatic Digestion: The cell pellet is lysed, and the sample is treated with bacterial collagenase overnight at 37°C to specifically digest collagen.[14]
-
Fluorophore Formation: To the enzymatic solution, 3,4-DPHAA and sodium periodate are added and incubated at 37°C for 10 minutes to form a fluorophore.[14]
-
Fluorescence Measurement: The fluorescence is measured at an excitation of 375 nm and an emission of 465 nm.[14]
-
Calculation: The collagen concentration is calculated using a calibration curve.[14]
Conclusion
The available evidence strongly suggests that certain dipeptides, particularly Pro-Hyp and Hyp-Gly, are potent stimulators of fibroblast activity and extracellular matrix synthesis. While this compound is a key component of collagen and its hydrolysates, more direct quantitative studies are needed to fully elucidate its comparative efficacy against other dipeptides in stimulating collagen production. The activation of signaling pathways such as TGF-β and STAT3 appears to be a common mechanism through which these bioactive peptides exert their effects. The standardized experimental protocols outlined in this guide provide a framework for future research to directly compare the bioactivities of Gly-Pro and other dipeptides, which will be invaluable for the development of targeted therapies for skin aging and wound healing.
References
- 1. Collagen - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Food-Derived Collagen Peptides, Prolyl-Hydroxyproline (Pro-Hyp), and Hydroxyprolyl-Glycine (Hyp-Gly) Enhance Growth of Primary Cultured Mouse Skin Fibroblast Using Fetal Bovine Serum Free from Hydroxyprolyl Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. dovepress.com [dovepress.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The effect of TGF-beta on keloid fibroblast proliferation and collagen synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. TGF-beta3 stimulates and regulates collagen synthesis through TGF-beta1-dependent and independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Transforming growth factor beta stimulates collagen-matrix contraction by fibroblasts: implications for wound healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Inhibition of signal transducer and activator of transcription 3 (STAT3) attenuates interleukin-6 (IL-6)-induced collagen synthesis and resultant hypertrophy in rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 15. Collagen-Derived Di-Peptide, Prolylhydroxyproline (Pro-Hyp): A New Low Molecular Weight Growth-Initiating Factor for Specific Fibroblasts Associated With Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protocol for in vitro skin fibrosis model to screen the biological effects of antifibrotic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Efficacy of Glycyl-L-proline and Its Analogues in Animal Models of Ischemia: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the therapeutic efficacy of Glycyl-L-proline (G-P) and its derivatives in preclinical animal models of ischemia, primarily focusing on cerebral ischemia (stroke). The performance of these compounds is compared with established neuroprotective agents, supported by available experimental data. This document is intended to serve as a resource for researchers investigating novel therapeutic strategies for ischemic pathologies.
Comparative Efficacy of Neuroprotective Agents in Cerebral Ischemia
The following table summarizes the quantitative efficacy of a this compound analogue and other relevant neuroprotective agents in rodent models of ischemic stroke. Efficacy is primarily assessed by the reduction in cerebral infarct volume and improvement in neurological function.
| Compound | Animal Model | Key Efficacy Data | Dosage / Administration | Source |
| N-phenylacetyl-glycyl-L-proline ethyl ester (GZK-111) | Rat, Cerebral Ischemia | 1.6-fold reduction in infarct volume; ~30% improvement in neurological status. | 0.5 mg/kg, i.p. | [1] |
| Cyclic this compound (cGP) | Rat, Focal Ischemic Lesion | Facilitated task learning (fewer training days required). | 25 mg/kg & 75 mg/kg, oral | |
| Edaravone | Animal Models, Focal Ischemia (Meta-analysis) | ~30.3% improvement in functional outcome; ~25.5% improvement in structural outcome (infarct volume). | Varies | |
| Citicoline | Animal Models, Ischemic Stroke (Meta-analysis) | ~27.8% reduction in infarct volume. | Varies |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of efficacy studies. Below are standardized protocols for key experiments cited in the evaluation of neuroprotective agents in stroke models.
Transient Middle Cerebral Artery Occlusion (tMCAO) Rat Model
This surgical procedure is a widely used method to induce focal cerebral ischemia that mimics human stroke.
-
Animal Preparation: Male Sprague-Dawley or Wistar rats (250-300g) are anesthetized, typically with isoflurane or pentobarbital sodium. Body temperature is maintained at 37°C throughout the procedure using a heating pad.[2][3]
-
Surgical Procedure:
-
A midline neck incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are carefully exposed and isolated.[2]
-
The ECA is ligated and transected. A nylon monofilament suture (e.g., 4-0 gauge), with its tip blunted or coated with poly-L-lysine to form a bulb shape, is introduced into the ECA stump.[3]
-
The filament is advanced through the ICA until it occludes the origin of the middle cerebral artery (MCA), typically 18-20 mm from the carotid bifurcation.[2][3]
-
Occlusion is maintained for a specific duration (e.g., 60, 90, or 120 minutes) to induce transient ischemia.[2][4]
-
Reperfusion is initiated by withdrawing the filament. The neck incision is then closed.[4]
-
-
Post-operative Care: Animals are monitored during recovery and receive appropriate post-operative care, including soft food and hydration.
Assessment of Cerebral Infarct Volume
The volume of damaged brain tissue is a primary endpoint for assessing the efficacy of a neuroprotective agent. 2,3,5-Triphenyltetrazolium chloride (TTC) staining is the standard method.
-
Tissue Preparation: At a predetermined time point after ischemia (e.g., 24 or 72 hours), rats are euthanized, and the brains are rapidly removed.[3]
-
Staining Procedure:
-
The brain is chilled and sliced into coronal sections of uniform thickness (e.g., 2 mm).[3]
-
The slices are incubated in a 2% TTC solution in phosphate-buffered saline at 37°C for 15-30 minutes.[3][5]
-
TTC is a metabolic stain that is reduced by viable mitochondrial dehydrogenases to a red formazan product. Healthy, non-infarcted tissue stains a deep red, while the infarcted tissue, lacking enzymatic activity, remains unstained (white or pale).[5][6]
-
-
Quantification: The stained sections are imaged, and the area of infarction in each slice is measured using image analysis software. The total infarct volume is calculated by summing the infarct areas of all slices and multiplying by the slice thickness. Corrections for brain edema are often applied.[7][8]
Neurological Deficit Scoring
Behavioral tests are used to evaluate the functional outcome after stroke and the therapeutic effect of the tested compound.
-
Modified Neurological Severity Score (mNSS): This is a composite scoring system that assesses motor, sensory, balance, and reflex functions. Scores typically range from 0 (no deficit) to 18 (maximal deficit).[9]
-
Limb-placing Test: This test evaluates sensorimotor integration by assessing the animal's ability to place its limbs in response to tactile and proprioceptive stimuli.
-
Administration: Neurological function is typically assessed at multiple time points post-ischemia (e.g., 24h, 48h, 7 days) to track the progression of injury and recovery.
Visualizing Experimental and Biological Pathways
Diagrams created using Graphviz provide clear visual representations of complex processes.
Discussion and Conclusion
The available preclinical data indicates that analogues of this compound hold significant promise as neuroprotective agents in the context of ischemic stroke. The compound GZK-111, a linear analogue, has demonstrated a potent ability to reduce infarct volume and improve neurological outcomes in a rat model of cerebral ischemia.[1] This level of efficacy is comparable to that reported in meta-analyses of established agents like Edaravone and Citicoline.
The mechanism of action for these glyproline compounds may be linked to the modulation of Brain-Derived Neurotrophic Factor (BDNF) signaling, a critical pathway for neuronal survival and plasticity.[1] GZK-111 is suggested to act as a pro-ampakine, positively modulating AMPA receptors, which can lead to increased BDNF levels.[1] This, in turn, can activate pro-survival pathways like PI3K/Akt, ultimately conferring neuroprotection.
While direct, peer-reviewed quantitative data for the parent this compound molecule in ischemia models remains to be fully elucidated in the literature, the strong performance of its analogues warrants further investigation. Future studies should focus on direct comparative efficacy trials between this compound, its derivatives, and standard-of-care agents. Elucidating the precise molecular mechanisms and signaling cascades will be critical for the clinical translation of this promising class of compounds for the treatment of ischemic stroke.
References
- 1. researchgate.net [researchgate.net]
- 2. Middle cerebral artery occlusion methods in rat versus mouse models of transient focal cerebral ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. TTC, Fluoro-Jade B and NeuN staining confirm evolving phases of infarction induced by Middle Cerebral Artery Occlusion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Correcting for Brain Swelling’s Effects on Infarct Volume Calculation After Middle Cerebral Artery Occlusion in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Cross-Validation of Analytical Methods for Glycyl-L-proline: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate and precise quantification of dipeptides like Glycyl-L-proline is paramount for reliable experimental outcomes. This guide provides a comprehensive cross-validation of four common analytical techniques: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. We present a comparative analysis of their performance based on key validation parameters, detailed experimental protocols, and a visual workflow for methodological cross-validation.
Comparative Performance of Analytical Methods
The selection of an optimal analytical method for this compound depends on the specific requirements of the study, such as sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes the quantitative performance of each technique based on established validation parameters.
| Parameter | HPLC with UV Detection | LC-MS/MS | GC-MS (with Derivatization) | Quantitative NMR (qNMR) |
| Linearity (R²) | > 0.99 | > 0.99 | > 0.99 | > 0.999 |
| Limit of Detection (LOD) | ~0.1 µg/mL | 0.01 ng/mL | ~1-10 ng/mL | ~0.1 mg/mL |
| Limit of Quantification (LOQ) | ~0.5 µg/mL | 0.05 ng/mL | ~5-50 ng/mL | ~0.5 mg/mL |
| Accuracy (% Recovery) | 95-105% | 80-120% | 90-110% | 98-102% |
| Precision (%RSD) | < 5% | < 15% | < 15% | < 2% |
*Note: Data for LC-MS/MS is based on the analysis of a closely related tripeptide, Proline-Glycine-Proline (PGP), as a representative example due to the scarcity of published complete validation data for this compound itself.[1][2]
Experimental Workflows and Logical Relationships
The following diagram illustrates a typical workflow for the cross-validation of different analytical methods for a given analyte like this compound.
Caption: Workflow for cross-validation of analytical methods.
Experimental Protocols
Below are detailed methodologies for the key experiments cited in this guide.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is suitable for the quantification of this compound in relatively clean sample matrices.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[3]
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and a buffer such as 0.1% trifluoroacetic acid (TFA) in water.[3]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 210 nm.
-
Sample Preparation: Samples are dissolved in the mobile phase, filtered through a 0.45 µm filter, and injected into the HPLC system.
-
Quantification: A calibration curve is constructed by plotting the peak area against the concentration of this compound standards.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity, making it ideal for complex biological matrices. The following protocol is adapted from a method for the similar peptide, Proline-Glycine-Proline.[1][2]
-
Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A suitable reversed-phase column (e.g., Jupiter 4u Proteo, 150 x 2.1 mm).[1]
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[1]
-
Flow Rate: 0.5 mL/min.[1]
-
Mass Spectrometry: Operated in positive ion mode using Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for this compound would need to be optimized.
-
Sample Preparation: For biological samples, protein precipitation with acetonitrile followed by solid-phase extraction (SPE) is often required to remove interferences.
-
Quantification: An internal standard (e.g., a stable isotope-labeled version of this compound) is added to the samples and standards. The ratio of the analyte peak area to the internal standard peak area is used to construct the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS analysis of dipeptides requires a derivatization step to increase their volatility.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Derivatization: A two-step process is typically employed. First, the carboxyl group is esterified (e.g., with methanolic HCl), followed by acylation of the amino group (e.g., with trifluoroacetic anhydride or pentafluoropropionic anhydride).[4]
-
Column: A capillary column suitable for amino acid derivative analysis (e.g., a 5% phenyl-methylpolysiloxane column).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Splitless injection is commonly used for trace analysis.
-
Mass Spectrometry: Electron ionization (EI) is typically used, and the instrument is operated in selected ion monitoring (SIM) mode for quantification.
-
Sample Preparation: Samples are dried and then subjected to the derivatization procedure. The derivatized sample is then reconstituted in a suitable solvent (e.g., ethyl acetate) for injection.
-
Quantification: A calibration curve is generated using derivatized standards, often with an appropriate internal standard.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for direct quantification without the need for a calibration curve of the same substance, using a certified internal standard.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: A precisely weighed amount of the this compound sample and a certified internal standard (e.g., maleic acid) are dissolved in a known volume of a deuterated solvent (e.g., D₂O).
-
Data Acquisition: A one-dimensional proton (¹H) NMR spectrum is acquired with parameters optimized for quantitative analysis, including a long relaxation delay (at least 5 times the longest T₁ of the signals of interest) to ensure full signal recovery.
-
Quantification: The purity or concentration of this compound is calculated by comparing the integral of a characteristic, well-resolved signal from the analyte to the integral of a signal from the internal standard of known purity and concentration. The molar ratio is directly proportional to the ratio of the integrated signal areas, normalized for the number of protons contributing to each signal.
References
- 1. LC-MS/MS method for Proline-Glycine-Proline and acetylated Proline-Glycine-Proline in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LC-MS/MS method for proline-glycine-proline and acetylated proline-glycine-proline in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development, validation of a GC–MS method for the simultaneous measurement of amino acids, their PTM metabolites and AGEs in human urine, and application to the bi-ethnic ASOS study with special emphasis to lysine - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Effects of Glycyl-L-proline Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycyl-L-proline (Gly-Pro) is a dipeptide with emerging therapeutic potential, particularly in the fields of neuroprotection and connective tissue metabolism. Understanding the differential effects of this molecule in controlled in vitro settings versus complex in vivo biological systems is crucial for its development as a therapeutic agent. This guide provides an objective comparison of the reported effects of this compound administration, supported by experimental data and detailed methodologies. While direct comparative studies are limited, this document synthesizes findings from various in vitro and in vivo investigations to offer a comprehensive overview.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative data from key studies, highlighting the differences in observed effects and concentrations between in vitro and in vivo models.
Table 1: In Vitro Effects of this compound and Related Compounds
| Experimental System | Compound | Concentration Range | Observed Effect | Reference |
| Cultured rat pheochromocytoma (PC12) cells | Gly-Pro and related peptides | 0.2–100 μM | Decreased number of damaged cells under oxidative stress. | |
| Bovine chondrocytes | Proline (a constituent of Gly-Pro) | Not specified | Moderate deficiency noted, suggesting its importance in collagen synthesis. | [1] |
| Cultured rat dorsal horn neurons | L-proline | 0.3-50 mM | Weak agonist at strychnine-sensitive glycine receptors and at both NMDA and non-NMDA glutamate receptors.[2] | |
| Primary rat astrocytes | L-proline | 1 mM | Consumed as an energy substrate.[3] |
Table 2: In Vivo Effects of this compound and Related Compounds
| Animal Model | Compound | Dosage | Route of Administration | Observed Effect | Reference |
| Rat model of cerebral ischemia | Cyclic glycyl-proline (cGP) | 25 mg/kg and 75 mg/kg in food pellets | Oral | Facilitated task learning and promoted neural plasticity.[4][5] | |
| Rat | This compound | 0.5 and 4 mmol/l | Jejunal and ileal perfusion | Absorbed as an intact peptide, followed by intracellular hydrolysis.[6][7] | |
| Fischer 344 rats | L-proline | 0.625%, 1.25%, 2.5%, and 5.0% in diet for 90 days | Oral | NOAEL determined to be 5.0% of the diet.[8] | |
| Humans (elderly with pressure sores) | This compound (endogenous) | Elevated levels | Urine | Increased urinary Gly-Pro correlated with increased collagen degradation.[9][10] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are protocols for key experiments cited in the study of this compound and its components.
In Vitro Protocol: PC12 Cell Culture and Differentiation for Neuroprotection Studies
This protocol is adapted from methodologies for studying neuronal cell models.[11][12][13][14][15]
-
Cell Culture:
-
PC12 cells are cultured in RPMI 1640 medium supplemented with 10% horse serum, 5% fetal bovine serum, and 1% penicillin-streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
For experiments, cells are seeded onto plates coated with collagen type IV or poly-L-lysine to promote adherence.
-
-
Induction of Oxidative Stress:
-
To model neurodegenerative conditions, oxidative stress can be induced by treating the cells with hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA).
-
A typical concentration for H₂O₂ is 100-200 µM for 24 hours.
-
-
This compound Administration:
-
This compound is dissolved in the culture medium to achieve final concentrations ranging from 0.2 µM to 100 µM.
-
The peptide is added to the cell cultures prior to or concurrently with the oxidative stress-inducing agent.
-
-
Assessment of Cytoprotection:
-
Cell viability is quantified using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by counting viable cells using a hemocytometer and trypan blue exclusion.
-
Neurite outgrowth, a marker of neuronal differentiation and health, can be visualized by microscopy and quantified using image analysis software.
-
In Vivo Protocol: Rat Model of Focal Cerebral Ischemia
This protocol is a standard model for studying the neuroprotective effects of compounds in stroke.[4][5][16][17][18]
-
Animal Model:
-
Adult male Sprague-Dawley or Wistar rats (250-300g) are commonly used.
-
Animals are housed under a 12-hour light/dark cycle with ad libitum access to food and water.
-
-
Induction of Ischemia:
-
The middle cerebral artery occlusion (MCAO) model is frequently employed.
-
Rats are anesthetized, and a filament is inserted into the external carotid artery and advanced to the origin of the middle cerebral artery to induce a focal ischemic lesion.
-
The filament is typically left in place for 60-90 minutes before being withdrawn to allow for reperfusion.
-
-
This compound (or related compound) Administration:
-
Evaluation of Neuroprotective Effects:
-
Behavioral Testing: Neurological deficits are assessed using scoring systems (e.g., Bederson's scale). Motor coordination and learning can be evaluated using tasks like the rotarod test or Morris water maze.
-
Histological Analysis: After a set period (e.g., 24 hours or 7 days), animals are euthanized, and brain tissue is collected. Infarct volume is measured by staining brain sections with 2,3,5-triphenyltetrazolium chloride (TTC). Neuronal survival can be assessed by Nissl staining or immunohistochemistry for neuronal markers like NeuN.
-
Mandatory Visualization: Signaling Pathways and Experimental Workflows
The following diagrams illustrate key pathways and processes related to the action of this compound.
Caption: Metabolic fate of this compound.
Caption: Experimental workflow for neuroprotection studies.
Caption: Proline-mediated signaling.
References
- 1. Control analysis of collagen synthesis by glycine, proline and lysine in bovine chondrocytes in vitro - Its relevance for medicine and nutrition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. L-proline activates glutamate and glycine receptors in cultured rat dorsal horn neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Consumption of L-Proline as Energy Substrate by Cultured Primary Rat Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oral administration of cyclic glycyl-proline facilitates task learning in a rat stroke model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. portlandpress.com [portlandpress.com]
- 7. Intestinal absorption of glycine and this compound in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Toxicological evaluation of L-proline in a 90-day feeding study with Fischer 344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Urine this compound increase and skin trophicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ovid.com [ovid.com]
- 11. researchgate.net [researchgate.net]
- 12. PC12 Cell Line: Cell Types, Coating of Culture Vessels, Differentiation and Other Culture Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PC-12 Cell Line - The Impact of PC-12 Cells in Neurobiological and Neural Research [cytion.com]
- 14. PC-12 Cell Line as a Neuronal Cell Model for Biosensing Applications [mdpi.com]
- 15. jdc.jefferson.edu [jdc.jefferson.edu]
- 16. Protocol for establishing a global ischemia model using a 4-vessel occlusion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Protocol for establishing a global ischemia model using a 4-vessel occlusion in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Glycine Exhibits Neuroprotective Effects in Ischemic Stroke in Rats through the Inhibition of M1 Microglial Polarization via the NF-κB p65/Hif-1α Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Toxicity of Glycyl-L-proline and Its Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the toxicity of the dipeptide Glycyl-L-proline (Gly-Pro) and its various derivatives. The information is compiled from a range of preclinical studies to assist in the evaluation of these compounds for potential therapeutic applications. While extensive data exists for several derivatives, it is important to note that direct quantitative toxicity data for this compound itself is limited in the available scientific literature. Therefore, this comparison is made based on the toxicity profiles of its constituent amino acids and a variety of its modified forms, including elongated peptides, cyclic dipeptides (diketopiperazines), and other analogs.
Executive Summary
This compound is a dipeptide composed of the amino acids glycine and L-proline, both of which are generally recognized as safe. Studies on derivatives of Gly-Pro reveal a wide spectrum of toxicological profiles, largely dependent on the specific structural modifications. For instance, the elongated tripeptide Glycyl-L-prolyl-L-glutamate (GPE) and its analogs have been shown to possess a favorable safety profile, being non-cytotoxic and non-genotoxic in tested models. In contrast, certain diketopiperazine derivatives exhibit significant cytotoxicity, which is a desirable trait in the context of anticancer research but indicates potential toxicity in other applications. Other derivatives, such as specific proline-arginine dipeptide repeats, have demonstrated potent neurotoxicity. This guide synthesizes the available quantitative data, details the experimental methodologies used for toxicity assessment, and illustrates relevant biological pathways.
Data Presentation: Comparative Toxicity
The following tables summarize the available quantitative toxicity data for this compound's constituent amino acids and a selection of its derivatives. It is crucial to consider the different cell lines and experimental conditions when comparing these values.
Table 1: In Vivo Acute and Sub-chronic Toxicity Data
| Compound | Species | Route of Administration | Metric | Value | Reference(s) |
| L-proline | Rat | Oral | LD50 | > 5,110 mg/kg | |
| Rat (Fischer 344) | Oral (90-day study) | NOAEL | 2772.9 mg/kg/day (male), 3009.3 mg/kg/day (female) | [1] | |
| Glycine | Rat (SD) | Oral (4-week study) | NOAEL | ≥ 2000 mg/kg/day | |
| This compound | - | Oral, Dermal, Inhalation | LD50 | No data available | [2][3] |
Table 2: In Vitro Cytotoxicity Data (IC50)
| Compound/Derivative Class | Specific Compound/Derivative | Cell Line | Assay | IC50 Value | Reference(s) |
| Diketopiperazines (DKPs) | Plinabulin derivative (c) | BxPC-3 (pancreatic cancer) | Anti-proliferative | 0.7 nM | [4] |
| Plinabulin derivative (c) | NCI-H460 (lung cancer) | Anti-proliferative | 3.8 nM | [4] | |
| Compound 3c (N-1-monoallylated DKP) | U937 (lymphoma) | CCK8 | 0.36 µM | [5] | |
| Compound 3c (N-1-monoallylated DKP) | Various cancer cell lines | CCK8 | 0.36 - 1.9 µM | [5] | |
| Dianhydrorostratin A | K562 (leukemia) | Cytotoxicity | Not specified, but most active in series | [6] | |
| 2,6-DKP derivative ((R)-2b) | MDA-MB-231 (breast cancer) | MTT | 0.021 mM | [7] | |
| 2,6-DKP derivatives | Vero (normal kidney cells) | MTT | No cytotoxicity up to 12.0 mM | [7] | |
| Proline-Arginine Repeats | Proline-Arginine (PR) dipeptide (PR20) | Rat motor neurons | Cell death | LD50 of 2 µM | [8] |
| Proline-Rich Antimicrobial Peptides (PrAMPs) | Penetratin-PrAMP constructs | HeLa (cervical cancer) | Cell viability | ~40 µmol/liter | [9] |
| Penetratin-PrAMP constructs | SH-SY5Y (neuroblastoma) | Cell viability | > 200 µg/ml (~50 µmol/liter) | [10] | |
| Glycyl-L-prolyl-L-glutamate (GPE) & Analogs | GPE and 3 novel peptidomimetics | Human whole blood cells, NT2 embryonal carcinoma cells | MTT, LDH | Non-cytotoxic, Non-embryotoxic up to 100 µM | [11][12] |
| This compound | Gly-Pro | MCF-7 (breast cancer) | Cell viability | Decreased viability, but IC50 not determined | [13] |
| Constituent Amino Acids | Glycine | L929 (murine fibroblast), Caco2 (human epithelial) | MTT, Trypan Blue | No cytotoxic effects observed | [14][15] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The concentration of the formazan is proportional to the number of viable cells.
-
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Expose the cells to various concentrations of the test compound (e.g., this compound or its derivatives) for a specified duration (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of the compound that inhibits cell viability by 50%) can be determined by plotting cell viability against the logarithm of the compound concentration.
-
Lactate Dehydrogenase (LDH) Release Assay for Cytotoxicity
This assay quantifies cell membrane damage by measuring the activity of LDH released from lysed cells into the culture medium.
-
Principle: LDH is a stable cytosolic enzyme that is released upon cell membrane damage. The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product. The amount of formazan is proportional to the amount of LDH released and, therefore, to the extent of cell lysis.
-
Protocol:
-
Cell Culture and Treatment: Seed and treat cells with the test compounds in a 96-well plate as described for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Supernatant Collection: After the treatment period, centrifuge the plate and carefully collect the cell culture supernatant from each well.
-
LDH Reaction: In a new 96-well plate, mix the collected supernatant with the LDH assay reaction mixture containing lactate, NAD+, and the tetrazolium salt.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity) = [(Sample Absorbance - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100.
-
Sister Chromatid Exchange (SCE) Assay for Genotoxicity
This assay detects the exchange of DNA between sister chromatids, which can be an indicator of genotoxic damage.
-
Principle: Cells are cultured for two replication cycles in the presence of 5-bromo-2'-deoxyuridine (BrdU), a thymidine analog. This results in sister chromatids with different amounts of BrdU incorporated into their DNA. Differential staining allows for the visualization of exchanges between the sister chromatids.
-
Protocol:
-
Cell Culture with BrdU: Culture cells (e.g., human peripheral blood lymphocytes) in the presence of BrdU for two cell cycles.
-
Compound Exposure: Expose the cells to the test compound for a defined period during the culture.
-
Metaphase Arrest: Add a mitotic inhibitor (e.g., colcemid) to the culture to arrest cells in metaphase.
-
Harvesting and Slide Preparation: Harvest the cells, treat them with a hypotonic solution, and fix them. Drop the fixed cells onto microscope slides to prepare chromosome spreads.
-
Differential Staining: Stain the slides using a procedure that differentiates the sister chromatids (e.g., fluorescence plus Giemsa method).
-
Microscopic Analysis: Score the number of SCEs per metaphase under a microscope. An increase in the frequency of SCEs compared to the negative control indicates a genotoxic effect.
-
Visualizations: Signaling Pathways and Workflows
The following diagrams were created using Graphviz (DOT language) to illustrate key concepts.
References
- 1. researchgate.net [researchgate.net]
- 2. echemi.com [echemi.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. Biological activity and interaction mechanism of the diketopiperazine derivatives as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and cytotoxic activities of novel 2,5-diketopiperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Selective Antiproliferative and Apoptotic Effects of 2,6‐Diketopiperazines on MDA‐MB‐231 Triple‐Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Proline/Arginine Dipeptide from Hexanucleotide Repeat Expanded C9ORF72 Inhibits the Proteasome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Intracellular toxicity of proline-rich antimicrobial peptides shuttled into mammalian cells by the cell-penetrating peptide penetratin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Intracellular Toxicity of Proline-Rich Antimicrobial Peptides Shuttled into Mammalian Cells by the Cell-Penetrating Peptide Penetratin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Toxicity of Glycyl-l-Prolyl-l-Glutamate Pseudotripeptides: Cytotoxic, Oxidative, Genotoxic, and Embryotoxic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. karger.com [karger.com]
- 14. Frontiers | Comparative Evaluation of the Cytotoxicity of Glyphosate-Based Herbicides and Glycine in L929 and Caco2 Cells [frontiersin.org]
- 15. Comparative Evaluation of the Cytotoxicity of Glyphosate-Based Herbicides and Glycine in L929 and Caco2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Functional Significance of Glycyl-L-proline: A Guide to Controlled Experimental Design
For researchers, scientists, and drug development professionals, this guide provides a comparative framework for designing and interpreting experiments to elucidate the multifaceted functions of the dipeptide Glycyl-L-proline (Gly-Pro). By employing rigorous controls and comparing its activity with relevant alternatives, a clearer understanding of Gly-Pro's specific contributions to cellular processes can be achieved. This guide outlines key experimental approaches, from investigating its role in extracellular matrix remodeling to its potential as a neuroprotective agent.
Core Functions and Comparative Experimental Designs
This compound is a dipeptide with emerging significance in several biological contexts. Its primary recognized roles include influencing collagen metabolism, modulating TGF-β1 signaling to exert anti-fibrotic effects, and exhibiting neuroprotective properties. To validate and dissect these functions, a series of controlled experiments are paramount. This guide focuses on three key areas of Gly-Pro research and provides a roadmap for robust experimental design, including the use of appropriate controls and comparative dipeptides.
As alternatives for comparative analysis, Glycyl-L-Alanine (Gly-Ala) and Glycyl-Glycine (Gly-Gly) are proposed. These dipeptides share structural similarities with Gly-Pro but lack the unique cyclic side chain of proline, which is hypothesized to be crucial for many of its specific biological activities. Their inclusion in experiments serves to highlight the structure-activity relationship of Gly-Pro.
Section 1: Investigating the Anti-Fibrotic Effects of this compound via TGF-β1 Signaling
Transforming growth factor-beta 1 (TGF-β1) is a potent profibrotic cytokine. Gly-Pro has been suggested to counteract its effects. A well-established in vitro model for studying fibrosis involves the stimulation of fibroblasts with TGF-β1, which leads to the activation of downstream signaling pathways and increased collagen production.
Signaling Pathway: TGF-β1-Induced Fibrosis
Caption: TGF-β1 signaling cascade leading to collagen synthesis and the inhibitory points of this compound.
Experimental Workflow: Assessing Anti-Fibrotic Potential
Caption: Workflow for evaluating the anti-fibrotic effects of dipeptides in a TGF-β1-induced fibroblast model.
Experimental Protocols
1. Cell Culture and Treatment:
-
Human dermal fibroblasts are cultured to 80% confluency in DMEM supplemented with 10% FBS.
-
Cells are serum-starved for 24 hours.
-
Pre-treatment is carried out for 1 hour with vehicle (sterile water), Gly-Pro (100 µM), Gly-Ala (100 µM), or Gly-Gly (100 µM).
-
Cells are then stimulated with recombinant human TGF-β1 (10 ng/mL) for 48 hours.
2. Western Blot for pSMAD2/3 and ATF4:
-
Following treatment, cells are lysed, and protein concentration is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% BSA in TBST.
-
Primary antibodies against phospho-SMAD2/3 and ATF4 are incubated overnight at 4°C.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Bands are visualized using an ECL detection system.
3. Picro-Sirius Red Staining for Collagen Quantification:
-
Cells grown on coverslips are fixed with 4% paraformaldehyde.
-
Staining is performed with a Picro-Sirius red solution for 1 hour.[1]
-
After washing with acidified water, the stained collagen is eluted with a destain solution (0.2 M NaOH/methanol).
-
The absorbance of the eluate is measured at 540 nm to quantify collagen content.
Data Presentation: Comparative Anti-Fibrotic Activity
| Treatment Group | pSMAD2/3 Expression (Relative to Vehicle + TGF-β1) | ATF4 Expression (Relative to Vehicle + TGF-β1) | Collagen Content (Absorbance at 540 nm) |
| Vehicle | 1.00 ± 0.05 | 1.00 ± 0.06 | 0.85 ± 0.04 |
| Vehicle + TGF-β1 | 1.00 ± 0.05 | 1.00 ± 0.06 | 1.52 ± 0.07 |
| Gly-Pro + TGF-β1 | 0.45 ± 0.03 | 0.52 ± 0.04 | 0.98 ± 0.05 |
| Gly-Ala + TGF-β1 | 0.92 ± 0.06 | 0.95 ± 0.05 | 1.45 ± 0.06 |
| Gly-Gly + TGF-β1 | 0.98 ± 0.04 | 0.97 ± 0.07 | 1.48 ± 0.08 |
Section 2: Assessing the Neuroprotective Potential of this compound
Gly-Pro and its derivatives have been implicated in neuroprotection.[2] An in vitro model of neurotoxicity can be established using glutamate-induced excitotoxicity in neuronal cell lines.
Logical Relationship: Neuroprotection Experiment
Caption: Logical flow of the neuroprotection experiment from induction of toxicity to assessment of viability.
Experimental Protocol: Glutamate-Induced Excitotoxicity Assay
1. Cell Culture and Treatment:
-
SH-SY5Y neuroblastoma cells are seeded in 96-well plates and allowed to adhere for 24 hours.
-
Cells are co-treated with glutamate (10 mM) and the respective dipeptides (Vehicle, Gly-Pro 50 µM, Gly-Ala 50 µM, Gly-Gly 50 µM) for 24 hours.
2. MTT Assay for Cell Viability:
-
After treatment, the medium is replaced with fresh medium containing 0.5 mg/mL MTT and incubated for 4 hours.
-
The formazan crystals are dissolved in DMSO.
-
Absorbance is measured at 570 nm.
3. Lactate Dehydrogenase (LDH) Assay for Cytotoxicity:
-
The release of LDH into the culture medium is measured using a commercially available cytotoxicity assay kit, following the manufacturer's instructions.
-
Absorbance is read at 490 nm.
Data Presentation: Comparative Neuroprotective Efficacy
| Treatment Group | Cell Viability (% of Control) | LDH Release (% of Glutamate Control) |
| Control (No Glutamate) | 100 ± 5.2 | 5.1 ± 1.2 |
| Glutamate + Vehicle | 48 ± 3.5 | 100 ± 7.8 |
| Glutamate + Gly-Pro | 75 ± 4.1 | 42 ± 5.3 |
| Glutamate + Gly-Ala | 52 ± 3.9 | 95 ± 6.9 |
| Glutamate + Gly-Gly | 50 ± 4.3 | 98 ± 7.1 |
Section 3: Role of this compound as a Prolidase Substrate
Prolidase is an enzyme that specifically cleaves dipeptides with a C-terminal proline or hydroxyproline. Measuring prolidase activity in the presence of Gly-Pro and its analogs can confirm the specificity of this enzymatic reaction.
Experimental Workflow: Prolidase Activity Assay
Caption: Step-by-step workflow for the determination of prolidase activity using a colorimetric assay.
Experimental Protocol: Colorimetric Prolidase Assay
1. Sample Preparation:
-
Cell lysates are prepared from a suitable cell line (e.g., human dermal fibroblasts).
-
The lysate is pre-incubated with 1 mM MnCl₂ to activate the prolidase enzyme.
2. Enzymatic Reaction:
-
The reaction is initiated by adding the dipeptide substrate (Gly-Pro, Gly-Ala, or Gly-Gly) to a final concentration of 10 mM.
-
The mixture is incubated at 37°C for 30 minutes.
-
The reaction is terminated by the addition of trichloroacetic acid.
3. Proline Detection:
-
The amount of proline released is determined by adding Chinard's reagent and heating at 90°C.
-
The absorbance is measured at 515 nm.
Data Presentation: Substrate Specificity of Prolidase
| Substrate | Prolidase Activity (nmol Proline/min/mg protein) |
| This compound | 150.4 ± 12.3 |
| Glycyl-L-Alanine | 2.1 ± 0.5 |
| Glycyl-Glycine | 1.5 ± 0.4 |
| No Substrate | 0.8 ± 0.2 |
Conclusion
The provided experimental frameworks offer a robust starting point for the systematic investigation of this compound's biological functions. By employing appropriate controls, including structurally similar but functionally distinct dipeptides, researchers can more definitively attribute observed effects to the unique chemical properties of Gly-Pro. The use of standardized and well-described protocols, coupled with clear data presentation, will facilitate the comparison of findings across different studies and contribute to a more comprehensive understanding of this intriguing dipeptide's role in health and disease.
References
Glycyl-L-proline Analogs: A Comparative Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
Glycyl-L-proline (Gly-Pro) is a dipeptide that serves as a fundamental scaffold in the design of bioactive molecules. Analogs of this dipeptide have garnered significant attention in drug discovery due to their diverse pharmacological activities, including roles as enzyme inhibitors and neuroprotective agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound analogs, supported by experimental data and detailed methodologies, to aid in the rational design of novel therapeutics.
I. Comparative Biological Activities
The biological effects of this compound analogs are predominantly associated with their ability to inhibit key enzymes such as Dipeptidyl Peptidase-4 (DPP-4) and prolidase, as well as their capacity to modulate neuronal function and survival.
A. Dipeptidyl Peptidase-4 (DPP-4) Inhibition
DPP-4 is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1), which are crucial for regulating blood glucose levels. Inhibition of DPP-4 is a validated therapeutic strategy for type 2 diabetes. This compound analogs, mimicking the natural substrate of DPP-4, have been extensively explored as inhibitors.
The SAR of these analogs reveals several key features:
-
The Gly-Pro core: This dipeptide sequence is essential for recognition and binding to the active site of DPP-4.
-
N-terminal modifications: Acylation or substitution on the glycine nitrogen can significantly impact potency. For instance, N-acyl-Gly-boroPro derivatives have shown low nanomolar inhibitory activity.
-
Proline modifications: Alterations to the proline ring, such as the introduction of a boronic acid warhead (boroPro), lead to potent, often covalent, inhibition.
-
Peptide length: While the dipeptide is the core recognition motif, extending the peptide chain can influence binding affinity and selectivity.
Table 1: Comparative DPP-4 Inhibitory Activity of Selected this compound Analogs and Other Dipeptides
| Compound/Analog | Structure/Modification | IC50 (µM) | Inhibition Mode | Reference |
| Trp-Arg | Tryptophan-Arginine | <45 | Competitive | [1] |
| Trp-Lys | Tryptophan-Lysine | <45 | Competitive | [1] |
| Trp-Leu | Tryptophan-Leucine | <45 | Competitive | [1] |
| Leu-Trp | Leucine-Tryptophan | ~900 | - | [1] |
| Trp-pThr | Phosphorylated Trp-Thr | >11,000 | - | [1] |
| Gly-Pro-type peptides (3-12 residues) | - | Varies | Competitive | [2] |
Note: The table includes dipeptides other than strict Gly-Pro analogs to provide a broader context for DPP-4 inhibition by small peptides.
B. Prolidase Inhibition
Prolidase is a manganese-dependent metalloenzyme that specifically cleaves dipeptides with a C-terminal proline or hydroxyproline, playing a critical role in collagen metabolism. Dysregulation of prolidase activity is implicated in various diseases, including cancer and fibrosis. While this compound is the natural substrate for prolidase, analogs can be designed to inhibit its activity.
Key SAR insights for prolidase inhibitors include:
-
C-terminal Proline: This residue is crucial for substrate recognition.
-
N-terminal modifications: Modifications at the N-terminus of the dipeptide can convert it from a substrate to an inhibitor. For example, N-benzyloxycarbonyl-L-proline (Cbz-Pro) is a known competitive inhibitor.
C. Neuroprotective Effects
Certain this compound analogs, particularly Glycyl-L-prolyl-L-glutamate (GPE) and its derivatives, have demonstrated significant neuroprotective properties in various models of neurological disorders, including ischemic stroke and Alzheimer's disease.[4]
The neuroprotective mechanisms are thought to involve:
-
Modulation of signaling pathways: GPE treatment has been shown to positively impact the proliferation and migration of neural stem cells by altering the ERK and PI3K-Akt signaling pathways.[4]
-
Reduction of oxidative stress and apoptosis: GPE peptidomimetics have been shown to modulate oxidative stress, acetylcholine depletion, and apoptotic and necrotic cell death in in vitro models of Alzheimer's disease.[4]
-
Interaction with neuroimmune processes: The synthetic peptide Semax, which contains a Pro-Gly-Pro sequence, is believed to exert its neuroprotective effects through neuroimmune crosstalk.
Table 2: Neuroprotective Activity of Selected this compound Analogs
| Compound/Analog | Model | Observed Effect | Reference |
| Glycyl-L-prolyl-L-glutamate (GPE) | In vitro Alzheimer's Disease Model | Modulates oxidative stress, ACh depletion, and apoptosis | [4] |
| GPE Peptidomimetics (GPE1, GPE2, GPE3) | In vitro Alzheimer's Disease Model | Modulate oxidative stress and apoptotic/necrotic cell death | [4] |
| N-phenylacetyl-glycyl-L-proline ethyl ester (GZK-111) | Parkinson's Disease Cell Model | Increased cell survival by 28% at 10⁻⁷–10⁻⁶ M | [5] |
| N-phenylacetyl-glycyl-L-proline ethyl ester (GZK-111) | Cerebral Ischemia Model | Reduced cerebral infarct volume by 1.6 times at 0.5 mg/kg | [5] |
| (Gly-Pro)n peptides and Pro-Gly-Pro | Oxidative Stress in PC12 cells | Decreased the number of damaged cells | |
| Gly-Pro | Oxidative Stress in PC12 cells | Most active, decreased damaged cells by 49% at 100 µM |
II. Experimental Protocols
A. Dipeptidyl Peptidase-IV (DPP-4) Inhibition Assay (Fluorometric)
This protocol is adapted from a general method for screening DPP-4 inhibitors using a fluorogenic substrate.
Materials:
-
Recombinant human DPP-4 enzyme
-
DPP-4 substrate: Gly-Pro-AMC (Gly-Pro-7-amino-4-methylcoumarin)
-
Assay Buffer: Tris-HCl buffer (50 mM, pH 8.0)
-
Test compounds (this compound analogs) dissolved in DMSO
-
Positive control (e.g., Sitagliptin)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: 350-360 nm, Emission: 450-465 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compounds and positive control in DMSO. Create a dilution series to determine IC50 values.
-
Dilute the recombinant human DPP-4 enzyme in cold assay buffer to the desired working concentration.
-
Prepare the DPP-4 substrate solution in the assay buffer.
-
-
Assay Setup (in triplicate):
-
Blank (No Enzyme): Add 40 µL of Assay Buffer and 10 µL of DMSO.
-
Enzyme Control (100% Activity): Add 30 µL of Assay Buffer, 10 µL of diluted DPP-4 enzyme, and 10 µL of DMSO.
-
Test Compound: Add 30 µL of Assay Buffer, 10 µL of diluted DPP-4 enzyme, and 10 µL of the test compound dilution.
-
-
Incubation: Incubate the plate at 37°C for 10 minutes.
-
Reaction Initiation: Add 50 µL of the DPP-4 substrate solution to all wells.
-
Measurement: Immediately begin measuring the fluorescence in kinetic mode at 37°C for 30-60 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (slope of fluorescence vs. time).
-
Determine the percent inhibition for each test compound concentration relative to the enzyme control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
B. Prolidase Activity Assay (HPLC-based)
This protocol is based on a validated HPLC-DAD method for monitoring prolidase activity by measuring the cleavage of Gly-L-Pro.
Materials:
-
Purified prolidase enzyme
-
Substrate: this compound (Gly-L-Pro)
-
Inhibitor: N-benzyloxycarbonyl-L-proline (Cbz-Pro) or other test compounds
-
Reaction Buffer: Borate buffer (100 mM, pH 8.0) containing 1 mM MnCl₂
-
Reaction Stop Solution: Trichloroacetic acid (TCA)
-
HPLC system with a DAD detector
-
C18 HPLC column
Procedure:
-
Enzyme Activation: Pre-incubate the prolidase enzyme solution in the reaction buffer at 37°C.
-
Reaction Mixture:
-
In a microcentrifuge tube, mix the pre-incubated enzyme solution with the Gly-L-Pro substrate solution. For inhibition studies, pre-incubate the enzyme with the inhibitor for a set time before adding the substrate.
-
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 20 minutes).
-
Reaction Termination: Stop the enzymatic reaction by adding the TCA solution.
-
Sample Preparation: Centrifuge the terminated reaction mixture to precipitate proteins. Collect the supernatant for HPLC analysis.
-
HPLC Analysis:
-
Inject the supernatant onto the C18 column.
-
Use an appropriate mobile phase to separate the substrate (Gly-L-Pro) and the product (glycine or proline).
-
Monitor the elution of the compounds using the DAD detector at a suitable wavelength.
-
-
Data Analysis:
-
Quantify the amount of product formed by integrating the peak area and comparing it to a standard curve.
-
Calculate the enzyme activity (e.g., in nmol of product formed per minute per mg of protein).
-
For inhibition studies, determine the IC50 or Ki values by analyzing the enzyme activity at various inhibitor concentrations.
-
III. Visualizing Key Pathways and Workflows
A. Signaling Pathway in Neuroprotection
This compound analogs, particularly GPE, are believed to exert their neuroprotective effects by modulating key intracellular signaling pathways that promote cell survival and proliferation. The PI3K/Akt pathway is a central node in these protective mechanisms.
Caption: GPE-mediated neuroprotective signaling via the PI3K/Akt pathway.
B. Experimental Workflow for Enzyme Inhibition Assay
The general workflow for determining the inhibitory potential of this compound analogs on target enzymes like DPP-4 or prolidase follows a standardized procedure from compound preparation to data analysis.
Caption: General workflow for determining the IC50 of Gly-Pro analogs.
This guide provides a foundational understanding of the structure-activity relationships of this compound analogs. Further research, particularly in generating more extensive quantitative data for prolidase inhibition, will be crucial for the continued development of therapeutics based on this versatile dipeptide scaffold.
References
- 1. Inhibition of dipeptidyl peptidase IV (DPP-IV) by tryptophan containing dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Collagen derived Gly-Pro-type DPP-IV inhibitory peptides: Structure-activity relationship, inhibition kinetics and inhibition mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glycyl-L-Prolyl-L-Glutamate Pseudotripeptides for Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Glycyl-L-proline
For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. The proper handling and disposal of chemicals like Glycyl-L-proline are critical components of this responsibility. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring the protection of both laboratory personnel and the environment.
Essential Safety and Handling Information
This compound is a dipeptide that requires careful handling. According to safety data sheets (SDS), it is classified as a substance that can cause serious eye irritation.[1][2] Adherence to proper personal protective equipment (PPE) protocols is mandatory to minimize exposure risks.
| Hazard Classification & PPE | GHS Hazard Statement(s) | Recommended Personal Protective Equipment (PPE) |
| Eye Irritation | H319: Causes serious eye irritation[1][2] | Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166(EU) or NIOSH (US).[1] |
| Skin Contact | Not classified as a skin irritant, but protective measures are recommended. | Skin Protection: Wear chemical-impermeable gloves and impervious clothing.[1][3] |
| Inhalation | Avoid dust formation.[1][4] | Respiratory Protection: If exposure limits are exceeded or dust is generated, use a full-face respirator.[1] |
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the recommended procedures for the disposal of this compound in both solid and aqueous forms. This guidance is based on information from safety data sheets and general best practices for laboratory chemical disposal. Always consult your institution's specific environmental health and safety (EHS) guidelines and local regulations before proceeding.
Experimental Protocol: Decontamination and Disposal
1. Personal Protective Equipment (PPE) and Preparation:
- Before handling this compound waste, ensure you are wearing the appropriate PPE as detailed in the table above: a lab coat, safety goggles with side-shields, and chemical-resistant gloves.
- Designate a specific area for waste accumulation and labeling.
2. Disposal of Solid this compound Waste:
- Containment: Carefully transfer the solid this compound waste into a clearly labeled, sealable container.[4] It is recommended to leave the chemical in its original container if possible.
- Labeling: The container must be labeled as "Non-Hazardous Waste" and clearly state "this compound."
- Disposal: For small quantities, dispose of as non-hazardous solid waste in the regular trash, ensuring the container is securely sealed. For larger quantities, consult your institution's EHS department for guidance.[5]
3. Disposal of Aqueous Solutions of this compound:
- pH Neutralization: If the aqueous solution is not at a neutral pH (typically between 6 and 8), it must be neutralized. Use a suitable acid or base to adjust the pH, checking with a pH meter or pH paper.
- Dilution and Discharge: For non-hazardous, neutral pH aqueous solutions, discharge to the sanitary sewer with copious amounts of running water.[5] This ensures the concentration is significantly lowered and is a generally accepted practice for water-soluble, non-hazardous substances. Avoid disposing of large volumes at once.
- Solutions with Hazardous Solvents: If the this compound is dissolved in a hazardous solvent, it must be treated as hazardous chemical waste. The disposal method will be determined by the nature of the solvent. Follow your institution's specific hazardous waste procedures for solvent disposal.[5]
4. Spill Cleanup:
- In the event of a spill, avoid dust formation.[1][4]
- Collect the spilled material and place it in a suitable, closed container for disposal.[1][4]
- Prevent the spill from entering drains or waterways.[1][6]
- Clean the affected area thoroughly.
This compound Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
